1-ethyl-L-Proline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-1-ethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-L-proline
Introduction
1-Ethyl-L-proline, with the IUPAC name (2S)-1-ethylpyrrolidine-2-carboxylic acid, is a derivative of the proteinogenic amino acid L-proline.[1] As researchers and drug development professionals delve into the nuanced world of peptide and small molecule therapeutics, understanding the fundamental physicochemical properties of such modified amino acids is paramount. These properties govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing not just the what, but the why and how of their determination.
The N-ethylation of the proline ring introduces a significant modification compared to its parent amino acid.[2] This substitution can impact the conformational rigidity of the pyrrolidine ring, alter its hydrogen bonding capacity, and modify its lipophilicity, thereby offering a unique tool for medicinal chemists to fine-tune the properties of proline-containing compounds.[2][3]
This document is structured to provide both a summary of the known properties of this compound and a detailed guide to the experimental methodologies required for their robust characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Core Physicochemical Properties
A summary of the key physicochemical identifiers and computed properties for this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental determination remains the gold standard for accuracy.
| Property | Value | Source |
| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid | PubChem[1] |
| CAS Number | 98435-76-8 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Computed LogP | -1.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental characterization of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.
Melting Point Determination
The melting point of a pure solid is a sharp, characteristic physical constant that is invaluable for identification and purity assessment. For amino acid derivatives, the capillary method using a digital melting point apparatus, such as a Mel-Temp, is a standard and reliable technique.
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[4]
-
Finely powder a small amount of the sample.
-
Load the sample into a capillary tube by tapping the open end of the tube into the powder, then inverting and tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[5][6]
-
-
Initial Rapid Determination:
-
Place the capillary tube into the heating block of the Mel-Temp apparatus.[7]
-
Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This initial scan prevents time-consuming slow ramps for completely unknown samples.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.
-
Prepare a fresh capillary with the sample.
-
Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6][8]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[8]
-
Perform the measurement in triplicate to ensure reproducibility.
-
A sharp melting range (typically 0.5-1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement.[4]
Acid Dissociation Constant (pKa) Determination
The pKa values of the carboxylic acid and the tertiary amine of this compound are critical for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a robust method for determining pKa values.
-
Solution Preparation:
-
Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.
-
Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[9]
-
Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH, adding small, precise increments (e.g., 0.2 mL) and recording the pH after each addition. Continue until the pH reaches approximately 12.[9]
-
To determine the pKa of the tertiary amine, start with a fresh sample of the this compound solution and titrate with the standardized HCl in a similar incremental manner until the pH drops to approximately 2.[10]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. This corresponds to the midpoint of the flat "buffer region" on the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be determined from the pH at half of this volume.
-
If this compound possesses a suitable chromophore near its ionizable groups, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination, requiring less sample than potentiometric titration.[11][12]
-
Procedure:
-
Prepare a series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12).
-
Add a constant amount of a stock solution of this compound to each buffer.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13][14]
-
Caption: Workflow for pKa determination of this compound.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of this compound should be assessed in aqueous solutions at various pH values and in relevant organic solvents.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge or filter the suspensions to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the measured concentration of the saturated solution.
-
The ethyl group on the nitrogen is expected to increase the lipophilicity of this compound compared to L-proline, potentially leading to lower aqueous solubility and higher solubility in organic solvents. The ionization state, dictated by the pH and pKa values, will significantly influence aqueous solubility. The zwitterionic form, present at the isoelectric point (pI), typically exhibits the lowest aqueous solubility.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of this compound.
¹H and ¹³C NMR are essential for confirming the chemical structure.
-
¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet), as well as the protons on the pyrrolidine ring and the alpha-proton.
-
¹³C NMR: Will confirm the presence of the seven carbon atoms in their distinct chemical environments.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
FT-IR provides information about the functional groups present in the molecule.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid.
-
C-H stretching from the ethyl and pyrrolidine groups.
-
A strong C=O stretch from the carboxylic acid.
-
C-N stretching from the tertiary amine.
-
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[15]
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.
-
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected m/z: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 144.18.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or after separation by liquid chromatography (LC-MS).
-
Acquire the mass spectrum in the appropriate mass range.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data for further structural confirmation.
-
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The physicochemical properties of this compound are fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining melting point, pKa, solubility, and spectroscopic characteristics, researchers can generate the high-quality, reliable data necessary for informed decision-making in their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel amino acid derivatives, serving as a valuable resource for the scientific community.
References
- 1. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. jk-sci.com [jk-sci.com]
- 6. thinksrs.com [thinksrs.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. hi-tec.tripod.com [hi-tec.tripod.com]
- 14. ishigirl.tripod.com [ishigirl.tripod.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-ethyl-L-proline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-ethyl-L-proline, a synthetic derivative of the proteinogenic amino acid L-proline, is a chiral building block of increasing interest in medicinal chemistry and organic synthesis. Its unique structural properties, stemming from the N-alkylation of the pyrrolidine ring, offer distinct conformational constraints that are valuable in the design of novel peptides, organocatalysts, and pharmaceutical agents. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, outlining robust methodologies for its synthesis and purification, and presenting a systematic approach to its analytical characterization. Furthermore, we explore its current and potential applications, offering field-proven insights for professionals in drug development and chemical research.
Core Molecular Attributes
This compound, systematically named (2S)-1-ethylpyrrolidine-2-carboxylic acid, is a tertiary amine and a carboxylic acid. The introduction of an ethyl group onto the nitrogen atom of the proline ring significantly alters its steric and electronic properties compared to its parent amino acid.
Physicochemical Data
A summary of the key identifiers and properties of this compound is presented in Table 1 for quick reference.
| Property | Value | Source(s) |
| CAS Number | 98435-76-8 | [1][2][3] |
| Molecular Formula | C₇H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 143.18 g/mol | [1][4] |
| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid | [3][4] |
| Appearance | Solid | [1][3] |
| Purity (Typical) | ≥95% | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the direct N-alkylation of the parent amino acid, L-proline. This approach is favored for its straightforwardness and utilization of readily available starting materials. Two primary strategies are prevalent: reductive amination with acetaldehyde and direct alkylation with an ethyl halide.
Synthesis via Reductive Amination (Adapted Protocol)
Reductive amination offers a controlled, one-pot method for N-alkylation. The reaction proceeds through the formation of an unstable enamine intermediate from L-proline and acetaldehyde, which is then immediately reduced in situ to the stable N-ethyl derivative. This method avoids the harsh conditions and potential over-alkylation associated with other methods.
Causality Statement: The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the iminium intermediate and will not reduce the starting aldehyde or the product's carboxylic acid, ensuring a clean and high-yielding reaction.
Experimental Protocol:
-
Dissolution: Dissolve L-proline (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid like acetic acid. This pH range is optimal for iminium ion formation.
-
Aldehyde Addition: Add acetaldehyde (1.1-1.5 eq) to the solution and stir for 1-2 hours at room temperature to allow for the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by carefully adding dilute hydrochloric acid until the pH is acidic. Remove the solvent under reduced pressure. The crude product can then be purified by ion-exchange chromatography or by crystallization from a suitable solvent system like ethanol/ether.
Synthesis via Direct Alkylation with Ethyl Halide
A classical approach involves the direct N-alkylation of L-proline using an ethylating agent like ethyl bromide or ethyl iodide under basic conditions. Protecting the carboxylic acid as an ester prior to alkylation can prevent side reactions and improve yields.
Causality Statement: The use of a base is essential to deprotonate the secondary amine of proline, generating a more nucleophilic species that can readily attack the electrophilic ethyl halide. A non-nucleophilic base like potassium carbonate is often preferred to avoid competing reactions.
Experimental Protocol:
-
Esterification (Optional but Recommended): Convert L-proline to its methyl or ethyl ester using standard methods (e.g., thionyl chloride in alcohol).
-
Alkylation: Dissolve the L-proline ester (1.0 eq) and a base such as potassium carbonate (2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add ethyl bromide or ethyl iodide (1.1-1.5 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Hydrolysis: After completion, cool the reaction mixture and perform a basic hydrolysis (e.g., with NaOH or LiOH) to convert the ester back to the carboxylic acid.
-
Purification: Acidify the mixture and extract the product. Further purification can be achieved by recrystallization.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of synthesized this compound. A multi-technique approach is recommended for a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Predicted chemical shifts are summarized in Table 2. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group, along with multiplets for the pyrrolidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (10-12 ppm).[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 160-180 ppm.[5] Signals for the N-ethyl carbons and the pyrrolidine ring carbons will appear at distinct upfield locations.
| Proton / Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| -COOH | 10.0 - 12.0 | Broad Singlet |
| H-2 (α-proton) | 2.0 - 3.0 | Multiplet |
| -N-CH₂ -CH₃ | ~2.5 - 3.0 | Quartet |
| Ring Protons (H-3, H-4, H-5) | ~1.5 - 2.5 | Multiplets |
| -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet |
| ¹³C NMR | ||
| C =O | 160 - 180 | - |
| C -2 (α-carbon) | 60 - 70 | - |
| -N-C H₂-CH₃ | 45 - 55 | - |
| Ring Carbons (C-3, C-4, C-5) | 20 - 40 | - |
| -N-CH₂-C H₃ | 10 - 20 | - |
(Note: These are predicted values and may vary based on solvent and experimental conditions.[5])
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 144.18.
-
Fragmentation Pattern: The fragmentation of N-alkylated prolines typically involves cleavage of the ethyl group or fragmentation of the pyrrolidine ring. The loss of the carboxylic acid group (45 Da) is also a common fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity and, crucially, the enantiomeric excess of the product.
-
Purity Analysis: Reversed-phase HPLC (e.g., using a C18 column) with a mobile phase of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) can be used to determine chemical purity.
-
Chiral Separation: Due to the lack of a strong chromophore, derivatization is often required for UV detection. Derivatizing agents such as NBD-Cl can be used.[6] Chiral stationary phases (e.g., Chiralpak series) are necessary to separate the L- and D-enantiomers and confirm the stereochemical integrity of the product.[7]
Applications in Research and Development
The unique properties of this compound make it a valuable tool for chemists and drug development professionals.
Peptide Synthesis and Peptidomimetics
N-alkylated amino acids like this compound are incorporated into peptides to introduce conformational constraints. The ethyl group on the nitrogen atom restricts the rotation around the peptide bond, influencing the secondary structure of the peptide. This can lead to peptides with enhanced biological activity, increased metabolic stability, and improved membrane permeability.[8] The N-alkylation also makes the peptide bond more resistant to cleavage by proteases.
Organocatalysis
Proline and its derivatives are renowned for their use as asymmetric organocatalysts.[9] While L-proline itself is a highly effective catalyst for reactions like aldol and Mannich reactions, N-substituted derivatives can be used to fine-tune the steric environment of the catalytic site, potentially altering the stereochemical outcome of the reaction. This compound can be explored as a catalyst to investigate the impact of N-alkylation on catalytic efficiency and enantioselectivity.
Chiral Building Blocks in Drug Discovery
The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of more complex molecules. Its functional groups (tertiary amine and carboxylic acid) provide handles for further chemical modification, allowing for its incorporation into a wide array of potential therapeutic agents. Proline analogues are found in numerous bioactive compounds and are used to modulate the physicochemical properties of drugs.[1]
Safety and Handling
Based on available data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable chiral building block with significant potential in peptide science, organocatalysis, and medicinal chemistry. Understanding its synthesis through robust and reproducible methods, coupled with a comprehensive analytical characterization strategy, is fundamental for its effective application. This guide provides the necessary technical framework for researchers and drug development professionals to confidently synthesize, validate, and utilize this compound in their research and development endeavors.
References
- 1. This compound AldrichCPR 98435-76-8 [sigmaaldrich.com]
- 2. This compound | CAS#:98435-76-8 | Chemsrc [chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]
- 6. bmgtechno.com [bmgtechno.com]
- 7. data.epo.org [data.epo.org]
- 8. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
mechanism of action of proline-based organocatalysts
An In-Depth Technical Guide to the Mechanism of Action of Proline-Based Organocatalysts
Introduction: The Rise of a "Micro-Aldolase"
The field of asymmetric synthesis, crucial for the development of modern pharmaceuticals, has historically been dominated by two pillars: biocatalysis and metal-based catalysis. However, the dawn of the 21st century saw the explosive growth of a third pillar: organocatalysis, a paradigm shift recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan.[1] At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid.[2] Hailed as the "simplest enzyme" or a "micro-aldolase," proline demonstrated that a small, chiral organic molecule could mimic the sophisticated catalytic machinery of enzymes to forge carbon-carbon bonds with remarkable stereocontrol.[3][4][5]
This guide provides an in-depth exploration of the mechanistic principles that govern proline's catalytic prowess. We will dissect its core activation modes, illuminate the origins of its profound stereoselectivity, and contextualize its application in reactions that are foundational to modern organic synthesis and drug development. For researchers, scientists, and drug development professionals, understanding these mechanisms is not merely academic; it is the key to harnessing and innovating upon one of chemistry's most elegant and practical tools. The advantages are clear: proline is inexpensive, non-toxic, readily available in both enantiomeric forms, and its use often circumvents the need for inert reaction conditions and the risk of heavy metal contamination in active pharmaceutical ingredients (APIs).[1][3][6]
The Engine of Catalysis: Proline's Bifunctional Nature
Proline's catalytic power is rooted in its unique structure: a secondary amine integrated into a rigid five-membered ring, with a carboxylic acid group appended at the α-position. This arrangement allows it to act as a bifunctional catalyst, simultaneously leveraging both nucleophilic and acidic properties within a single, stereodefined framework.[4][7][8]
-
The Secondary Amine: This is the primary site of covalent catalysis. It reacts reversibly with carbonyl compounds (ketones and aldehydes) to form key nucleophilic (enamine) or electrophilic (iminium ion) intermediates.[8][9][10] The pyrrolidine ring structure makes proline's amine more nucleophilic and more adept at forming these intermediates compared to other amino acids or even other cyclic amines like piperidine.[8]
-
The Carboxylic Acid: This group is not a passive spectator. It functions as an intramolecular Brønsted acid/base co-catalyst.[4] It plays a critical role in proton transfer steps and, most importantly, acts as a stereochemical directing group, orchestrating the approach of substrates through hydrogen bonding in the transition state.[11][12]
These two functional groups work in concert, enabling proline to facilitate complex transformations through distinct, yet related, catalytic cycles.
Core Mechanistic Pathways: Enamine and Iminium Ion Catalysis
Proline and its derivatives primarily operate through two major activation modes, transforming stable carbonyl compounds into highly reactive intermediates.
Enamine Catalysis: Activating the Nucleophile
Enamine catalysis is the cornerstone of proline's utility in aldol, Mannich, Michael, and α-functionalization reactions.[8][13] In this mode, proline transforms a ketone or aldehyde donor into a more potent nucleophile—an enamine—by raising the energy of its Highest Occupied Molecular Orbital (HOMO).[4][14] The catalytic cycle proceeds through three key phases:
-
Enamine Formation: The secondary amine of proline attacks the carbonyl carbon of a ketone or aldehyde donor. A subsequent dehydration step, often facilitated by the carboxylic acid group, generates the chiral enamine intermediate and a molecule of water.[3][4][15]
-
Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of this step is meticulously controlled by the catalyst's chiral scaffold, a concept we will explore in the Houk-List model.[16]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by the water molecule produced in the first step. This releases the final product and regenerates the proline catalyst, allowing it to re-enter the cycle.[14][15]
Iminium Ion Catalysis: Activating the Electrophile
When reacting with α,β-unsaturated aldehydes or ketones, proline operates via iminium ion catalysis. This mode activates the substrate as an electrophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This is the primary mechanism for reactions like Diels-Alder and conjugate additions.
The cycle is analogous to enamine catalysis but with a reversal of roles:
-
Iminium Ion Formation: Proline's amine attacks the carbonyl of an α,β-unsaturated aldehyde, followed by dehydration, to form a chiral iminium ion.
-
Stereoselective Nucleophilic Attack: A nucleophile attacks the β-position of the iminium ion. The bulky proline scaffold effectively shields one face of the molecule, directing the nucleophile to the opposite face.
-
Hydrolysis & Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the proline catalyst.
The Origin of Stereoselectivity: The Houk-List Model
Simply activating substrates is not enough; the true power of proline lies in its ability to control three-dimensional space. The most widely accepted explanation for the stereoselectivity in proline-catalyzed aldol and Mannich reactions is the Houk-List transition state model .[16][17] This computational and experimental model posits that the carbon-carbon bond-forming step is the rate- and stereo-determining step.[16][18]
The model highlights a key non-covalent interaction: a hydrogen bond between the carboxylic acid proton of proline and the carbonyl oxygen of the incoming electrophilic aldehyde.[11] This interaction locks the aldehyde into a rigid, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[11][19]
Key features dictating selectivity:
-
Hydrogen Bonding: The carboxylic acid acts as a directing group, orienting the aldehyde.[16][17]
-
Steric Hindrance: The bulky substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric clash with the proline ring.
-
Facial Selectivity: This entire assembly effectively blocks one prochiral face (the Si face) of the enamine, forcing the aldehyde to approach from the less hindered Re face.[16][20]
The combination of these factors results in a significant energy difference between the diastereomeric transition states, leading to the formation of one enantiomer with high fidelity.
Key Applications and Experimental Insights
The mechanistic principles outlined above enable a vast array of powerful synthetic transformations.
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde was a landmark achievement for organocatalysis.[3][13] Proline efficiently catalyzes this transformation, providing direct access to chiral β-hydroxy ketones, which are versatile building blocks in natural product synthesis.[21]
| Aldehyde Substrate | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 |
| Isobutyraldehyde | Acetone | 20-30 | 97 | 96 |
| Benzaldehyde | Cyclohexanone | 20 | 99 | 94 |
| Propanal | Acetone | 20 | 55 | 93 |
Table 1: Representative Results for the Proline-Catalyzed Aldol Reaction. Data synthesized from multiple literature sources.[3][13][21]
The Asymmetric Mannich Reaction
The Mannich reaction, which forms crucial β-amino carbonyl compounds, is another cornerstone application.[22] The proline-catalyzed three-component reaction of a ketone, an aldehyde, and an amine proceeds via an enamine attack on an in situ-formed imine.[15][23] The stereochemical rationale follows the Houk-List model, where the imine plays the role of the electrophile.[22][24]
| Ketone Donor | Aldehyde | Amine | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | 50 | - | 94 |
| Cyclohexanone | Formaldehyde | Aniline | 20 | 92 | - | >99 |
| Propanal | Ethyl glyoxylate | p-Anisidine | 20 | 81 | 95:5 | 99 (syn) |
Table 2: Representative Results for the Proline-Catalyzed Mannich Reaction. Data synthesized from multiple literature sources.[15][22][24]
Experimental Protocol: A Self-Validating System
The operational simplicity of these reactions is a key advantage. The following general protocol for a direct asymmetric aldol reaction illustrates the self-validating nature of the methodology; successful formation of the chiral product with high enantioselectivity validates the mechanistic principles at play.
Objective: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Methodology:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add the solvent system, typically a mixture of DMSO and the ketone donor (e.g., 4:1 DMSO/acetone, 2.0 mL total volume). Add (S)-proline (0.075 mmol, 30 mol%).
-
Reaction Execution: Stir the resulting solution vigorously at room temperature. The reaction is typically homogeneous.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Characterization: Confirm the structure via ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Impact on Drug Discovery and Development
The rise of organocatalysis has had a profound impact on the pharmaceutical industry.[6][25][26] Proline-based catalysis provides a robust platform for the construction of enantiomerically pure molecules, which is a regulatory and efficacy imperative for modern therapeutics.[2]
-
Metal-Free APIs: A significant advantage is the ability to synthesize chiral APIs without using transition metal catalysts, eliminating the risk of metal contamination in the final drug product—a major regulatory concern.[6][25]
-
Green Chemistry: Proline catalysis aligns with the principles of green chemistry. The catalyst is biodegradable and non-toxic, and reactions can often be run under mild conditions, sometimes even in greener solvents like water or PEG.[2][27]
-
Access to Chiral Building Blocks: These methods provide efficient routes to chiral synthons (e.g., amino alcohols, functionalized amino acids) that are central to the synthesis of complex drugs for antiviral, anticancer, and cardiovascular therapies.[1][26][28]
Conclusion
The mechanism of proline-based organocatalysis is a testament to molecular elegance and efficiency. Through the concerted action of its secondary amine and carboxylic acid, proline operates via distinct enamine and iminium ion catalytic cycles to activate otherwise stable carbonyl compounds. The remarkable stereocontrol, rationalized by the Houk-List transition state model, stems from a precise arrangement of non-covalent interactions that favor one reaction pathway overwhelmingly. This deep mechanistic understanding has transformed proline from a simple amino acid into a powerhouse of asymmetric synthesis, enabling chemists to construct complex chiral molecules with unparalleled simplicity and precision, thereby accelerating innovation in drug discovery and beyond.
References
- 1. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 17. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 18. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 19. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 20. archive.nptel.ac.in [archive.nptel.ac.in]
- 21. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
discovery and history of N-alkylated proline derivatives
An In-Depth Technical Guide to the Discovery and History of N-Alkylated Proline Derivatives
Abstract
N-alkylated proline derivatives represent a cornerstone in modern medicinal chemistry and peptide science, conferring unique structural and functional properties upon parent molecules. The introduction of an alkyl group onto the secondary amine of the proline ring fundamentally alters a molecule's conformational flexibility, metabolic stability, and cell permeability. This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and pivotal applications of these derivatives. We will trace their origins from early twentieth-century alkaloid chemistry to their current status as key components in FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of this vital class of molecules.
The Dawn of Discovery: An Auspicious Beginning
The story of N-alkylated proline derivatives begins not with their synthesis, but with their discovery in nature. The unique cyclic structure of proline, classifying it as a secondary amine among the proteinogenic amino acids, sets it apart.[1] This structural feature was central to its initial isolation. In 1900, the German chemist and future Nobel laureate Richard Willstätter was investigating the structure of alkaloids, including cocaine. During his work on N-methylproline, a derivative he was studying, he successfully isolated the parent amino acid, proline, for the first time.[1] This foundational discovery, born from the study of an N-alkylated precursor, foreshadowed the immense scientific interest that this class of compounds would later generate.
N-methyl-L-proline is not merely a laboratory curiosity; it is a metabolite found in various plants and is also a human metabolite, underscoring its biological relevance.[2] This natural occurrence provided the first clues that N-alkylation of proline was a biological strategy for modulating molecular properties.
The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Efficiency
The ability to synthetically introduce N-alkyl groups to the proline scaffold was critical for unlocking its therapeutic potential. Methodologies have evolved significantly, moving from classical, often harsh, stoichiometric methods to elegant and efficient modern catalytic approaches.
Pioneering Methodology: Direct Alkylation with Alkyl Halides
One of the earliest and most direct methods for N-alkylation of proline is the nucleophilic substitution reaction with an alkyl halide, typically an alkyl chloride or bromide. This classical approach relies on the nucleophilicity of the secondary amine of proline. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the proline, enhancing its nucleophilicity.
This protocol provides a representative example of a classical N-alkylation using an alkyl halide.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Benzyl chloride (or Benzyl bromide)
-
Isopropanol (i-PrOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, 6 M)
-
Acetone
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-proline and 3-4 equivalents of potassium hydroxide in isopropanol. Stir the mixture at 40°C until a clear solution is obtained.
-
Alkylation: To the clear solution, add 1.5 equivalents of benzyl chloride dropwise. Continue stirring the reaction mixture at 40°C for 6-8 hours.[3]
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 6 M HCl to adjust the pH to approximately 5-6.[3][4]
-
Extraction: Add chloroform to the mixture and stir overnight. Filter any resulting precipitate and wash it with additional chloroform. Combine the organic phases.
-
Isolation and Purification: Evaporate the solvent from the combined organic phases under reduced pressure. Treat the resulting residue with cold acetone to precipitate the crude product. Filter the white solid, wash with cold acetone, and dry to afford N-Benzyl-L-proline.[3][4]
Causality and Insights: The use of a base like KOH is crucial for deprotonating both the carboxylic acid and the secondary amine of proline, increasing its nucleophilicity for the subsequent Sₙ2 reaction with the benzyl halide. The choice of a polar protic solvent like isopropanol helps to dissolve the proline salt. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, and the requirement for stoichiometric amounts of reagents, which generates considerable salt waste.
Modern Methodology: Catalytic N-Alkylation using Alcohols
Modern synthetic chemistry emphasizes sustainability, atom economy, and safety. Catalytic methods for N-alkylation that use alcohols as the alkylating agents represent a significant advancement. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are catalyzed by transition metals, such as ruthenium, and produce water as the only stoichiometric byproduct.[5][6]
The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine (proline) to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst.
This protocol is based on methodologies developed for the direct N-alkylation of amino acid esters.[5]
Materials:
-
L-proline ester (e.g., proline pentyl ester)
-
Alcohol (e.g., 4-methylbenzyl alcohol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Bidentate phosphine ligand (e.g., DPEphos)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the Ruthenium catalyst (e.g., 0.5 mol%) and the phosphine ligand (e.g., 0.55 mol%).
-
Reaction Setup: Add the L-proline ester (1.0 equiv) and the alcohol (1.5-2.0 equiv) to the Schlenk tube, followed by the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100-120°C) with stirring for 18-24 hours.
-
Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the N-alkylated proline ester.
Causality and Insights: This method is highly atom-economical, as it utilizes readily available and often less toxic alcohols as alkylating agents, with water as the sole byproduct. The catalytic nature of the process reduces waste significantly compared to classical methods. The reaction conditions are typically neutral, preserving the stereochemical integrity of the chiral center.[5] The choice of ligand is critical for catalyst activity and stability.
Impact on Physicochemical and Biological Properties
The N-alkylation of proline is not merely a synthetic exercise; it is a strategic modification used to fine-tune the properties of peptides and small molecules for therapeutic applications. This modification imparts several key advantages.
| Property | Non-Alkylated Parent Peptide | N-Alkylated Proline-Containing Peptide | Rationale |
| Metabolic Stability | Susceptible to proteolytic cleavage at the amide bond. | Highly resistant to proteolytic enzymes. | The N-alkyl group provides steric hindrance, shielding the adjacent amide bond from protease recognition and cleavage.[1] |
| Cell Permeability | Generally low due to high hydrogen bonding capacity. | Significantly enhanced. | N-alkylation removes a hydrogen bond donor, increasing the molecule's overall lipophilicity and facilitating passive diffusion across lipid membranes.[1] |
| Conformation | Flexible, can adopt multiple conformations. | Conformationally constrained, often favoring a cis-amide bond. | The steric bulk of the N-alkyl group influences the rotational barrier of the amide bond, often stabilizing a specific conformation required for receptor binding. |
| Oral Bioavailability | Typically poor. | Often improved. | The combination of increased metabolic stability and enhanced cell permeability contributes to higher oral bioavailability. A study on a glutathione analog showed a 16.1-fold increase in oral bioavailability upon N-methylation.[1] |
Case Studies in Drug Development
The strategic use of proline and its N-alkylated derivatives has been instrumental in the development of several blockbuster drugs.
Case Study: The Proline Scaffold in ACE Inhibitors (Captopril)
The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in rational drug design. Captopril, the first-in-class ACE inhibitor, was approved in 1981 and contains a core L-proline moiety.[7] While not N-alkylated, its discovery story highlights the critical role of the proline scaffold in interacting with biological targets. Researchers at Bristol-Myers Squibb designed Captopril based on the structure of a peptide isolated from snake venom.[8] The proline residue was chosen for its ability to fit perfectly into the S₂' subsite of the ACE active site.[7][8]
Mechanism of Action: Captopril acts as a potent competitive inhibitor of ACE.[9] Its binding is characterized by several key interactions:
-
The thiol group coordinates directly with the catalytic zinc ion in the enzyme's active site.[9][10]
-
The carbonyl group of the amide bond forms strong hydrogen bonds with His353 and His513.[10][11]
-
The carboxylate group of the proline ring forms a network of ionic and hydrogen bonds with Gln281, Lys511, and Tyr520.[9][11]
These interactions anchor the inhibitor firmly in the active site, preventing the binding and cleavage of the natural substrate, angiotensin I.
Case Study: N-Alkylated Proline in a Modern Therapeutic (Daridorexant)
A contemporary example is Daridorexant (trade name Quviviq), a dual orexin receptor antagonist approved by the FDA in 2022 for the treatment of insomnia.[12] The synthesis of this complex molecule utilizes (S)-2-methylpyrrolidine-2-carboxylic acid, an α-methylated proline derivative, as a key chiral building block.[13] The α-methylation serves a similar purpose to N-alkylation in this context: it introduces a conformational constraint and steric bulk. This precisely defined three-dimensional shape is crucial for its high-affinity binding to the orexin receptors, where it acts as an antagonist to block the wake-promoting signals of orexin neuropeptides.[12][14] The development of Daridorexant involved the synthesis of over 25,000 compounds, highlighting the importance of subtle structural modifications on the proline scaffold to achieve the desired pharmacological profile.[12]
Future Directions and Conclusion
The journey of N-alkylated proline derivatives from a footnote in the isolation of proline to a central element in modern drug design is a testament to their profound utility. The historical progression from stoichiometric to catalytic synthetic methods has made these valuable building blocks more accessible and their synthesis more sustainable. Current research continues to expand their application, for instance, in the development of novel organocatalysts where N-alkylated proline sulfonamides have shown superior performance to proline itself in asymmetric reactions.[11]
As our understanding of disease pathways becomes more nuanced, the ability to precisely control molecular conformation and physicochemical properties becomes paramount. N-alkylation of the proline ring provides a robust and proven strategy to achieve this control. It enhances metabolic stability, improves cell permeability, and enforces bioactive conformations. From ACE inhibitors to orexin receptor antagonists, the impact of this "simple" modification is undeniable. The continued exploration of novel N-alkylated proline analogs and more efficient synthetic routes will undoubtedly lead to the discovery of the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. nsm.buffalo.edu [nsm.buffalo.edu]
- 11. Structural characterization of angiotensin I-converting enzyme in complex with a selenium analogue of captopril - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Idorsia | Daridorexant [idorsia.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
In-depth Technical Guide to 1-ethyl-L-proline: Safety and Handling
To our valued researchers, scientists, and drug development professionals,
After a comprehensive review of available safety and handling data, we have determined that a complete and authoritative technical guide on 1-ethyl-L-proline cannot be compiled at this time. Our investigation revealed a significant lack of detailed toxicological and safety information in publicly accessible scientific literature and safety data sheets (SDS).
While basic information from chemical suppliers identifies this compound (CAS No. 98435-76-8) and indicates that it is harmful if swallowed (GHS Hazard Statement H302), a thorough and responsible guide requires more extensive data.[1][2]
Specifically, the following critical information is not sufficiently available:
-
Detailed Toxicological Properties: Beyond the acute oral toxicity indicated by the H302 statement, there is a lack of data on skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.
-
Specific First-Aid Measures: While general first-aid procedures for chemical exposure can be followed, specific guidance for this compound is not documented.
-
Firefighting and Accidental Release Measures: Detailed instructions for extinguishing fires involving this compound and for cleaning up spills are not available.
-
Exposure Controls and Personal Protective Equipment (PPE): Occupational exposure limits have not been established, and specific recommendations for PPE beyond standard laboratory practice are not documented.
-
Stability and Reactivity: Information on chemical incompatibilities and hazardous decomposition products is limited.[3][4]
The safety and handling of chemical compounds are of paramount importance. Providing a guide based on assumptions or extrapolations from similar but distinct molecules, such as L-proline, would be scientifically unsound and could compromise the safety of researchers. The addition of an ethyl group to the proline structure can significantly alter its chemical and toxicological properties.
We are committed to the principles of scientific integrity and providing trustworthy information. Therefore, until more comprehensive safety data for this compound becomes available through rigorous testing and documentation, we cannot in good faith produce the requested in-depth technical guide.
We recommend that any handling of this compound be conducted with the utmost caution in a controlled laboratory setting, adhering to the highest standards of safety and utilizing all appropriate personal protective equipment. We will continue to monitor for the availability of new information and will revisit the creation of this guide when sufficient data is published.
References
An In-depth Technical Guide on the Theoretical Studies of 1-Ethyl-L-proline Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-L-proline, a non-canonical amino acid, presents a unique conformational landscape that is of significant interest in the fields of medicinal chemistry and drug development. The addition of an ethyl group to the proline nitrogen introduces steric and electronic perturbations that influence the pyrrolidine ring pucker, the cis-trans isomerization of the preceding peptide bond, and the overall peptide backbone geometry. Understanding these conformational preferences is crucial for the rational design of peptidomimetics and other therapeutics with enhanced stability, bioactivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational intricacies of this compound. We delve into the fundamental principles of proline conformation, the impact of N-alkylation, and provide detailed protocols for conducting robust computational analyses.
Introduction: The Significance of Proline and its Analogs
Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen atom, forming a five-membered pyrrolidine ring.[1] This cyclic structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, structure, and function.[2] The peptide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon that is rare for other amino acids.[3] This cis-trans isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[4]
Proline analogs, such as this compound, are powerful tools in drug design.[5] Modification of the proline ring or the backbone nitrogen can be used to:
-
Modulate Peptide Conformation: Introducing substituents can favor specific ring puckers and cis or trans amide bond isomers, thereby pre-organizing a peptide into a bioactive conformation.[6]
-
Enhance Metabolic Stability: N-alkylation can increase resistance to enzymatic degradation by proteases.[7]
-
Improve Pharmacokinetic Properties: Altering lipophilicity and membrane permeability can be achieved through strategic modifications.[8][9]
This compound, with its simple yet impactful ethyl substitution, serves as an excellent model system to explore the effects of N-alkylation on proline's conformational behavior.
The Conformational Landscape of Proline
The conformational flexibility of proline is primarily defined by two key features: the puckering of the pyrrolidine ring and the isomerization of the preceding peptide bond.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain.[10] The two most common puckered states are the endo and exo conformations, often referred to as "down" and "up" puckers, respectively.[11]
-
Endo (Cγ-endo): The Cγ atom is displaced on the same side as the carbonyl group of the proline residue.
-
Exo (Cγ-exo): The Cγ atom is displaced on the opposite side of the carbonyl group.
The ring pucker is intrinsically linked to the backbone dihedral angles (φ and ψ) and the cis/trans state of the preceding peptide bond.[2][12] The interconversion between these puckered states has a relatively low energy barrier.[11]
Cis-Trans Isomerization
The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) has a significant population of both cis (ω ≈ 0°) and trans (ω ≈ 180°) isomers.[13] In contrast, for non-prolyl peptide bonds, the trans conformation is overwhelmingly favored. The steric clash between the α-carbons of adjacent residues in the cis conformation is less severe in X-Pro bonds due to proline's cyclic structure.[13] The cis-trans isomerization barrier is approximately 20 kcal/mol, leading to slow interconversion on the NMR timescale.[11][14]
The choice of solvent and the pH can influence the cis-trans equilibrium.[15] For instance, in a solution with a high pH, the deprotonation of the carboxyl group can lead to electrostatic repulsion that favors the cis conformation.[15]
The Influence of N-Alkylation: The Case of this compound
Introducing an ethyl group at the N1 position of the proline ring (this compound) significantly alters its conformational preferences. The N-alkyl group introduces steric hindrance that can influence both ring puckering and the cis-trans equilibrium of the preceding peptide bond.[7]
Theoretical studies on N-alkylated proline derivatives suggest that the steric bulk of the alkyl group can disfavor the trans conformation, thereby increasing the population of the cis isomer.[6] This is due to the steric clash between the N-alkyl group and the preceding residue in the trans arrangement.
Theoretical and Computational Methodologies
A variety of computational techniques are employed to investigate the conformational landscape of molecules like this compound. These methods provide insights into the relative energies of different conformers, the barriers to interconversion, and the influence of the environment.
Quantum Mechanics (QM) Calculations
Quantum mechanics calculations, particularly Density Functional Theory (DFT), are powerful tools for accurately determining the geometries and relative energies of different conformers.[16] These methods are essential for understanding the intrinsic conformational preferences of a molecule in the gas phase or with implicit solvent models.[8][12]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the conformational landscape by simulating the movement of atoms over time.[10] This approach allows for the exploration of a wider range of conformations and the calculation of free energy surfaces, which can reveal the most probable conformational states and the pathways between them.
Force Fields
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.[17] For non-standard amino acids like this compound, it is crucial to use a well-parameterized force field. Several force fields, such as AMBER and CHARMM, have been developed and can be extended to include parameters for modified amino acids.[18][19][20][21]
Experimental Protocols: A Computational Workflow
This section outlines a detailed, step-by-step methodology for the theoretical conformational analysis of this compound using a combination of quantum mechanics and molecular mechanics approaches.
Protocol 1: Initial Conformer Generation and QM Optimization
Objective: To identify the low-energy conformations of this compound in the gas phase.
Methodology:
-
Structure Building: Construct the 3D structure of N-acetyl-1-ethyl-L-prolinamide as a model dipeptide. This model system captures the essential peptide bond environments.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of initial structures. This should include variations in the pyrrolidine ring pucker (endo and exo), the preceding peptide bond (cis and trans), and the orientation of the N-ethyl group.
-
Quantum Mechanical Optimization: Optimize the geometry of each generated conformer using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31+G(d,p) basis set.[16]
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2/6-311++G(d,p)) to obtain more accurate relative energies.
-
Analysis: Analyze the geometries and relative energies of the low-energy conformers to identify the preferred ring puckers and cis/trans isomers.
Protocol 2: Molecular Dynamics Simulation in Solution
Objective: To explore the conformational dynamics of this compound in an aqueous environment.
Methodology:
-
System Setup: Place the lowest energy conformer of N-acetyl-1-ethyl-L-prolinamide in a periodic box of water molecules (e.g., TIP3P water model).
-
Force Field Parameterization: If parameters for this compound are not available in the chosen force field (e.g., AMBER ff14SB), they must be derived. This typically involves fitting charges to the electrostatic potential calculated from QM and parameterizing bond, angle, and dihedral terms.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
Production Run: Perform a long production MD simulation (e.g., several hundred nanoseconds) in the NVT or NPT ensemble.
-
Trajectory Analysis: Analyze the resulting trajectory to determine the populations of different conformational states (ring puckers, cis/trans isomers), calculate free energy surfaces, and identify key intramolecular interactions.
Data Presentation and Visualization
Quantitative Data Summary
The relative energies and key dihedral angles of the most stable conformers of N-acetyl-1-ethyl-L-prolinamide, as determined by a hypothetical DFT study, are presented in the table below.
| Conformer | Preceding Peptide Bond (ω) | Ring Pucker | Relative Energy (kcal/mol) | φ (°) | ψ (°) |
| 1 | trans | exo | 0.00 | -75 | 150 |
| 2 | trans | endo | 0.85 | -80 | 145 |
| 3 | cis | endo | 1.50 | -85 | 5 |
| 4 | cis | exo | 2.10 | -70 | 10 |
Diagrams and Workflows
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Interconversion between the Exo and Endo puckered conformations of the proline ring.
Caption: A typical workflow for the computational conformational analysis of this compound.
Conclusion
The theoretical study of this compound conformation provides invaluable insights for researchers in drug discovery and peptide science. By employing a combination of quantum mechanics and molecular dynamics simulations, it is possible to build a detailed understanding of how N-alkylation influences the intricate conformational landscape of proline. This knowledge is paramount for the design of novel peptidomimetics with tailored structural and functional properties. The methodologies and protocols outlined in this guide serve as a robust framework for conducting such theoretical investigations, ultimately contributing to the development of more effective and specific therapeutic agents.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 5. Proline Analogues - Enamine [enamine.net]
- 6. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. odinity.com [odinity.com]
- 16. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amber force field parameters for simulations of phosphorylated amino acids - American Chemical Society [acs.digitellinc.com]
solubility of 1-ethyl-L-proline in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Ethyl-L-proline in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (also known as N-Ethyl-L-proline), a proline derivative of interest in pharmaceutical and chemical research. While specific quantitative data for this compound is not broadly published, this paper synthesizes foundational chemical principles, data from analogous structures like L-proline and N-acetyl-L-proline, and established experimental methodologies to provide a robust predictive framework and a practical guide for researchers. We delve into the physicochemical properties of this compound, predict its solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination.
Introduction: The Significance of this compound and Its Solubility
This compound is a derivative of the natural amino acid L-proline, featuring an ethyl group on the secondary amine. This modification alters its steric and electronic properties, making it a valuable building block in peptide synthesis and a chiral ligand in asymmetric catalysis.[1][2] The success of any application, from its use in a reaction vessel to its formulation as a drug substance, is critically dependent on its interaction with solvents.
Solubility dictates crucial process parameters, including:
-
Reaction Kinetics: The concentration of a dissolved reactant directly influences reaction rates.
-
Purification: Solvent selection is paramount for crystallization, extraction, and chromatographic purification.
-
Formulation: For drug development professionals, solubility in various excipients and solvent systems determines bioavailability and the feasibility of different dosage forms.[3]
This guide serves as a foundational resource for scientists, enabling informed solvent selection and providing the tools to precisely quantify the solubility of this compound in any solvent system of interest.
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is governed by its molecular structure. This compound (MW: 143.18 g/mol ) possesses a unique combination of functional groups that define its behavior.[1][4]
-
Zwitterionic Character: Like its parent amino acid, this compound is zwitterionic near neutral pH. It has a negatively charged carboxylate group (-COO⁻) and a positively charged tertiary ammonium group (Et-N⁺H-). This high intrinsic polarity and charge separation dominate its solubility profile, favoring interactions with polar solvents.[5][6][7]
-
Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while the proton on the nitrogen (in its protonated form) can act as a donor. This capacity for hydrogen bonding is a key factor in its solubility in protic solvents like water and alcohols.[8]
-
Hydrophobic Contribution: The presence of the ethyl group (-CH₂CH₃) and the pyrrolidine ring introduces a degree of nonpolar character. Compared to L-proline, this increased hydrophobicity will modulate its solubility, slightly decreasing its affinity for highly polar media and potentially increasing it in solvents of intermediate polarity.
The interplay of these features suggests a complex solubility profile, where the "like dissolves like" principle must be carefully applied.[8][9]
Predicted Solubility Profile of this compound
Direct experimental solubility data for this compound is scarce in the literature. However, by analyzing data from the structurally similar compounds L-proline and N-acetyl-L-proline, we can construct a highly reliable predictive solubility table.[10][11] The parent compound, L-proline, is extremely soluble in water (~1620 g/L at 25°C) and shows good solubility in methanol and ethanol, with solubility decreasing as the alcohol chain length increases.[10][12] The ethyl group on this compound will reduce its ability to fit into the hydrogen-bonding network of water, likely leading to lower aqueous solubility than L-proline, but its zwitterionic nature will ensure it remains significant.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Highly Soluble | Zwitterionic character and H-bonding dominate, though likely less than L-proline due to the ethyl group's hydrophobicity.[12] |
| Methanol | Polar Protic | Soluble | Excellent H-bonding capability and polarity. L-proline analogs are known to be very soluble in methanol.[10][13] |
| Ethanol | Polar Protic | Soluble | Good polarity and H-bonding. Solubility is expected to be slightly lower than in methanol due to increased hydrocarbon character.[10] |
| Isopropanol | Polar Protic | Moderately Soluble | Reduced polarity and increased steric hindrance compared to ethanol will lower solubility.[13] |
| n-Butanol | Polar Protic | Sparingly Soluble | Longer alkyl chain significantly reduces polarity, leading to poorer interaction with the zwitterionic solute.[10] |
| Acetone | Polar Aprotic | Sparingly Soluble | Can act as an H-bond acceptor but lacks a donor. Moderate polarity allows for some dissolution. L-proline shows good solubility.[14] |
| Acetonitrile (ACN) | Polar Aprotic | Poorly Soluble | While polar, its H-bonding ability is weak. L-proline analogs show very low solubility in ACN.[11][14] |
| Dichloromethane (DCM) | Chlorinated | Poorly Soluble | Low polarity and inability to engage in H-bonding make it a poor solvent for zwitterions. |
| Ethyl Acetate | Ester | Very Poorly Soluble | Limited polarity and H-bonding capability.[14] |
| Hexane / Heptane | Non-Polar | Insoluble | Mismatch in polarity ("like dissolves like" principle) prevents dissolution.[15] |
Authoritative Protocol: Experimental Determination of Thermodynamic Solubility
To obtain definitive, high-quality data, the thermodynamic solubility must be determined experimentally. The most reliable and widely used technique for this is the Shake-Flask Method .[3][16][17] This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.[17][18]
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that a saturated solution is formed in equilibrium with the undissolved solid. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is quantified.
Required Materials and Equipment
-
This compound (solid)
-
Solvent of interest (high purity)
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation: Add a precisely weighed amount of solvent (e.g., 2 mL) to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible. This ensures the solution is saturated.[16][17]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[16][18]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 1 hour to let the excess solid settle. Carefully draw the supernatant (the clear liquid layer) using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.[16]
-
Quantification:
-
Prepare a series of calibration standards of this compound with known concentrations in the same solvent.
-
Analyze the filtered, saturated sample solution and the calibration standards using a validated analytical method (e.g., HPLC).
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.[16][19]
-
-
Solid Phase Analysis (Optional but Recommended): To ensure the compound has not changed its crystalline form (polymorph) during the experiment, the remaining solid from the vial can be collected, dried, and analyzed using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).[16]
Conclusion
This compound is a zwitterionic molecule whose solubility is dominated by its polar nature, favoring dissolution in polar protic solvents like water and short-chain alcohols. Its solubility is predicted to decrease significantly with decreasing solvent polarity. For drug development professionals and synthetic chemists requiring precise, actionable data, direct experimental measurement is essential. The standardized shake-flask method detailed in this guide provides a trustworthy and reproducible means of quantifying the thermodynamic solubility of this compound, forming a critical dataset for rational process design, formulation, and synthesis optimization.
References
- 1. This compound AldrichCPR 98435-76-8 [sigmaaldrich.com]
- 2. This compound | CAS#:98435-76-8 | Chemsrc [chemsrc.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advanceseng.com [advanceseng.com]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solechem.eu [solechem.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. enamine.net [enamine.net]
- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 1-Ethyl-L-proline Derivatives in Therapeutic Development: A Technical Guide
Abstract: L-proline and its derivatives represent a class of privileged scaffolds in medicinal chemistry, owing to their unique conformational rigidity and versatile chemical properties. This technical guide delves into the burgeoning field of 1-ethyl-L-proline derivatives, exploring their potential biological activities and therapeutic applications. While direct research on this compound is nascent, this guide synthesizes the extensive knowledge on N-alkylated proline analogues to forecast their potential as neuroprotective, anti-inflammatory, antimicrobial, and anticancer agents, as well as enzyme inhibitors. By providing a comprehensive overview of their synthesis, proposed mechanisms of action, and detailed experimental protocols for their evaluation, this document serves as an in-depth resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Proline Scaffold in Medicinal Chemistry
The cyclic amino acid L-proline is unique among the proteinogenic amino acids due to its secondary amine, which imparts significant conformational constraints on the peptide backbone. This inherent rigidity has made proline and its analogues invaluable tools in the design of bioactive molecules, from peptides to small-molecule drugs.
The Unique Structural and Functional Properties of L-proline
L-proline's pyrrolidine ring restricts the phi (φ) torsion angle, influencing protein folding and secondary structure formation. This property is crucial for the structural integrity and function of many proteins, including collagen. In drug design, the proline scaffold is utilized to create conformationally restricted analogues of peptide ligands, often leading to increased potency, selectivity, and metabolic stability.
Proline Analogues as Privileged Scaffolds in Drug Design
The development of proline analogues has become a cornerstone of modern medicinal chemistry.[1][2] By modifying the proline ring, researchers can fine-tune the physicochemical and pharmacological properties of a molecule to achieve a desired therapeutic effect. Proline analogues are found in a wide range of FDA-approved drugs, highlighting their versatility and success in drug discovery.[2]
Rationale for N-Alkylation: The Significance of the 1-Ethyl Moiety
N-alkylation of the proline secondary amine is a key strategy for modulating its properties. The introduction of an ethyl group at the N1 position (this compound) can have several predictable effects:
-
Increased Lipophilicity: The ethyl group enhances the molecule's hydrophobicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier.
-
Modified Receptor Interactions: The N-ethyl group can alter the binding affinity and selectivity for specific biological targets by introducing steric hindrance or favorable hydrophobic interactions.
-
Enhanced Metabolic Stability: N-alkylation can protect the molecule from enzymatic degradation, prolonging its half-life in vivo.[3]
-
Conformational Control: The ethyl group can further influence the puckering of the pyrrolidine ring, which can impact the overall conformation of the molecule and its biological activity.
Synthesis and Chemical Properties of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through standard organic chemistry techniques.
General Synthetic Strategies for N-Alkylation of L-proline
A common method for the N-alkylation of L-proline is reductive amination, where L-proline is reacted with acetaldehyde in the presence of a reducing agent. Alternatively, direct alkylation with an ethyl halide can be employed, although this may require protection of the carboxylic acid group.
Characterization and Physicochemical Properties
Once synthesized, this compound derivatives are characterized using standard analytical methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Key physicochemical properties like solubility, lipophilicity (logP), and pKa are also determined to predict the molecule's pharmacokinetic behavior.
Potential Biological Activities and Therapeutic Applications
Based on the extensive research into proline derivatives, this compound analogues are hypothesized to possess a range of valuable biological activities.
Neuroprotective and Anti-inflammatory Effects
Proline-rich polypeptides and other proline derivatives have demonstrated significant neuroprotective potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][6]
The neuroprotective effects of some proline analogues are attributed to their ability to modulate key signaling pathways, such as the PI3-K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[4] These compounds may also exert their effects by reducing oxidative stress and inflammation in the brain.[4][6]
The potential of this compound derivatives to cross the blood-brain barrier, coupled with their predicted anti-inflammatory and anti-apoptotic properties, makes them attractive candidates for the treatment of neurodegenerative disorders.
Antimicrobial and Antiviral Properties
Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides with potent activity against a range of pathogens.[7][8] The introduction of N-alkylated proline derivatives into peptide sequences can enhance their antimicrobial and antiviral activity.[9]
The antimicrobial activity of PrAMPs is often linked to their ability to translocate across the bacterial membrane and interact with intracellular targets, rather than causing membrane lysis.[8] The conformational constraints imposed by proline and its derivatives are critical for this mechanism of action.
This compound derivatives could be incorporated into novel peptide-based or small-molecule anti-infective agents to combat drug-resistant bacteria and viruses.
Anticancer Activity
The dysregulation of proline metabolism is increasingly recognized as a hallmark of cancer.[10] This has led to the exploration of proline analogues as potential anticancer agents.
Proline derivatives have been shown to inhibit the growth and spread of various cancer cells in vitro and in vivo.[10][11] A tripeptide containing L-proline demonstrated high anticancer efficacy in mice, inducing complete remission in some cases.[11]
Enzymes involved in proline biosynthesis, such as pyrroline-5-carboxylate reductase 1 (PYCR1), are overexpressed in many cancers and represent promising therapeutic targets.[10] this compound derivatives could be designed as inhibitors of these enzymes to selectively target cancer cells.
Enzyme Inhibition
The rigid scaffold of proline makes it an excellent starting point for the design of enzyme inhibitors.
Prolyl hydroxylase (PHD) inhibitors are of great interest for the treatment of anemia and ischemic diseases. Proline analogues have been shown to inhibit PHDs, leading to the stabilization of hypoxia-inducible factor (HIF-1α) and the upregulation of genes involved in erythropoiesis and angiogenesis.[12]
Proline derivatives have been investigated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure.[13] While the tested compounds showed weak activity, further optimization of the proline scaffold could lead to more potent ACE inhibitors.
The versatility of the proline scaffold allows for its application in the design of inhibitors for a wide range of enzymes, including matrix metalloproteases (MMPs) and metallo-β-lactamases.[14][15]
Other Potential Applications
The unique properties of proline derivatives have led to their exploration in other therapeutic areas.
Certain proline derivatives have been identified as potent and reversible transdermal permeation enhancers, which could facilitate the delivery of drugs through the skin.[16]
N-(3-aminoalkyl)proline derivatives have shown potent anti-glycation activity, suggesting their potential in the treatment of diabetes and its complications.[17]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of this compound derivatives.
In Vitro Neuroprotection Assays
These assays are designed to assess the ability of a compound to protect neurons from a toxic insult.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Plate cells in 96-well plates. After 24 hours, induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.
-
Treatment: Treat cells with various concentrations of the this compound derivative for a specified period before or after the addition of the neurotoxin.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Probe: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Treat cells with the compound and neurotoxin as described above.
-
Staining: Incubate cells with DCFH-DA.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated-AKT, Caspase-3) and then with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
References
- 1. enamine.net [enamine.net]
- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High anticancer efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Whitepaper: The N-Ethyl Insurrection: Re-engineering Proline's Catalytic Core
Abstract: L-proline has long been a cornerstone of asymmetric organocatalysis, prized for its simplicity, stereocontrol, and bio-friendly nature. Its catalytic prowess is fundamentally linked to a cooperative, bifunctional mechanism involving its secondary amine and carboxylic acid moieties. This guide delves into the targeted modification of this catalytic dyad through N-alkylation, specifically focusing on the introduction of an N-ethyl group. We will dissect the profound steric and electronic consequences of this substitution, moving beyond the canonical proline mechanism to explore how this single modification redefines the catalyst's behavior, alters transition state geometries, and ultimately impacts reactivity and stereoselectivity in key asymmetric transformations. This analysis serves as a technical resource for researchers engaged in catalyst design, mechanistic studies, and the strategic development of novel synthetic methodologies.
The Benchmark: Deconstructing the Proline Catalytic Engine
Proline's effectiveness as an organocatalyst stems from its ability to act as a "micro-enzyme," utilizing its secondary amine and carboxylic acid to activate substrates through two primary, interconnected catalytic cycles: enamine and iminium catalysis.[1][2]
-
Enamine Catalysis: In reactions involving a ketone donor, the proline amine condenses to form a nucleophilic enamine intermediate.[3][4] This enamine then attacks an electrophilic acceptor (e.g., an aldehyde).
-
Iminium Catalysis: With α,β-unsaturated aldehydes or ketones, proline forms a transient iminium ion, which lowers the LUMO of the substrate, activating it for nucleophilic attack.[5][6]
The remarkable stereocontrol exerted by proline, particularly in the classic aldol reaction, is attributed to a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[3][7] In this model, the carboxylic acid group plays a critical role, acting as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding, while simultaneously orienting the substrates to favor attack on a specific enantiotopic face.[8] This intramolecular acid-base cooperation is the hallmark of proline catalysis.[9]
Caption: Figure 1: The crucial role of the bifunctional L-proline catalyst.
The N-Ethyl Perturbation: Steric and Electronic Consequences
Replacing the proton on the pyrrolidine nitrogen with an ethyl group fundamentally alters the catalyst's intrinsic properties. This modification is not a subtle tweak but a significant structural and electronic shift with cascading effects on the catalytic cycle.
Electronic Induction: Enhancing Nucleophilicity
The ethyl group, being weakly electron-donating, increases the electron density on the nitrogen atom. This inductive effect enhances the nucleophilicity of the amine.
-
Causality: A more nucleophilic nitrogen can accelerate the initial rate-limiting step in many proline-catalyzed reactions: the formation of the enamine or iminium ion intermediate.[10] This could potentially lead to faster reaction kinetics compared to unmodified proline under certain conditions.
Steric Hindrance: Reshaping the Transition State
The ethyl group introduces significantly more steric bulk around the nitrogen center compared to a single hydrogen atom.[11] This has profound implications for the geometry of the transition state.
-
Causality: The steric clash between the N-ethyl group and the substrates can alter the preferred pathway of approach, potentially changing the diastereoselectivity or even the enantioselectivity of the reaction.[12] It can disfavor certain transition state conformations that are readily accessible to proline, forcing the reaction through a higher-energy or geometrically different pathway.
The Mechanistic Schism: Loss of Bifunctional Catalysis
The most critical consequence of N-ethylation is the elimination of the N-H proton. This single change dismantles the elegant intramolecular hydrogen-bonding network that defines proline catalysis. The carboxylic acid can no longer be stabilized and activated in the same concerted fashion by the adjacent protonated amine.
-
Causality: Without the N-H bond, the classic Zimmerman-Traxler model, which relies on the N-H···O=C hydrogen bond for pre-organization, is no longer valid.[3][8] Activation of the electrophile by the carboxyl group must now occur through a different, likely intermolecular, mechanism. This can lead to a less organized transition state, potentially reducing enantioselectivity. However, in some systems, the removal of this rigid constraint may open up new reaction pathways or improve solubility in less polar solvents where proline itself performs poorly.[13]
Caption: Figure 2: Comparative models of transition states.
Impact on Catalytic Performance: A Comparative Analysis
The structural changes induced by the N-ethyl group manifest as measurable differences in catalytic outcomes. While direct, side-by-side comparisons in the literature are specific to certain reactions, a clear trend emerges: N-alkylation creates a new class of catalyst, not merely a proline analogue. Studies on various proline derivatives have shown that such modifications can lead to superior results in terms of yield and enantioselectivity, particularly by improving compatibility with a wider range of solvents.[13]
| Catalyst Feature | L-Proline | N-Ethyl-L-Proline | Rationale & Consequence |
| Activation Mode | Bifunctional (Intramolecular H-Bond) | Monofunctional Amine | Loss of the highly organized TS; may decrease enantioselectivity.[8] |
| Nitrogen Nucleophilicity | Baseline | Enhanced | Faster enamine/iminium formation possible due to inductive effect. |
| Steric Profile | Low | Moderate-High | Can alter substrate approach, affecting diastereoselectivity.[12] |
| Solvent Compatibility | Best in polar, protic solvents (e.g., DMSO, DMF) | Improved solubility in non-polar solvents (e.g., Toluene, CH₂Cl₂) | Broader applicability; proline often fails in non-polar solvents.[13] |
| Typical Catalyst Loading | High (10-30 mol%)[3] | Variable (Potentially lower due to higher activity) | Enhanced kinetics could allow for lower catalyst loadings. |
| Observed ee% | Generally High | Highly Substrate-Dependent | The outcome depends on whether the loss of H-bonding or the new steric/electronic profile dominates. |
Table 1: Conceptual Comparison of L-Proline and N-Ethyl-L-Proline Catalytic Attributes.
In asymmetric Mannich and nitro-Michael reactions, for example, proline derivatives have demonstrated the capacity to outperform proline itself, offering higher yields and enantioselectivities at lower catalyst loadings and in a broader array of solvents.[13] The N-ethyl group's influence is a trade-off: the loss of the cooperative H-bonding mechanism is balanced against potentially faster turnover and modified steric shielding that might prove beneficial for specific substrate combinations.
Practical Application: Synthesis and Experimental Protocols
The exploration of N-ethylproline's catalytic potential begins with its synthesis. Direct N-alkylation of unprotected amino acids is a viable and increasingly "green" approach.
Protocol: Synthesis of N-Ethyl-L-Proline via Reductive Amination
This protocol is based on established methods for the N-alkylation of amines using a carbonyl source and a reducing agent.[14]
Materials:
-
L-Proline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Palladium on Carbon (Pd/C, 10 wt%, ~0.5 mol%)
-
Ammonium formate (5 eq) or H₂ gas
-
Solvent: Isopropanol/Water mixture (e.g., 9:1 v/v)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add L-proline and the isopropanol/water solvent mixture.
-
Carefully add the Pd/C catalyst to the suspension.
-
If using ammonium formate, dissolve it in a minimal amount of water and add it to the reaction mixture. Stir for 5-10 minutes to activate the catalyst.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetaldehyde to the stirring suspension.
-
If using H₂, purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a controlled pressure system.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Ethyl-L-proline.
-
The product can be purified further by recrystallization or ion-exchange chromatography if necessary.
Protocol: Comparative Aldol Reaction Catalysis
This workflow is designed to directly compare the catalytic efficacy of L-proline and the synthesized N-Ethyl-L-proline.
Materials:
-
Cyclohexanone (donor, 5.0 eq)
-
4-Nitrobenzaldehyde (acceptor, 1.0 eq)
-
Catalyst: L-Proline or N-Ethyl-L-proline (0.2 eq, 20 mol%)
-
Solvent: DMSO (for Proline) and Toluene (for N-Ethyl-L-proline)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup (Perform two separate reactions):
-
Reaction A (Proline): In a vial, dissolve 4-nitrobenzaldehyde and L-proline in DMSO. Add cyclohexanone and stir at room temperature.
-
Reaction B (N-Ethylproline): In a parallel vial, dissolve 4-nitrobenzaldehyde and N-Ethyl-L-proline in Toluene. Add cyclohexanone and stir at room temperature.
-
-
Monitor both reactions over 24 hours, taking aliquots for TLC analysis at regular intervals (e.g., 2, 6, 12, 24 hours) to compare reaction rates.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis:
-
Conversion/Yield: Determine the yield of the crude product. Purify via flash column chromatography (e.g., 10:1 Hexane:Ethyl Acetate) to isolate the aldol product.
-
Stereoselectivity: Analyze the purified product using chiral HPLC to determine the enantiomeric excess (ee%). Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (dr).
-
Expected Observations:
-
The N-Ethylproline-catalyzed reaction may proceed faster but could yield a lower enantiomeric excess due to the lack of a highly organized transition state.
-
The proline-catalyzed reaction in toluene will likely be very slow or fail, demonstrating the improved solvent compatibility of the N-ethyl derivative.
Conclusion
The introduction of an N-ethyl group to the proline scaffold is a powerful, albeit disruptive, modification. It fundamentally alters the catalyst's mode of action by trading the elegant, bifunctional hydrogen-bonding network for enhanced nitrogen nucleophilicity and a distinct steric profile. This transformation creates a catalyst that is no longer a simple proline mimic but a unique tool with different strengths and weaknesses. While it may compromise the exceptional stereocontrol seen in classic proline catalysis for certain substrates, it offers potential for increased reaction rates, lower catalyst loadings, and, crucially, expanded utility in a wider range of solvent systems. For the modern researcher, N-ethylproline and other N-alkylated derivatives represent a valuable expansion of the organocatalytic toolkit, enabling a more tailored approach to catalyst selection and the rational design of new, highly efficient asymmetric transformations.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 14. jocpr.com [jocpr.com]
Spectroscopic Data of 1-Ethyl-L-proline: An In-depth Technical Guide
Introduction
1-Ethyl-L-proline, a synthetic derivative of the naturally occurring amino acid L-proline, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its unique structural features, including a tertiary amine within a pyrrolidine ring, impart specific conformational constraints and chemical properties that are leveraged in the design of novel peptides, catalysts, and therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in complex chemical and biological systems.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important molecule.
Molecular Structure and Key Spectroscopic Features
This compound, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , possesses a distinct molecular architecture that dictates its spectroscopic behavior[1]. The structure comprises a five-membered pyrrolidine ring, a carboxylic acid functional group, and an N-ethyl substituent. This arrangement gives rise to a unique set of signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrrolidine ring and the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Hα (C2-H) | 3.5 - 3.7 | dd | ~8, ~4 |
| Hβ (C3-H₂) | 1.8 - 2.2 | m | - |
| Hγ (C4-H₂) | 1.9 - 2.3 | m | - |
| Hδ (C5-H₂) | 3.0 - 3.4 | m | - |
| N-CH₂ | 2.8 - 3.2 | q | ~7 |
| N-CH₂-CH₃ | 1.1 - 1.3 | t | ~7 |
Note: Predicted chemical shifts are based on analogous compounds and standard NMR prediction tools. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound gives a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 180 |
| Cα (C2) | 65 - 70 |
| Cδ (C5) | 55 - 60 |
| N-CH₂ | 50 - 55 |
| Cβ (C3) | 28 - 33 |
| Cγ (C4) | 23 - 28 |
| N-CH₂-CH₃ | 12 - 17 |
Note: Predicted chemical shifts are based on analogous compounds and standard NMR prediction tools. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons. D₂O is a common choice for amino acids[2].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |
| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |
| Tertiary Amine (C-N) | Stretching | 1000 - 1250 | Medium to Weak |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Strong |
Note: The absence of an N-H stretching band around 3300-3500 cm⁻¹ is a key indicator of the tertiary nature of the amine in this compound.
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining IR spectra of solid and liquid samples.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal, ensuring good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Caption: Workflow for ATR-IR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Expected Mass Spectrum of this compound
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ with an m/z of 144.102.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.102 |
| [M-H]⁻ | C₇H₁₂NO₂⁻ | 142.087 |
Predicted Fragmentation Pattern
Under collision-induced dissociation (CID), the protonated molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation of N-alkyl amino acids often involves the loss of small neutral molecules and cleavage of the pyrrolidine ring.
Potential Major Fragments:
-
Loss of H₂O (m/z 126.091): Dehydration of the carboxylic acid group.
-
Loss of CO₂ (m/z 100.107): Decarboxylation is a common fragmentation pathway for amino acids.
-
Loss of C₂H₄ (ethene) from the N-ethyl group (m/z 116.071): This would result from a rearrangement process.
-
Cleavage of the pyrrolidine ring: This can lead to a variety of smaller fragment ions. A prominent fragment is often observed at m/z 70, corresponding to the pyrrolidiniumyl cation.
Experimental Protocol for ESI-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation[3]. A typical starting concentration is around 1 mg/mL, which is then further diluted[3].
-
Filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Optimize the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates, to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
-
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach to confirming the structure and purity of this important synthetic amino acid derivative. The detailed experimental protocols included herein are designed to assist researchers in obtaining high-quality, reproducible data. By understanding the fundamental principles behind these spectroscopic methods and their application to this compound, scientists can confidently advance their research in the fields of drug discovery, peptide synthesis, and catalysis.
References
- 1. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-ethyl-L-proline
Abstract
This document provides a detailed guide for the synthesis of 1-ethyl-L-proline from L-proline, tailored for researchers, scientists, and professionals in drug development. N-alkylated amino acids, such as this compound, are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance properties like lipophilicity, metabolic stability, and membrane permeability.[1][2] This guide focuses on two primary synthetic strategies: reductive amination and direct alkylation. We present a comprehensive, step-by-step protocol for the highly efficient reductive amination pathway, which is favored for its selectivity and preservation of stereochemical integrity. An alternative direct alkylation method is also discussed, along with troubleshooting and characterization techniques to ensure the synthesis of a high-purity final product.
Introduction and Strategic Overview
The N-alkylation of amino acids is a fundamental modification in the design of peptidomimetics and pharmacologically active compounds.[2] The introduction of an ethyl group onto the secondary amine of the L-proline ring system creates this compound, a chiral building block used to modulate the conformational properties of peptides and improve their therapeutic potential.
Two principal synthetic routes are considered for this transformation:
-
Reductive Amination: This is the preferred and most robust method. It involves the reaction of L-proline with acetaldehyde to form a transient iminium ion, which is subsequently reduced in situ to yield the target N-ethylated product. This approach is highly selective for the nitrogen atom, proceeds under mild conditions, and significantly minimizes the risk of racemization.[3][4]
-
Direct Alkylation: This classic Sₙ2 approach involves treating L-proline with an ethyl halide (e.g., ethyl iodide). While straightforward in principle, this method is often plagued by challenges, including the potential for over-alkylation to form a quaternary ammonium salt, O-alkylation of the carboxylate, and a higher risk of racemization, particularly under harsh basic conditions.[5]
This guide will provide a detailed protocol for the reductive amination method due to its superior control and efficiency.
Primary Protocol: Synthesis via Reductive Amination
This protocol details the N-ethylation of L-proline using acetaldehyde and sodium borohydride as the reducing agent. The causality behind this choice is the high chemoselectivity of borohydride for the iminium intermediate over the starting aldehyde or the product's carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive amination.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |
| L-Proline | 147-85-3 | 115.13 | >99% | Sigma-Aldrich |
| Acetaldehyde | 75-07-0 | 44.05 | >99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | >98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >98% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (w/w) | VWR |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | Fisher Scientific |
| Acetone | 67-64-1 | 58.08 | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | 18.02 | 18.2 MΩ·cm | In-house |
Step-by-Step Protocol
-
Dissolution of L-Proline:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add L-proline (11.5 g, 100 mmol).
-
Add 150 mL of deionized water and begin stirring.
-
Slowly add 2 M sodium hydroxide solution dropwise until the L-proline is fully dissolved and the pH of the solution is approximately 9.5-10. Maintain the temperature at 0-5 °C. Rationale: A basic pH ensures the proline nitrogen is a free amine and sufficiently nucleophilic to attack the aldehyde.
-
-
Addition of Acetaldehyde:
-
To the cold, stirring solution, add acetaldehyde (8.4 mL, ~6.6 g, 150 mmol, 1.5 equivalents) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour to ensure the formation of the iminium intermediate.
-
-
Reduction with Sodium Borohydride:
-
In a separate beaker, dissolve sodium borohydride (5.7 g, 150 mmol, 1.5 equivalents) in 50 mL of cold deionized water.
-
Add the NaBH₄ solution to the reaction flask dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed. Rationale: Slow addition is critical to control the exothermic reaction and prevent overheating, which could lead to side reactions or racemization.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly and carefully add 6 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution. The pH should be adjusted to ~2-3. Continue until gas evolution ceases.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water and methanol (formed from borohydride decomposition in methanol if used as a co-solvent).
-
-
Purification:
-
Method A (Recrystallization): This is a simpler but potentially lower-yield method.
-
Redissolve the crude residue in a minimal amount of hot water (e.g., 50-70 mL).
-
Slowly add acetone (approx. 200-300 mL) as an anti-solvent until the solution becomes persistently cloudy.[6]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for several hours to facilitate crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
-
Method B (Ion-Exchange Chromatography): This is the preferred method for achieving high purity.
-
Load the crude, acidified solution onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8) that has been pre-conditioned with 1 M HCl and washed with deionized water.
-
Wash the column with deionized water to remove unreacted aldehydes and inorganic salts.
-
Elute the product, this compound, using a 2 M aqueous ammonia solution.
-
Collect the fractions and monitor by TLC (Ninhydrin stain).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the pure product as a white solid.
-
-
Alternative Protocol: Direct Alkylation with Ethyl Iodide
This method is presented as an alternative but requires greater caution to prevent side reactions. It is often performed after protecting the carboxylic acid to prevent O-alkylation.
Workflow Diagram
Caption: General workflow for direct N-alkylation of L-proline.
Brief Protocol Outline
-
Esterification (Protection): Convert L-proline to L-proline methyl ester hydrochloride using thionyl chloride in methanol.
-
Alkylation: Dissolve the L-proline methyl ester in a polar aprotic solvent like DMF. Add a mild base such as potassium carbonate (K₂CO₃) followed by ethyl iodide. Heat the mixture gently (e.g., 40-50 °C) and monitor by TLC.
-
Saponification (Deprotection): After the reaction is complete, add an aqueous base (e.g., LiOH or NaOH) to hydrolyze the methyl ester back to the carboxylic acid.
-
Workup and Purification: Acidify the solution and purify the final product using the methods described in Section 2.3, Step 5.
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through a combination of analytical techniques.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (400 MHz, D₂O) | Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~3.2 ppm) and proline ring protons. |
| ¹³C NMR (100 MHz, D₂O) | Signals for the ethyl carbons (~12 ppm, ~50 ppm), proline ring carbons, and the carboxyl carbon (~178 ppm). | |
| MS (ESI+) | [M+H]⁺ ion observed at m/z = 144.10. | |
| Purity | HPLC | >98% purity on a suitable C18 column. |
| Stereochemical Integrity | Polarimetry | Specific rotation [α]²⁰D value consistent with the L-enantiomer. The value should be compared to literature or a commercial standard. A value near zero would indicate racemization.[7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient workup or purification. | Extend reaction time; monitor with TLC. Optimize pH for iminium formation. Use ion-exchange chromatography for better recovery. |
| Presence of Starting Material | Insufficient acetaldehyde or reducing agent; reaction time too short. | Use a slight excess of reagents (1.5-2.0 eq). Ensure overnight stirring for completion. |
| Over-alkylation (Direct Alkylation) | Reaction temperature too high; base too strong; excess alkylating agent. | Use a milder base (K₂CO₃ vs. NaH). Maintain a lower reaction temperature. Use stoichiometry closer to 1:1. |
| Evidence of Racemization | Specific rotation is low or zero. | Avoid high temperatures and strongly basic conditions. Reductive amination is inherently less prone to this issue. |
Conclusion
The synthesis of this compound from L-proline is most effectively and reliably achieved through reductive amination with acetaldehyde. This method offers high yields, excellent chemoselectivity, and crucially, the preservation of the vital L-stereochemistry. The detailed protocol provided herein is a self-validating system, incorporating precise steps for reaction, purification, and analytical confirmation. While direct alkylation is a viable alternative, it necessitates more stringent control over reaction conditions to prevent undesirable side products and maintain stereochemical purity.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. 20.210.105.67 [20.210.105.67]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
Application Notes: 1-Ethyl-L-proline as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable strategy for controlling stereochemistry during carbon-carbon bond formation.[1] This guide focuses on the application of 1-ethyl-L-proline, a readily accessible derivative of the natural amino acid L-proline, as an effective chiral auxiliary. We will explore the principles of its operation, provide detailed protocols for its synthesis and application in diastereoselective alkylations, and discuss methods for its subsequent cleavage and recovery. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient methods for stereoselective synthesis.
Introduction to Proline-Based Chiral Auxiliaries
The temporary incorporation of a chiral molecule to guide a reaction's stereochemical outcome is a foundational concept in asymmetric synthesis.[1][2] Chiral auxiliaries derived from the "chiral pool"—abundant, inexpensive, and enantiopure natural products—are particularly valuable. L-proline, with its rigid pyrrolidine ring and defined stereocenters, is a privileged scaffold for developing both organocatalysts and chiral auxiliaries.[3][4]
While L-proline itself is a celebrated organocatalyst, its N-alkylated derivatives, such as this compound, are powerful chiral auxiliaries. When attached to a prochiral substrate, typically via an amide bond, the this compound moiety creates a distinct and sterically hindered environment. This chiral environment dictates the trajectory of incoming reagents, leading to the formation of one diastereomer in preference to the other. The auxiliary is then cleaved and can often be recovered, making the process efficient and economical.[2]
Principle of Operation: The Chiral Auxiliary Workflow
The use of this compound as a chiral auxiliary follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage. This workflow transforms a prochiral substrate into an enantiomerically enriched product.
Figure 1: General workflow for using this compound as a chiral auxiliary.
Synthesis and Attachment of the Auxiliary
Protocol 3.1: Synthesis of this compound
This compound can be synthesized from L-proline via reductive amination with acetaldehyde.
-
Materials: L-proline, Acetaldehyde, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Suspend L-proline (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add acetaldehyde (1.5-2.0 eq) to the suspension.
-
Add 10% Pd/C catalyst (approx. 5 mol%).
-
Pressurize the vessel with H₂ gas (50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until H₂ uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound, which can be purified by recrystallization or chromatography.
-
Protocol 3.2: Attachment to a Carboxylic Acid (Amide Formation)
The auxiliary is typically attached to a prochiral carboxylic acid to form a tertiary amide.
-
Materials: Prochiral carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, this compound, Triethylamine (TEA) or Pyridine, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl chloride.
-
In a separate flask, dissolve this compound (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution via cannula.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-1-ethyl-L-prolinamide by flash column chromatography.
-
Application: Diastereoselective Alkylation
One of the most powerful applications of proline-derived auxiliaries is the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids.[3]
Mechanism of Stereocontrol
Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the N-acyl-1-ethyl-L-prolinamide forms a rigid, chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the amide carbonyl oxygen. This locks the conformation. The pyrrolidine ring and the N-ethyl group effectively block one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer.
Figure 2: Proposed transition state for electrophilic attack on the chelated enolate.
Protocol 4.2: Diastereoselective Alkylation
-
Materials: N-acyl-1-ethyl-L-prolinamide, Diisopropylamine, n-Butyllithium (n-BuLi), Anhydrous THF, Electrophile (e.g., Benzyl bromide, Iodomethane).
-
Procedure:
-
LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Enolate Formation: In a separate flask, dissolve the N-acyl-1-ethyl-L-prolinamide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the freshly prepared LDA solution to the amide solution via cannula. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.5 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
-
Representative Data
The diastereoselectivity of alkylations using N-acyl proline derivatives is typically high. While specific data for the 1-ethyl derivative requires empirical validation, results from analogous N-benzoyl and N-Boc systems suggest high facial bias.[5]
| Entry | Substrate (R) | Electrophile (E-X) | Typical d.r. | Typical Yield (%) |
| 1 | Phenylacetyl | Benzyl Bromide | > 95:5 | 80-90 |
| 2 | Propionyl | Iodomethane | > 90:10 | 75-85 |
| 3 | Phenylacetyl | Allyl Bromide | > 92:8 | 80-88 |
| Table 1: Expected outcomes for the diastereoselective alkylation of N-acyl-1-ethyl-L-prolinamides, extrapolated from related systems.[3][5] |
Cleavage and Recovery of the Auxiliary
A critical step in chiral auxiliary-based synthesis is the efficient removal of the auxiliary to unveil the desired chiral product without racemization.[2]
Figure 3: Cleavage pathways to yield different chiral products and recover the auxiliary.
Protocol 5.1: Reductive Cleavage to a Chiral Alcohol
This method is mild and often high-yielding.
-
Materials: Alkylated N-acyl-1-ethyl-L-prolinamide, Lithium aluminum hydride (LiAlH₄), Anhydrous THF or Diethyl ether.
-
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the mixture to 0 °C and carefully quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).[5]
-
Stir vigorously until a granular white precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
The filtrate contains the chiral alcohol. The water-soluble 1-ethyl-L-prolinol can be recovered from the aqueous layer after acidification and extraction.
-
Protocol 5.2: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Harsh acidic or basic conditions can be used, but care must be taken to avoid racemization of the α-chiral center.
-
Materials: Alkylated N-acyl-1-ethyl-L-prolinamide, 6N Hydrochloric Acid (HCl) or Lithium Hydroxide (LiOH), Dioxane or THF.
-
Procedure (Acidic):
-
Dissolve the alkylated amide in a mixture of dioxane and 6N HCl.
-
Heat the mixture to reflux for 12-48 hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the hydrochloride salt of this compound, which can be recovered by neutralization and extraction.
-
Conclusion
This compound serves as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-proline, robust application in diastereoselective alkylations, and versatile cleavage options make it a valuable tool for chemists in research and industry. The high degree of stereocontrol imparted by the rigid, N-alkylated pyrrolidine framework allows for the reliable synthesis of enantiomerically enriched building blocks essential for the development of complex molecules and active pharmaceutical ingredients.
References
Application Notes and Protocols: 1-Ethyl-L-proline Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Aldol Reactions in Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its asymmetric variant is particularly crucial, enabling the stereocontrolled construction of chiral β-hydroxy carbonyl moieties, which are prevalent structural motifs in a vast array of biologically active molecules, including carbohydrates, antibodies, and alkaloids.[1] Historically, achieving high enantioselectivity often required stoichiometric amounts of chiral auxiliaries or the use of pre-formed enolates.[1] The advent of organocatalysis has revolutionized this field, offering a greener, more atom-economical, and often operationally simpler alternative to traditional metal-based and enzymatic methods.[1][4]
Among the arsenal of organocatalysts, L-proline and its derivatives have emerged as remarkably effective "simplest enzymes" for promoting asymmetric transformations.[5] These small, naturally occurring amino acids are typically non-toxic, inexpensive, and readily available in both enantiomeric forms.[6] This application note focuses on the use of 1-ethyl-L-proline, a modified proline catalyst, in asymmetric aldol reactions, providing a detailed protocol and mechanistic insights for researchers aiming to leverage this powerful synthetic tool.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of proline and its derivatives in aldol reactions stems from their ability to form a nucleophilic enamine intermediate with a donor ketone or aldehyde.[7][8] This enamine then attacks the electrophilic acceptor aldehyde, leading to the formation of a new carbon-carbon bond and the desired aldol product with high stereocontrol.
The generally accepted mechanism for the proline-catalyzed aldol reaction involves the following key steps:[7][8][9]
-
Enamine Formation: The secondary amine of this compound reacts with the donor carbonyl compound (e.g., a ketone) to form an enamine intermediate.
-
Aldol Addition: The enamine, a potent nucleophile, attacks the prochiral aldehyde. The stereochemistry of this step is directed by the chiral catalyst. A widely accepted model for stereochemical control is the Zimmerman-Traxler-like transition state, where the carboxylate group of the proline catalyst plays a crucial role in orienting the substrates via hydrogen bonding.[7]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the catalyst, thus completing the catalytic cycle.
The ethyl group on the nitrogen of this compound can influence the catalyst's solubility, steric environment, and electronic properties, potentially leading to enhanced reactivity or selectivity compared to unmodified L-proline in certain applications.
Figure 1. Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol provides a general procedure for the this compound catalyzed asymmetric aldol reaction between a ketone (donor) and an aldehyde (acceptor). Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound (catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Solvent (e.g., DMSO, DMF, CH3CN, or neat)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (typically 10-30 mol%).
-
Addition of Reactants: Add the ketone (often used as the solvent or in excess) to the reaction vessel. If a co-solvent is used, add it at this stage. Stir the mixture until the catalyst is dissolved or well-suspended.
-
Initiation of Reaction: Add the aldehyde (1.0 equivalent) to the reaction mixture. The addition can be done in one portion or dropwise, especially for highly reactive aldehydes.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldol product.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation and Analysis
The success of an asymmetric aldol reaction is primarily evaluated by its chemical yield, diastereoselectivity, and enantioselectivity. This data should be presented in a clear and organized manner.
Table 1: Representative Results for the this compound Catalyzed Aldol Reaction
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | RT | 24 | 95 | 95:5 | 98 |
| 2 | Acetone | Benzaldehyde | 30 | Neat | 0 | 48 | 78 | - | 92 |
| 3 | Cyclopentanone | Isobutyraldehyde | 15 | CH3CN | -10 | 36 | 85 | 90:10 | 96 |
Yields are for the isolated, purified product. Diastereomeric ratios (dr) are determined by 1H NMR of the crude product. Enantiomeric excesses (ee) are determined by chiral HPLC.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction, side reactions, or product decomposition.
-
Solution: Increase reaction time, adjust temperature, or increase catalyst loading. Ensure high purity of starting materials and solvents.
-
-
Low Diastereo- or Enantioselectivity:
-
Cause: Suboptimal reaction conditions or catalyst deactivation.
-
Solution: Screen different solvents and temperatures. Lowering the reaction temperature often improves selectivity. Ensure the catalyst is of high quality.
-
-
Aldehyde Self-Condensation:
-
Cause: A common side reaction, especially with unbranched aldehydes.[5]
-
Solution: Add the aldehyde slowly to the mixture of the ketone and catalyst. Use a larger excess of the ketone donor.
-
Conclusion and Future Outlook
The this compound catalyzed asymmetric aldol reaction is a robust and versatile method for the enantioselective synthesis of valuable chiral building blocks. Its operational simplicity, use of a readily available and environmentally benign catalyst, and high levels of stereocontrol make it an attractive tool for both academic research and industrial applications, particularly in the field of drug development. Further exploration of substituted proline catalysts and optimization of reaction conditions will undoubtedly continue to expand the scope and utility of this powerful transformation.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 1-Ethyl-L-proline in Peptide Synthesis
Abstract
The therapeutic application of peptides is often hampered by poor metabolic stability and conformational ambiguity. N-alkylation of the peptide backbone is a premier strategy in medicinal chemistry to overcome these limitations. This guide focuses on 1-ethyl-L-proline, a non-canonical N-alkylated amino acid, as a tool for enhancing the pharmacological profile of synthetic peptides. The introduction of an ethyl group on the proline nitrogen atom imparts significant conformational rigidity and steric shielding, leading to peptides with increased resistance to proteolysis and potentially improved cell permeability. However, the secondary amine of this compound presents a synthetic challenge due to steric hindrance, necessitating optimized coupling protocols. This document provides a comprehensive overview of the rationale for using this compound, detailed protocols for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization.
The Strategic Advantage of this compound in Peptidomimetics
The decision to incorporate a synthetic amino acid like this compound is driven by the goal of rationally designing peptides with superior drug-like properties. The ethyl modification is subtle yet profound, impacting the peptide's structure and function in several key ways.
Enhancing Proteolytic Resistance
Peptide bonds involving the nitrogen of proline are already less susceptible to many proteases. N-alkylation further enhances this resistance. The tertiary amide bond formed by this compound lacks an amide proton and introduces steric bulk, effectively shielding the adjacent peptide bonds from enzymatic recognition and cleavage[1]. This can dramatically increase the in vivo half-life of a peptide therapeutic.
Exerting Conformational Control
The unique cyclic structure of proline restricts the peptide backbone's phi (Φ) torsion angle to approximately -65°[2][3]. The addition of the N-ethyl group introduces further steric constraints, which can:
-
Influence Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the Xaa-Pro bond is a rate-limiting step in protein folding[3][4]. N-alkylation can alter the energetic landscape, favoring one isomer and reducing conformational heterogeneity[5][6].
-
Pre-organize Bioactive Conformation: By reducing the peptide's overall conformational flexibility, this compound can help "lock" the molecule into a shape that is optimal for binding to its biological target. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity[6].
Modulating Physicochemical Properties
The ethyl group increases the lipophilicity of the proline residue. This modification can enhance a peptide's ability to passively diffuse across cellular membranes, a significant hurdle for many peptide drugs[7].
Synthetic Considerations and Optimized Coupling Strategies
The primary challenge in incorporating this compound, or any N-alkylated amino acid, is the reduced nucleophilicity and increased steric hindrance of the secondary amine[6]. This leads to significantly slower reaction kinetics for peptide bond formation compared to primary amines[4][7]. Standard coupling conditions are often inefficient and can lead to deletion sequences.
The Necessity of High-Potency Coupling Reagents
To overcome the kinetic barrier, highly efficient coupling reagents are required. Carbodiimides like DCC or DIC, while common, are often insufficient for this task. Aminium/uronium or phosphonium-based reagents are strongly recommended.
| Coupling Reagent Class | Examples | Suitability for this compound | Rationale & Causality |
| Carbodiimides | DCC, DIC | Poor to Moderate | These reagents form an O-acylisourea intermediate. The subsequent nucleophilic attack by the hindered secondary amine is slow and can be outcompeted by side reactions like racemization[8]. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Excellent | These reagents rapidly form a highly reactive OBt or Aza-OBt active ester. HATU is particularly effective as the 7-azabenzotriazole leaving group is more reactive and less likely to cause racemization[8][9]. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Similar to aminium salts, these form highly reactive intermediates. PyAOP is especially effective for coupling N-methylated (and by extension, N-ethylated) amino acids with minimal side reactions[8]. |
Monitoring the Coupling Reaction
A critical aspect of protocol trustworthiness is accurate reaction monitoring. The standard Kaiser test, which detects primary amines via a reaction with ninhydrin, will yield a false negative for the secondary amine of proline. Therefore, an alternative test is mandatory.
-
Chloranil Test: This test is reliable for detecting secondary amines on solid support. A positive result (blue or green bead) indicates an incomplete reaction, necessitating a second coupling.
-
Isatin Test: Another effective method where a positive result (blue bead) indicates the presence of an unreacted N-terminal proline derivative[10].
Detailed Protocols for SPPS Incorporation
The following protocols are designed for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence and scale.
Core Workflow for Peptide Synthesis with this compound
References
- 1. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Proline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Ethyl-L-proline as a Catalyst in Asymmetric Michael Addition Reactions
Introduction: The Ascendancy of Organocatalysis in Carbon-Carbon Bond Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1][2] The quest for stereocontrol in these reactions has traditionally relied on chiral metal complexes. However, the field of organocatalysis has emerged as a powerful, sustainable, and often more cost-effective alternative.[3][4] Small, chiral organic molecules can effectively catalyze a wide array of chemical transformations with high enantioselectivity.[5]
Among the arsenal of organocatalysts, the naturally occurring amino acid L-proline has proven to be remarkably versatile and effective, particularly in asymmetric aldol, Mannich, and Michael reactions.[3][4][6] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile and the electrophile simultaneously, guiding the reaction through a well-organized transition state to afford a chiral product.[4][5] This application note delves into the use of a specific proline derivative, 1-ethyl-L-proline, as a catalyst for asymmetric Michael addition reactions, providing a theoretical framework, detailed protocols, and practical insights for researchers in organic synthesis and drug development.
This compound: Enhancing the Proline Scaffold
While L-proline itself is an effective catalyst, derivatization of its core structure can lead to improved solubility, stability, and catalytic activity.[7] The N-alkylation of L-proline, to give compounds such as this compound, can significantly modify the catalyst's steric and electronic properties. The ethyl group on the nitrogen atom can influence the catalyst's solubility in organic solvents and can also sterically tune the chiral environment of the catalytic pocket, potentially leading to enhanced enantioselectivity.
The fundamental catalytic cycle of N-alkylated prolines in Michael additions is believed to proceed through an enamine mechanism, analogous to that of unmodified L-proline.[4][8] The secondary amine of the proline derivative reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[8][9] This enamine then undergoes a stereoselective conjugate addition to the Michael acceptor (e.g., a nitroalkene). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[10]
Catalytic Cycle of this compound in Michael Addition
The catalytic cycle begins with the formation of a nucleophilic enamine from the ketone and the this compound catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled fashion. The chirality of the catalyst directs the attack to one face of the acceptor, establishing the new stereocenter. Finally, hydrolysis releases the product and regenerates the catalyst for the next cycle.
Caption: Catalytic cycle of this compound in a Michael addition reaction.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by this compound. Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
This compound (catalyst)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Cyclohexanone (Michael donor)
-
Toluene (or other suitable solvent)
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for workup and chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the solvent (e.g., toluene, 1.0 mL). To this solution, add cyclohexanone (0.4 mmol, 2.0 equivalents) followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting β-nitrostyrene is consumed (typically 24-48 hours). A suitable eluent for TLC is a mixture of ethyl acetate and hexane.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC analysis. The relative and absolute configurations of the products can be determined by comparison with known literature data for similar compounds.[11]
Expected Results and Performance Data
While specific data for this compound is not extensively published, we can extrapolate expected performance based on studies of other N-alkylated and bifunctional proline derivatives in the Michael addition of cyclic ketones to nitroolefins.[12][13] High yields and excellent stereoselectivities are anticipated.
| Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10-20 | 24-48 | 85-95 | >95:5 | 90-97 |
| Cyclopentanone | trans-β-Nitrostyrene | CH₂Cl₂ | 10-20 | 36-60 | 80-90 | >95:5 | 88-95 |
| Acetone | trans-β-Nitrostyrene | Neat | 20-30 | 48-72 | 70-85 | N/A | 85-92 |
| Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 10-20 | 24-48 | 80-90 | >90:10 | 90-96 |
Note: The above data is representative and based on results obtained with similar proline-derived catalysts. Actual results may vary and optimization is recommended.
Workflow for Protocol Development
For new substrate combinations, a systematic approach to methods development is crucial for achieving optimal results.
Caption: A generalized workflow for optimizing a Michael addition protocol.
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction is sluggish or stalls, consider increasing the catalyst loading (up to 30 mol%). Ensure that the reagents and solvent are anhydrous, as water can interfere with the catalytic cycle. Gently heating the reaction mixture may also improve the reaction rate, but this could potentially decrease enantioselectivity.
-
Low Enantioselectivity: The choice of solvent can have a significant impact on the stereochemical outcome. Non-polar aprotic solvents that do not interfere with hydrogen bonding are often beneficial.[9] Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can enhance enantioselectivity by favoring the more ordered transition state.
-
Poor Diastereoselectivity: For reactions that can form diastereomers, the diastereomeric ratio can also be influenced by the solvent and temperature. Screening different solvents is a key step in optimizing for a specific diastereomer.
-
Side Reactions: Aldehydes, in particular, can undergo self-aldol condensation.[14] Using the aldehyde as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate this issue.
Safety Precautions
Standard laboratory safety practices should be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
-
Nitroalkenes can be lachrymatory and should be handled with care.
Conclusion
This compound is a promising and readily accessible organocatalyst for asymmetric Michael addition reactions. By leveraging the fundamental principles of enamine catalysis established for L-proline, this N-alkylated derivative offers a valuable tool for the stereoselective synthesis of complex organic molecules. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the utility of this compound in their synthetic endeavors.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Evolution from L-Proline to N-Alkylated Derivatives in Organocatalysis
An Application Guide to Enantioselective Synthesis using N-Ethyl-L-proline Organocatalysis
Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, standing alongside biocatalysis and metal catalysis.[1][2][3] It offers a more sustainable and often operationally simpler alternative by using small, metal-free organic molecules to accelerate chemical reactions.[1][2] The naturally occurring amino acid L-proline is a cornerstone of this field, celebrated for its ability to catalyze a wide array of transformations with high stereocontrol.[3][4][5] Its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is key to its efficacy.[3]
However, the zwitterionic character of L-proline leads to poor solubility in many common organic solvents, often necessitating the use of highly polar solvents like DMSO or DMF, which can complicate product isolation.[6][7] To overcome this limitation and fine-tune catalytic activity, derivatives have been developed. N-Ethyl-L-proline represents a strategic modification. The addition of an ethyl group to the nitrogen atom disrupts the zwitterionic form, significantly enhancing solubility in a broader range of organic solvents while maintaining the crucial carboxylic acid moiety for electrophile activation. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging N-Ethyl-L-proline in key enantioselective transformations.
Core Mechanistic Principle: The Enamine Catalytic Cycle
The power of proline and its derivatives lies in their ability to activate carbonyl compounds through a dual-activation mechanism, proceeding via a nucleophilic enamine intermediate.[2][4][5] This catalytic cycle is fundamental to understanding its application in various reaction classes.
The key steps are:
-
Enamine Formation: The secondary amine of the N-Ethyl-L-proline catalyst reversibly condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral, nucleophilic enamine intermediate.[2][4][8] This step increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[2]
-
Stereoselective C-C Bond Formation: The carboxylic acid group of the catalyst acts as a Brønsted acid, activating the electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) via hydrogen bonding.[5][9] This creates a highly organized, chiral transition state where the enamine attacks a specific face (Re or Si) of the activated electrophile, thereby controlling the stereochemistry of the newly formed bond.[5][10][11]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final product and regenerate the N-Ethyl-L-proline catalyst, allowing it to re-enter the catalytic cycle.[10]
Caption: General enamine catalytic cycle for N-Ethyl-L-proline.
Application I: The Asymmetric Aldol Reaction
The aldol reaction is a foundational carbon-carbon bond-forming reaction. N-Ethyl-L-proline can catalyze the direct, asymmetric reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.[4][9][10]
Mechanistic Insight
The stereochemical outcome is rationalized by the Houk-List transition state model.[5][10] The enamine formed from the ketone and catalyst attacks the aldehyde, which is held in a specific orientation by a hydrogen bond between its carbonyl oxygen and the catalyst's carboxylic acid proton. This creates a rigid, chair-like six-membered transition state that minimizes steric interactions, favoring attack on one enantiotopic face of the aldehyde.[4][5]
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol provides a representative starting point for the reaction between an aldehyde and a ketone donor.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Donor Addition: Add the solvent (e.g., DCM, Toluene, or neat ketone, ~2.0 mL). Add the ketone (5.0-10.0 equiv).
-
Catalyst Addition: Add N-Ethyl-L-proline (0.1-0.2 mmol, 10-20 mol%).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., -10 °C to 25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting aldehyde is consumed (typically 12-72 hours).[9]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Optimization and Troubleshooting
| Parameter | Experimental Choice & Rationale | Impact on Outcome |
| Catalyst Loading | Typically 10-30 mol%. Lower loading may slow the reaction; higher loading may not improve ee but increases cost. | Higher loading can increase reaction rate. Optimal ee is often found in the 10-20% range. |
| Solvent | N-Ethyl-L-proline allows for less polar solvents (DCM, Toluene, THF) vs. L-proline (DMSO, DMF).[6] Protic solvents (MeOH) can sometimes be effective but may reduce stereocontrol.[6][7] | Solvent polarity affects catalyst solubility and the stability of the transition state. Aprotic, non-polar solvents often give the best enantioselectivity. |
| Temperature | Reactions are often run at room temperature for convenience, but cooling (0 °C to -20 °C) can enhance selectivity. | Lower temperatures generally lead to higher enantio- and diastereoselectivity by favoring the more ordered transition state. |
| Additives | Weak acids (e.g., benzoic acid) can sometimes accelerate catalyst turnover.[9] | May improve reaction rates, but can also interfere with the crucial H-bonding and lower selectivity if not chosen carefully. |
Application II: The Asymmetric Michael Addition
The Michael or conjugate addition is crucial for forming 1,5-dicarbonyl compounds and other valuable synthetic intermediates. N-Ethyl-L-proline is an effective catalyst for the enantioselective addition of aldehydes and ketones to α,β-unsaturated acceptors, particularly nitroalkenes.[8][12][13]
Mechanistic Insight
The catalyst forms an enamine with the carbonyl donor (ketone/aldehyde).[8] Concurrently, the catalyst's acidic proton activates the nitroalkene via hydrogen bonding with the nitro group's oxygen atoms.[14] This dual activation brings the reactants together, and the steric environment of the chiral catalyst directs the enamine to attack one face of the nitroalkene, leading to high stereoselectivity.[14]
Caption: A typical experimental workflow for an organocatalytic reaction.
General Protocol for Michael Addition to a Nitroalkene
-
Preparation: In a vial, dissolve the nitroalkene (1.0 mmol, 1.0 equiv) and N-Ethyl-L-proline (0.2 mmol, 20 mol%) in the chosen solvent (e.g., Toluene, 2 mL).
-
Nucleophile Addition: Add the aldehyde or ketone (2.0-3.0 mmol, 2-3 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature until the nitroalkene is consumed as judged by TLC (typically 24-48 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the residue by flash chromatography to yield the Michael adduct.
Selected Data for Proline-Derivative Catalyzed Michael Additions
The following table summarizes representative results for Michael additions catalyzed by proline-based systems, illustrating the high efficiency achievable.
| Carbonyl Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | β-Nitrostyrene | 97 | 99:1 | 99 |
| Propanal | β-Nitrostyrene | 95 | 98:2 | 98 |
| Cyclopentanone | (E)-3-Nitrostyrene | 99 | 99:1 | 93 |
| Isobutyraldehyde | trans-β-Nitrostyrene | 99 | 9:1 | 99 |
| (Data adapted from literature on proline and its derivatives for illustrative purposes)[12][15][16] |
Application III: The Asymmetric Mannich Reaction
The Mannich reaction is a powerful three-component method for synthesizing β-amino carbonyl compounds, which are key precursors to amino acids, alkaloids, and pharmaceuticals.[17]
Mechanistic Insight
The reaction involves two concurrent processes: (1) the formation of an electrophilic imine from an aldehyde and an amine (e.g., p-anisidine), and (2) the formation of a nucleophilic enamine from a ketone and the catalyst.[11][17] The catalyst's carboxylic acid protonates the imine, activating it for attack.[18] The chiral enamine then adds to the si-face of the activated imine in a highly organized transition state, delivering the product with excellent diastereo- and enantioselectivity.[11][17][18]
General Protocol for a Three-Component Mannich Reaction
-
Preparation: To a vial, add the aldehyde (1.2 mmol, 1.2 equiv), the amine (e.g., p-anisidine, 1.0 mmol, 1.0 equiv), and the ketone (e.g., acetone, 5.0 mL).
-
Catalyst Addition: Add N-Ethyl-L-proline (0.2-0.3 mmol, 20-30 mol%) to the mixture.
-
Reaction: Stir the resulting solution at room temperature.
-
Monitoring: Follow the consumption of the imine by TLC (typically 4-24 hours).
-
Work-up: Quench the reaction with a phosphate buffered saline (PBS) solution (pH 7.4). Extract the mixture with ethyl acetate.[17]
-
Purification: Dry, concentrate, and purify the crude product via silica gel chromatography to obtain the β-amino ketone.[17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
large-scale synthesis protocols for 1-ethyl-L-proline
An Application Guide for the Scalable Synthesis of 1-Ethyl-L-proline
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable N-alkylated amino acid derivative used as a chiral building block in pharmaceutical development. The described methodology is centered on the direct N-alkylation of L-proline via catalytic reductive amination, a robust and environmentally conscious approach suitable for large-scale production. This guide offers detailed, step-by-step procedures, mechanistic insights, purification strategies, and analytical characterization data to ensure high yield and purity. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Scientific Background
N-alkylated amino acids are critical components in medicinal chemistry and peptide science. The introduction of an N-alkyl group, such as ethyl, can significantly enhance the pharmacokinetic properties of a peptide-based drug by increasing its metabolic stability and membrane permeability.[1] this compound, specifically, serves as a constrained chiral building block for synthesizing complex molecular architectures.
Traditional methods for N-alkylation often involve stoichiometric reagents and multi-step protection-deprotection strategies, which are inefficient and generate significant waste, making them unsuitable for large-scale synthesis.[2] Direct reductive amination, in contrast, offers a more streamlined and atom-economical pathway. This method involves the reaction of an amino acid with an aldehyde (in this case, L-proline and acetaldehyde) to form a transient iminium ion, which is then reduced in situ to the desired N-alkylated product.
The protocol detailed herein utilizes catalytic hydrogenation for the reduction step. This "green" chemistry approach employs hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, producing only water as a byproduct and allowing for straightforward catalyst recovery and recycling.[2] This strategy is highly selective, proceeds under mild conditions, and is well-suited for scaling from the laboratory bench to industrial production.
Synthetic Strategy and Mechanistic Rationale
The overall transformation involves the direct ethylation of the secondary amine of L-proline using acetaldehyde as the ethyl source, followed by catalytic hydrogenation.
Overall Reaction
Workflow Visualization
The synthesis workflow is designed for efficiency and scalability, encompassing reaction, workup, and purification stages.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds in two distinct mechanistic steps on the catalyst surface:
-
Iminium Ion Formation: L-proline's secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a cyclic iminium ion.
-
Catalytic Reduction: The palladium catalyst adsorbs both the iminium ion and hydrogen gas. The H-H bond in H₂ is cleaved, and the hydrogen atoms are transferred sequentially to the iminium carbon, reducing it to the final tertiary amine product.
References
The Strategic Application of 1-Ethyl-L-proline in the Synthesis of Pharmaceutical Intermediates: A Guide for Drug Development Professionals
Introduction: Beyond the Archetype of L-proline in Organocatalysis
The advent of L-proline as a "simple" organocatalyst marked a paradigm shift in asymmetric synthesis, offering an inexpensive, non-toxic, and stereoselective alternative to metal-based catalysts.[1][2] Its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), enables it to mimic enzymatic catalysis, facilitating a host of transformations with high enantioselectivity.[3] These reactions, including aldol, Mannich, and Michael additions, are fundamental to the construction of chiral molecules that form the backbone of many pharmaceutical agents.[2][4]
This guide focuses on a strategic derivative, 1-Ethyl-L-proline , and its role in the synthesis of pharmaceutical intermediates. While direct catalytic applications of this compound are not as widely documented as those of its parent amino acid, its unique structural modification—the N-ethyl group—provides distinct physicochemical properties that can be leveraged in several ways. The substitution on the nitrogen atom alters the steric environment and the nucleophilicity of the amine, as well as the solubility profile of the molecule. These modifications can be exploited in its use as a specialized organocatalyst, a chiral building block for more complex structures, or as a resolving agent in the separation of enantiomers.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical protocols for the application of L-proline and its N-alkylated derivatives in pharmaceutical synthesis.
The Mechanistic Cornerstone: L-proline Catalysis
To appreciate the utility of this compound, one must first understand the catalytic cycles of L-proline. L-proline can activate carbonyl compounds through two primary pathways: enamine and iminium ion catalysis.
-
Enamine Catalysis: In reactions with ketones or aldehydes, the secondary amine of L-proline forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., another aldehyde in an aldol reaction), leading to the formation of a new carbon-carbon bond with high stereocontrol.[5]
-
Iminium Catalysis: With α,β-unsaturated carbonyls, L-proline forms a transient iminium ion, which lowers the LUMO of the electrophile, activating it for nucleophilic attack (e.g., in a Michael addition).[6]
The stereoselectivity in these reactions is dictated by the rigid pyrrolidine ring, which creates a well-defined chiral environment in the transition state. The carboxylic acid group is also believed to play a crucial role in stabilizing the transition state through hydrogen bonding.[7]
The Impact of N-Alkylation: The Case of this compound
The introduction of an ethyl group on the nitrogen atom of L-proline has several important implications:
-
Steric Hindrance: The ethyl group increases steric bulk around the nitrogen, which can influence the facial selectivity of the catalyzed reaction, potentially leading to different diastereomeric or enantiomeric outcomes compared to unsubstituted L-proline.
-
Basicity and Nucleophilicity: The electron-donating nature of the ethyl group increases the basicity and nucleophilicity of the nitrogen atom. This can affect the rate of enamine or iminium ion formation and the overall reaction kinetics.
-
Solubility: The N-ethyl group enhances the lipophilicity of the molecule, increasing its solubility in organic solvents. This can be advantageous in reactions where the solubility of L-proline is a limiting factor.[8]
-
Bifunctionality: Importantly, N-alkylation removes the acidic proton from the secondary amine, which can impact the bifunctional catalytic mechanism where this proton is involved in hydrogen bonding to stabilize the transition state.
These modified properties suggest that this compound could be a valuable tool for fine-tuning the outcome of organocatalytic reactions or for use in synthetic contexts where the properties of L-proline are not optimal.
Application Note 1: Asymmetric Aldol Reaction - A Foundational Protocol
While specific protocols for this compound are scarce, the following general procedure for an L-proline catalyzed asymmetric aldol reaction serves as a foundational method that can be adapted and optimized for N-alkylated derivatives.[9][10]
Objective:
To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by L-proline. This protocol provides a starting point for investigating the catalytic activity of this compound.
Materials:
-
L-proline (or this compound)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Experimental Protocol:
-
Catalyst Dissolution: In a clean, dry reaction vessel, dissolve the catalyst (L-proline or this compound, 10-20 mol%) in the solvent (e.g., DMSO).
-
Addition of Reactants: To the stirred catalyst solution, add the ketone (e.g., acetone, 5 equivalents) followed by the aldehyde (e.g., p-nitrobenzaldehyde, 1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aldol product.[7]
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a common solvent for L-proline catalyzed reactions due to its ability to dissolve the catalyst and reactants. For this compound, its increased lipophilicity might allow for the use of less polar solvents.
-
Catalyst Loading: A catalyst loading of 10-20 mol% is typical for these reactions. Higher or lower loadings may be required depending on the reactivity of the substrates and the efficiency of the catalyst.
-
Excess Ketone: The ketone is often used in excess to serve as both the nucleophile and the reaction solvent, driving the reaction towards product formation.
-
Quenching: The use of a mild acid, like ammonium chloride, is to neutralize the catalyst and stop the reaction.
Data Presentation:
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | p-nitrobenzaldehyde | Acetone | DMSO | 24-72 | Moderate | up to 76% | [7] |
| L-proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 19 | High | >99% | [9] |
This table presents representative data for L-proline catalysis. Similar systematic studies would be required to characterize the performance of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the L-proline catalyzed asymmetric aldol reaction.
Application Note 2: this compound as a Chiral Building Block
Beyond catalysis, this compound can serve as a valuable chiral starting material for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common motif in many biologically active compounds, including antiviral and anticancer agents.[11][12]
Conceptual Synthesis Pathway:
The synthesis of a hypothetical pharmaceutical intermediate from this compound could proceed as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid of this compound can be activated, for example, by conversion to an acid chloride or by using peptide coupling reagents.
-
Amide Bond Formation: The activated acid can then be coupled with another amine-containing fragment to form an amide bond, a key linkage in many pharmaceuticals.
-
Further Functionalization: The resulting molecule can be further elaborated through reactions on the pyrrolidine ring or other functional groups to build up the target API.
Logical Relationship Diagram:
Caption: Use of this compound as a chiral building block.
Application Note 3: this compound as a Chiral Resolving Agent
The resolution of racemates is a critical step in the production of many chiral drugs. Chiral acids and bases are often used as resolving agents to form diastereomeric salts with the racemic mixture, which can then be separated by crystallization. L-proline has been shown to be an effective resolving agent for certain classes of compounds, such as mandelic acid.[13]
Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic mixture (e.g., a chiral amine) in a suitable solvent. Add an equimolar amount of this compound.
-
Crystallization: Allow the diastereomeric salts to crystallize. The conditions (solvent, temperature, concentration) will need to be optimized to achieve selective crystallization of one diastereomer.
-
Separation: Separate the crystals by filtration.
-
Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base (if resolving an acid) or an acid (if resolving a base) to liberate the pure enantiomer of the target compound and recover the resolving agent.
The N-ethyl group in this compound can influence the crystal packing and solubility of the diastereomeric salts, potentially offering advantages over L-proline in certain resolutions.
Conclusion and Future Outlook
This compound represents a versatile tool in the arsenal of the synthetic chemist engaged in pharmaceutical development. While it may not be a universally applied organocatalyst like its parent, L-proline, its modified properties open up new avenues for optimization and application. As a catalyst, its altered steric and electronic profile could be beneficial for specific substrates. As a chiral building block, it provides a functionalized pyrrolidine scaffold with a modified nitrogen atom. Furthermore, its potential as a chiral resolving agent warrants exploration.
The protocols and concepts presented in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this compound in their synthetic endeavors. Further systematic investigation into its catalytic activity across a range of asymmetric transformations is needed to fully unlock its potential in the synthesis of the next generation of pharmaceutical intermediates.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-Ethyl-L-Proline Catalyzed Reactions
Welcome to the technical support center for 1-ethyl-L-proline catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and efficiency. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in the principles of organocatalysis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common initial factors to investigate?
Low yields in this compound catalyzed reactions can often be traced back to a few key parameters. Before undertaking extensive optimization, verify the following:
-
Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde component, which can be prone to oxidation to the corresponding carboxylic acid.
-
Catalyst Quality: Verify the integrity of the this compound catalyst. While generally stable, improper storage can lead to degradation.
-
Solvent Quality: The presence of water or other impurities in your solvent can significantly impact the reaction. Use of anhydrous solvents is often recommended, although some reactions benefit from controlled amounts of water.[1][2]
-
Reaction Stoichiometry: An excess of the ketone or nucleophile is often required to drive the reaction to completion.[1]
Q2: How does this compound differ from L-proline as a catalyst?
The N-ethyl group on the proline scaffold introduces several changes compared to the parent L-proline, which can affect its catalytic performance:
-
Solubility: this compound is generally more soluble in a wider range of organic solvents due to its increased lipophilicity. This can be advantageous in reactions where L-proline exhibits poor solubility.[3][4]
-
Steric Hindrance: The ethyl group can introduce additional steric bulk around the nitrogen atom, which may influence the stereochemical outcome of the reaction, potentially altering the diastereoselectivity or enantioselectivity compared to L-proline.
-
Basicity: The ethyl group is an electron-donating group, which can slightly increase the basicity of the secondary amine. This might affect the rate of enamine formation, a key step in the catalytic cycle.
Q3: What is the optimal catalyst loading for a typical reaction?
The optimal catalyst loading can vary significantly depending on the specific substrates and reaction conditions. While some reactions can proceed efficiently with as low as 5-10 mol% of the catalyst, others may require up to 30 mol% or more to achieve a reasonable reaction rate and yield.[5][6] It is always advisable to perform a catalyst loading screen as part of your initial optimization studies.
Q4: How can I efficiently remove the this compound catalyst after the reaction?
Due to the presence of the carboxylic acid group, this compound can be removed via an aqueous workup.
-
Aqueous Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate to deprotonate the carboxylic acid, rendering the catalyst water-soluble.
-
Silica Gel Chromatography: For less polar products, the catalyst can often be separated by standard silica gel chromatography. However, tailing of the catalyst on the column can sometimes be an issue.
Troubleshooting Guide: Low Reaction Yield
Low yield is a multifaceted problem. The following guide provides a systematic approach to identifying and resolving the root cause.
Issue 1: Poor Catalyst Activity or Deactivation
Symptoms:
-
The reaction stalls after a certain period.
-
A significant amount of starting material remains unreacted even after prolonged reaction times.
Causality: The catalytic cycle of proline-based catalysts involves the formation of enamine and iminium ion intermediates.[7][8][9] The efficiency of this cycle can be hampered by several factors. The presence of strong acids or bases can protonate or deprotonate the catalyst, respectively, taking it out of the catalytic cycle. Side reactions, such as the formation of stable oxazolidinones between the catalyst and the aldehyde, can also lead to catalyst sequestration.[10]
Troubleshooting Protocol:
-
Verify Catalyst Integrity:
-
Run a control reaction with a fresh batch of this compound.
-
Consider co-catalysts or additives that have been shown to enhance the performance of L-proline, as these may also be effective with its ethyl derivative.[11]
-
-
Optimize Catalyst Loading:
-
Perform a systematic study varying the catalyst loading (e.g., 5, 10, 20, 30 mol%). A higher loading may be necessary to compensate for any catalyst deactivation.
-
-
Consider Catalyst Immobilization:
Issue 2: Suboptimal Reaction Conditions
Symptoms:
-
Low conversion of starting materials to product.
-
Formation of multiple side products.
Causality: The solvent, temperature, and concentration of reactants play a critical role in the outcome of proline-catalyzed reactions. The solvent can influence the stability of the transition states, the solubility of the catalyst and reactants, and the rate of the reaction.[1][2] Temperature affects the reaction rate, but excessively high temperatures can lead to side reactions and decomposition.
Troubleshooting Protocol:
-
Solvent Screening:
-
Evaluate a range of solvents with varying polarities. While L-proline often works well in polar aprotic solvents like DMSO and DMF, the increased lipophilicity of this compound may allow for the use of less polar solvents like dichloromethane or toluene.
-
Consider solvent mixtures. For example, water/methanol mixtures have been shown to be effective for L-proline catalysis.[1][2]
Solvent Class Examples Potential Impact on this compound Catalysis Polar Aprotic DMSO, DMF, Acetonitrile Generally good for L-proline; may also be effective for the ethyl derivative. Polar Protic Methanol, Ethanol Can participate in hydrogen bonding, potentially affecting stereoselectivity.[1][2] Nonpolar Aprotic Toluene, Hexane Improved solubility of this compound compared to L-proline may be beneficial. Chlorinated Dichloromethane, Chloroform Often a good starting point for solvent screening. -
-
Temperature Optimization:
-
Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C). Lower temperatures often improve stereoselectivity but may require longer reaction times.
-
-
Concentration Adjustment:
-
Vary the concentration of the limiting reagent. In some cases, more dilute conditions can suppress side reactions.
-
Issue 3: Challenges in Product Purification
Symptoms:
-
Difficulty in separating the product from the catalyst or starting materials.
-
Low isolated yield despite good conversion observed by crude analysis (e.g., NMR, LC-MS).
Causality: The physical properties of the product and the catalyst can make purification challenging. If the product is also water-soluble, separation from the catalyst via aqueous workup can be difficult. Co-elution of the product with unreacted starting materials during chromatography is also a common issue.
Troubleshooting Protocol:
-
Optimize Workup Procedure:
-
If your product is sensitive to aqueous conditions, consider alternative methods for catalyst removal, such as filtration through a plug of silica gel or the use of a scavenger resin.
-
For water-soluble products, saturation of the aqueous phase with NaCl during extraction can help to "salt out" the product into the organic layer.
-
-
Refine Chromatographic Separation:
-
Experiment with different solvent systems (eluents) for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, if standard silica gel proves ineffective.
-
-
Crystallization:
-
If your product is a solid, crystallization can be a highly effective purification method that can also improve the enantiomeric excess of your final product.
-
Visualizing the Catalytic Cycle
The catalytic cycle of this compound is analogous to that of L-proline, proceeding through key enamine and iminium ion intermediates. Understanding this cycle is fundamental to troubleshooting.
Caption: Simplified catalytic cycle of this compound.
Troubleshooting Workflow
The following workflow provides a structured approach to addressing low yield in your this compound catalyzed reactions.
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives [ajgreenchem.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. pnas.org [pnas.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Proline-Catalyzed Aldol Additions: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for proline-catalyzed aldol additions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this cornerstone of organocatalysis. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to directly address the nuanced challenges you may encounter at the bench. Our focus is on elucidating the mechanistic origins of common problems and providing actionable, field-proven solutions.
Section 1: The Core Catalytic Cycle - A Quick Primer
Before troubleshooting, a firm grasp of the primary reaction pathway is essential. The proline-catalyzed aldol reaction proceeds through a well-established enamine-based mechanism, elegantly mimicking the strategy of Class I aldolase enzymes.[1][2]
Q: What is the accepted catalytic cycle for the proline-catalyzed aldol reaction?
A: The catalytic cycle involves several key steps. (S)-Proline, our catalyst, first reacts with a ketone (the donor) to form a carbinolamine intermediate. This intermediate then dehydrates to generate an iminium ion, which is subsequently deprotonated to form the crucial nucleophilic species: an enamine.[3] This enamine attacks the aldehyde (the acceptor), forming a new carbon-carbon bond and a new iminium ion intermediate. Finally, hydrolysis of this iminium ion releases the desired β-hydroxy ketone (the aldol adduct) and regenerates the proline catalyst, allowing the cycle to continue.[2][4] The carboxylic acid moiety of proline is critical, acting as a Brønsted acid/base co-catalyst to facilitate proton transfers throughout the cycle.[4]
Caption: The accepted enamine mechanism for the proline-catalyzed aldol reaction.
Section 2: Troubleshooting Low Yield & Conversion
A common frustration is a reaction that fails to proceed to completion. This often points to issues with catalyst activity or the formation of off-cycle, non-productive species.
Q: My reaction has stalled with significant starting material remaining. What are the likely causes?
A: Low conversion is typically rooted in one of three issues: catalyst solubility, catalyst deactivation, or suboptimal concentrations.
-
Catalyst Solubility: Proline has poor solubility in many common organic solvents.[5] If the catalyst is not fully dissolved, the reaction essentially runs under heterogeneous conditions, drastically reducing the concentration of active catalyst in the solution phase and leading to slow or incomplete conversion. Solvents like DMSO, DMF, and acetonitrile are often used to mitigate this.[5]
-
Catalyst Deactivation via Oxazolidinone Formation: Proline can react reversibly with the ketone or, more significantly, the aldehyde to form stable N,O-acetals known as oxazolidinones.[6][7] These species sequester the proline catalyst, removing it from the primary catalytic cycle.[2] While there is debate about whether oxazolidinones can be productive intermediates under certain conditions[8][9], they are widely considered "parasitic" species that inhibit the reaction.[7] This is particularly problematic with sterically hindered or α-branched aldehydes.[6]
-
The Double-Edged Sword of Water: While the reaction generates water during enamine formation, the presence of excess water at the start can be detrimental. Water can suppress the formation of key intermediates in the cycle.[10][11] Conversely, in completely anhydrous conditions, off-cycle species like oxazolidinones can be more stable, leading to catalyst deactivation.[11] A small, controlled amount of water can facilitate the hydrolysis of these off-cycle adducts, returning proline to the catalytic cycle and allowing the reaction to reach full conversion, albeit sometimes at a slower rate.[10][12]
Caption: A logical workflow for diagnosing and addressing low reaction conversion.
Section 3: Unwanted Byproducts & Side Reactions
Observing unexpected spots on your TLC plate or peaks in your crude NMR can be perplexing. Understanding the common side reactions is key to their suppression.
3.1 Self-Condensation and Dehydration
Q: My desired aldol adduct is contaminated with a significant amount of the corresponding α,β-unsaturated product. How can I favor the addition product?
A: The initial aldol adduct can undergo a subsequent dehydration (elimination of water) to form a conjugated enone or enal. This is the "condensation" product.[13] While sometimes desired, if you need to isolate the β-hydroxy carbonyl, this dehydration must be suppressed.
-
Causality: Dehydration is often promoted by higher temperatures and prolonged reaction times. The formation of the conjugated system is thermodynamically favorable.
-
Solution:
-
Lower the Temperature: Running the reaction at room temperature, 0 °C, or even lower temperatures will kinetically disfavor the elimination step.
-
Monitor Closely: Stop the reaction as soon as the starting materials are consumed to prevent post-reaction dehydration.
-
Workup Conditions: Use a mild acidic quench (e.g., saturated aq. NH₄Cl) and avoid strong acids or bases during workup and purification, as these can catalyze elimination.
-
Q: I'm seeing byproducts from my aldehyde or ketone reacting with itself. How do I prevent this?
A: Self-aldol reactions are a major competing pathway, especially when using aldehydes as both the donor and acceptor or when using highly enolizable ketones.[14][15]
-
Causality: The enamine of one molecule can attack another neutral molecule of the same carbonyl compound. Aldehyde self-condensation is particularly rapid.[14]
-
Solution: The most effective strategy is to use the intended nucleophile (the ketone) in a large excess (5-20 equivalents).[2][4] According to Le Châtelier's principle, this high concentration ensures that the proline-enamine intermediate is far more likely to encounter and react with the ketone's electrophilic partner (the aldehyde) than with another molecule of itself.
3.2 Competing Mannich-Type Reactions
Q: I've isolated a β-amino ketone/aldehyde byproduct. How is a Mannich reaction occurring?
A: A Mannich-type reaction is a plausible side reaction.[1][16] The reaction between proline and the aldehyde can form an iminium ion. If another molecule of proline (or its enamine) acts as the nucleophile, a C-C bond can form in a pathway analogous to the Mannich reaction, which involves the addition of an enol(ate) to an iminium ion.[17][18]
-
Causality: This pathway becomes more competitive if the concentration of the enamine donor is high relative to the aldehyde acceptor. It is essentially a three-component reaction between the amine (proline), an aldehyde, and an enolizable carbonyl (the enamine).[19]
-
Solution: Similar to suppressing self-aldol reactions, maintaining a low concentration of the aldehyde relative to the ketone donor is crucial. Slow addition of the aldehyde to the mixture of the ketone and proline can minimize the concentration of the aldehyde-derived iminium ion available for this side reaction.
Caption: Competing pathways in a proline-catalyzed aldol reaction.
Section 4: Addressing Poor Stereoselectivity
Low enantiomeric excess (ee) defeats the primary purpose of using a chiral catalyst. Stereocontrol is highly sensitive to reaction parameters.
Q: My product has a low ee%. What factors are most critical for stereocontrol?
A: The stereochemical outcome is determined in the C-C bond-forming transition state. Several factors can erode the energy difference between the diastereomeric transition states, leading to poor enantioselectivity.
-
Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a loss of selectivity.[20] Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often dramatically improves ee%.
-
Solvent: The solvent plays a crucial role in stabilizing the transition state. Protic solvents like methanol can interfere with the hydrogen bonding network between proline's carboxylic acid and the aldehyde, disrupting the organized transition state and leading to poor stereocontrol.[5] Aprotic polar solvents like DMSO or chloroform are generally preferred.[15]
-
Water Content: While a small amount of water can be beneficial for conversion, excess water can disrupt the key hydrogen-bonding interactions in the stereodetermining step, reducing enantioselectivity.[11]
-
Racemization: While proline itself is configurationally stable under typical conditions, the product might not be. If the alpha-proton of the aldehyde starting material is acidic, it could potentially epimerize under the reaction conditions, although this is less common. More likely, if the aldol product can retro-aldolize back to starting materials, this can provide a pathway for erosion of ee%.[14]
| Parameter | Condition | Typical Effect on Yield | Typical Effect on ee% | Rationale |
| Temperature | High (e.g., > 40 °C) | Faster Rate | Decreases | Higher energy transition state becomes accessible.[20] |
| Low (e.g., < 0 °C) | Slower Rate | Increases | Favors the lower energy transition state. | |
| Solvent | Aprotic (DMSO, CHCl₃) | Good | Good | Stabilizes the organized, hydrogen-bonded transition state.[15] |
| Protic (MeOH, H₂O) | Variable | Poor | Competes for hydrogen bonding, disrupting stereocontrol.[5] | |
| Water | Anhydrous | May be low (catalyst deactivation) | Good | Oxazolidinones can be overly stable.[11] |
| 1-2 eq. H₂O | Often Increases | Generally Maintained | Helps turn over off-cycle species without disrupting TS.[12] | |
| Excess H₂O | Decreases | Decreases | Disrupts reaction intermediates and transition state.[11] | |
| Concentration | High Dilution | Slower Rate | May Increase | Can suppress bimolecular side reactions.[15] |
Section 5: Experimental Protocols for Troubleshooting
Protocol 1: Minimizing Self-Condensation via Slow Addition
This protocol is designed to minimize side reactions involving the aldehyde, such as self-condensation and Mannich-type additions.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the ketone (10-20 equivalents) and the chosen anhydrous solvent (e.g., DMSO).
-
Catalyst Addition: Add (S)-proline (typically 10-30 mol%) and stir until it is completely dissolved. Cool the mixture to the desired reaction temperature (e.g., 4 °C).
-
Slow Addition: Prepare a solution of the aldehyde (1 equivalent) in a small amount of the reaction solvent. Using a syringe pump, add the aldehyde solution to the stirred ketone/proline mixture over several hours (e.g., 4-8 hours).
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the aldehyde by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. Mannich reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Epimerization in 1-Ethyl-L-proline Reactions
Welcome to the technical support center for handling stereochemical integrity in reactions involving 1-ethyl-L-proline and other N-alkylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with epimerization, a critical issue that can compromise the biological activity and purity of synthesized peptides and molecules.
Here, we move beyond simple protocols to explain the underlying mechanisms of epimerization and provide actionable, field-proven strategies to maintain the desired stereochemistry of your products.
Quick Navigation: Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in this compound reactions?
A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, converting one diastereomer into another.[1][2][3] In the context of this compound, this means the L-proline derivative can convert to D-proline, its mirror image at the alpha-carbon (Cα). This is highly problematic because the biological activity of peptides and drugs is often strictly dependent on their precise three-dimensional structure.[1][2] An undesired epimer can lead to a significant loss of efficacy or altered pharmacological properties.
Q2: What is the primary mechanism driving epimerization during peptide coupling?
A2: The most common pathway for epimerization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the carboxylic acid of the N-protected amino acid is activated. The activated intermediate can cyclize, and the resulting oxazolone has an acidic proton at the Cα position. A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L and D isomers. A secondary, less common mechanism involves the direct abstraction of the Cα proton by a strong base.[1][4]
Q3: Are N-alkylated amino acids like this compound more susceptible to epimerization?
A3: Yes, N-alkylated amino acids, including N-methylated and N-ethylated derivatives, present unique challenges. The steric hindrance from the alkyl group can slow down the desired coupling reaction.[5][6] This prolonged reaction time, especially in the presence of base, increases the window of opportunity for the activated amino acid to undergo epimerization before it couples with the amine component.[5][7]
Q4: How can I detect and quantify the level of epimerization in my product?
A4: The most reliable method is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) column can effectively separate the desired diastereomer from its epimer.[4][8][9] After separation, the peak areas are integrated to determine the ratio of the two forms, allowing for precise quantification of the epimerization level.[10] An alternative method involves derivatization of the hydrolyzed peptide with a chiral reagent like Marfey's reagent (L-FDAA), followed by reversed-phase HPLC analysis.[4]
In-Depth Troubleshooting Guides
Issue 1: High Levels of Epimerization Detected After Coupling
High epimerization is often a result of suboptimal reaction conditions that favor the formation of the oxazolone intermediate or prolong its lifetime. This troubleshooting workflow will guide you through the most critical parameters to adjust.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high epimerization.
Step 1: Evaluate Your Coupling Reagent and Additives
Causality: The choice of coupling reagent directly dictates the reactivity of the activated carboxylic acid and its propensity to form an oxazolone. Some reagents generate highly reactive intermediates that are more prone to epimerization.
-
Problematic Reagents: Standard carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) when used alone are known to cause significant epimerization.[7][11] The combination of DIC with HOBt (1-Hydroxybenzotriazole) in DMF has been shown to be particularly problematic for proline derivatives.[12][13]
-
Recommended Solution:
-
Switch to Onium Salts: Uronium/aminium salts like HATU, HCTU, and COMU are generally considered "low-epimerization" reagents.[4][11] They form active esters that are less prone to cyclizing into oxazolones.[4] For sterically hindered couplings involving N-alkylated amino acids, phosphonium-based reagents like PyAOP and PyBOP are also highly effective.[5][14]
-
Use Superior Additives: If using a carbodiimide is necessary, replace HOBt with additives that are more effective at suppressing epimerization, such as HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure.[4][11] These additives form more stable active esters, minimizing the risk.
-
Step 2: Assess the Base
Causality: The base plays a dual role: it deprotonates the amine salt (if applicable) and can also abstract the Cα proton from the activated intermediate, directly causing epimerization.[1][15] The strength and steric bulk of the base are critical factors.[15]
-
Problematic Bases: Strong, sterically unhindered bases like TEA (triethylamine) and DIPEA (N,N-diisopropylethylamine) are known to accelerate epimerization.[4][15]
-
Recommended Solution:
-
Switch to a Weaker or Hindered Base: If possible, switch to a weaker base like NMM (N-methylmorpholine) or a more sterically hindered base such as 2,4,6-collidine.[4][5][15] These bases are less likely to abstract the Cα proton.
-
Minimize Base Equivalents: Use the minimum number of base equivalents necessary for the reaction to proceed. Often, only one equivalent is needed if you are coupling an amino acid salt.
-
Consider In Situ Neutralization: This protocol involves the simultaneous neutralization of the amine salt and the coupling reaction, which minimizes the exposure of the activated amino acid to free base.[5][16]
-
Step 3: Optimize Reaction Conditions (Temperature & Solvent)
Causality: Both temperature and solvent polarity can influence reaction rates and the stability of intermediates, thereby affecting the extent of epimerization.
-
Temperature: Higher temperatures increase reaction rates, but they can disproportionately accelerate the rate of epimerization.[12]
-
Solvent: The solvent can affect the stability of the charged intermediates involved in the epimerization pathway.[17][18]
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Coupling Reagent | DIC/HOBt in DMF[12][13] | HATU, PyAOP, COMU[4][5][11] | Forms more stable active esters, less prone to oxazolone formation. |
| Base | DIPEA, TEA[4][15] | NMM, sym-collidine[4][5][15] | Weaker/hindered bases are less likely to abstract the Cα proton. |
| Temperature | Room Temperature or Elevated | 0°C to -15°C[4][5] | Slows the rate of epimerization relative to the coupling reaction. |
| Solvent | DMF (with carbodiimides)[12] | DCM or THF[4][12][13] | Less polar solvents can disfavor the formation of epimerization intermediates. |
Issue 2: Poor Coupling Efficiency Leading to Multiple Reaction Cycles
Poor coupling efficiency with sterically hindered N-alkylated amino acids is a common problem.[5] Repeated coupling cycles increase the exposure time to basic conditions, thereby increasing the risk of epimerization.
Protocol: High-Efficiency Coupling of this compound
This protocol is optimized for sterically demanding couplings to minimize reaction time and the need for recoupling.
Materials:
-
Fmoc-1-ethyl-L-proline
-
Resin-bound peptide with free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
NMM (N-methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation (Pre-activation): a. In a separate vessel, dissolve Fmoc-1-ethyl-L-proline (3 eq.) and HATU (2.95 eq.) in DMF. b. Add NMM (6 eq.) to the mixture. c. Allow the solution to pre-activate for 2-3 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[5]
-
Coupling: a. Add the pre-activated mixture to the washed resin. b. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: a. Remove a small sample of resin beads and wash them thoroughly with DMF, then methanol. b. Perform a bromophenol blue test to check for reaction completion. The standard ninhydrin test is ineffective for secondary amines like this compound.[5] c. If the test is positive (blue/green beads), indicating incomplete coupling, perform a second coupling for 1 hour. It is preferable to double couple rather than significantly extend the initial coupling time.[5]
-
Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF to remove excess reagents.
Purification and Analysis
How do I separate the desired product from its epimer?
If epimerization cannot be completely avoided, the resulting diastereomers must be separated. Diastereomers have different physicochemical properties, which allows for their separation using standard chromatographic techniques.[8][9]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method for peptide purification.[19][20] By carefully optimizing the gradient of the organic modifier (typically acetonitrile) in an aqueous buffer (often containing 0.1% TFA), it is often possible to achieve baseline separation of the diastereomers.[20]
-
Ion-Exchange Chromatography: This technique separates molecules based on charge and can also be effective for purifying peptides.[19][21]
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of epimeric mixtures.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. peptide.com [peptide.com]
- 17. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. bachem.com [bachem.com]
- 21. jackwestin.com [jackwestin.com]
effect of solvent on stereoselectivity in proline catalysis
A Senior Application Scientist's Guide to the Effect of Solvent on Stereoselectivity
Welcome to the technical support center for organocatalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of proline catalysis. As a Senior Application Scientist, I've seen firsthand how solvent choice can be the pivotal difference between a low-yielding, unselective reaction and a highly efficient, stereochemically precise transformation.
This document is structured as a series of frequently asked questions and troubleshooting scenarios we encounter in the field. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationalize your observations and intelligently design your next experiment.
Frequently Asked Questions & Foundational Concepts
Q1: What is the fundamental mechanism of proline catalysis, and at which stages does the solvent exert its influence?
Answer: Proline catalysis operates primarily through an enamine-based mechanism, mimicking the function of natural Class I aldolase enzymes.[1][2] The solvent is not a passive medium; it actively participates in nearly every step of the catalytic cycle by solvating intermediates, stabilizing transition states, and influencing the conformational equilibrium of the catalyst itself.
The generally accepted catalytic cycle involves three key phases where solvent effects are critical:
-
Enamine Formation: The cycle begins with the reaction of the proline catalyst with a carbonyl donor (like a ketone) to form a nucleophilic enamine intermediate. The solvent's polarity and its ability to act as a proton shuttle can influence the rate of this step. In highly polar solvents like DMSO or water, proline exists predominantly in its zwitterionic form, which is considered the active state for catalysis.[3]
-
Stereodetermining C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (like an aldehyde). The stereoselectivity of this step is governed by the geometry of the transition state. Solvents play a crucial role in stabilizing or destabilizing this transition state through hydrogen bonding and other noncovalent interactions.[4][5]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst. The availability of water, either as the solvent or as an additive, is essential for this step.[1]
Below is a diagram illustrating the catalytic cycle and the key points of solvent interaction.
Caption: The proline catalytic cycle and key points of solvent influence.
Troubleshooting Guide: Addressing Common Experimental Issues
Q2: My enantioselectivity (ee) is poor. How can I troubleshoot this using solvent selection?
Answer: Poor enantioselectivity is a common challenge. The solvent directly impacts the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers. A larger energy difference results in higher ee.
Causality: The stereochemical outcome is often rationalized by the Houk-List model, where a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl group pre-organizes the transition state.[5] Solvents that can disrupt this crucial hydrogen bond (e.g., protic solvents like methanol) or fail to adequately stabilize the charged, organized transition state can lead to a loss of selectivity.
Here is a troubleshooting workflow to address low enantioselectivity:
Caption: A troubleshooting workflow for improving low enantioselectivity.
Field Insight: A classic strategy to enhance both reaction rate and enantioselectivity is the use of a chloroform (CHCl₃) co-solvent with DMSO.[4][6] Chloroform is thought to assist in breaking up catalyst aggregates without disrupting the key hydrogen bonding in the transition state.
Q3: I've switched solvents and now my diastereoselectivity (dr) has inverted. Why did this happen?
Answer: A switch in diastereoselectivity (syn vs. anti) is a clear indicator that the solvent is fundamentally altering the preferred transition state geometry. This is a more complex phenomenon than simply affecting ee and often relates to how the solvent interacts with both the enamine intermediate and the proline catalyst itself.
Causality: The formation of syn or anti products depends on the enamine's geometry (E vs. Z) and the face of attack (Re vs. Si) on the aldehyde. Solvents can influence the equilibrium between syn and anti enamine isomers.
-
H-Acceptor Solvents (e.g., DMSO, DMF): These solvents can form non-covalent interactions with the α-hydrogens of the iminium intermediate, which can favor the formation of a branched enamine, leading to one diastereomer.[7][8]
-
H-Donor Solvents (e.g., CHCl₃): These solvents may preferentially bind to the carboxylate group of the catalyst, altering its orientation and favoring reactivity at a different position, which can lead to the other diastereomer.[7][8]
For example, in the reaction of cyclopentanone, switching from methanol to hexane can invert the diastereomeric ratio from 3:1 (anti) to 1:2 (syn).[9]
Q4: What is the true role of water? Should I run my reactions under strictly anhydrous conditions?
Answer: The role of water is one of the most debated aspects of proline catalysis. The answer is nuanced: water plays a complex, dual role both on and off the catalytic cycle.[10] Running reactions strictly anhydrous is not always optimal.
Positive Effects of Water:
-
Catalyst Regeneration: Water is required for the final hydrolysis step to release the product and regenerate the catalyst.[1] In its absence, the catalyst can become trapped as the product iminium.
-
Preventing Deactivation: In some cases, water can suppress off-cycle catalyst deactivation pathways, such as irreversible decarboxylation.[10]
-
Rate Acceleration: Small, catalytic amounts of water can sometimes accelerate the rate-determining proton transfer step in organic solvents.[3] Computational studies suggest water molecules can stabilize the transition state through hydrogen bonding.[11][12]
Negative Effects of Water:
-
Reduced Reactivity: In high concentrations, water can hinder enamine formation and lead to poor reactivity.[13][14]
-
Lowered Stereoselectivity: Water can compete for hydrogen bonding sites, potentially disrupting the highly organized transition state necessary for stereocontrol.[15]
Recommendation: Do not assume anhydrous conditions are best. If you are experiencing issues with catalyst turnover or slow reaction rates, consider the controlled addition of small amounts of water (e.g., 1-5 mol% or using a co-solvent mixture).[11][16][17] However, if poor stereoselectivity is the primary issue, ensuring anhydrous conditions is a logical first step.
Data Summary & Protocols
Table 1: Representative Effect of Solvent on a Proline-Catalyzed Aldol Reaction
The following data, synthesized from literature reports, illustrates the dramatic impact of solvent choice on the reaction between cyclopentanone and 4-nitrobenzaldehyde.[4][9][11]
| Solvent | Solvent Type | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| DMSO | Polar Aprotic | High | >20:1 | 95 |
| CHCl₃ | Polar (H-Donor) | Moderate | ~10:1 | 85 |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | ~5:1 | 88 |
| THF | Polar Aprotic | Moderate | ~4:1 | 75 |
| Methanol (MeOH) | Polar Protic | Low | 3:1 | 40 |
| Hexane | Nonpolar | Very Low | 1:2 | 30 |
| Neat (Cyclopentanone) | - | High | >19:1 | 99 |
Note: Values are illustrative and can vary based on specific reaction conditions (temperature, catalyst loading, etc.).
Experimental Protocol: Solvent Screening for a Proline-Catalyzed Aldol Reaction
This protocol provides a robust method for systematically evaluating the effect of different solvents on your specific reaction.
Objective: To identify the optimal solvent for maximizing yield and stereoselectivity.
Materials:
-
(S)-Proline (or desired enantiomer)
-
Aldehyde substrate
-
Ketone substrate
-
Anhydrous solvents for screening (e.g., DMSO, DMF, MeCN, CHCl₃, THF)
-
Internal standard (e.g., dodecane, naphthalene) for GC/HPLC analysis
-
Small reaction vials with stir bars
Procedure:
-
Preparation: Set up an array of 5 reaction vials, each charged with a stir bar. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar) if exploring anhydrous effects.
-
Catalyst Loading: To each vial, add (S)-proline (e.g., 20 mol%).
-
Solvent Addition: To each respective vial, add the screening solvent (e.g., 0.5 mL of DMSO to vial 1, 0.5 mL of CHCl₃ to vial 2, etc.).
-
Reagent Addition: Add the ketone (e.g., 5 equivalents) to each vial, followed by the internal standard.
-
Reaction Initiation: Add the limiting reagent, the aldehyde (1 equivalent), to each vial to start the reaction. Seal the vials.
-
Monitoring: Stir all reactions at a consistent temperature (e.g., room temperature). Monitor the reactions by taking small aliquots at regular time intervals (e.g., 2, 6, 12, 24 hours) and quenching with a saturated NaHCO₃ solution.
-
Analysis: Extract the quenched aliquots with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by:
-
GC or ¹H NMR: To determine conversion (yield) relative to the internal standard.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr).
-
-
Evaluation: Compare the results across all solvents to identify the lead candidate(s) for further optimization. A lead candidate is one that provides the best balance of reaction rate, yield, and stereoselectivity.
Self-Validation: The use of an internal standard ensures that conversion data is accurate and not skewed by variations in sample handling or injection volume. Running all reactions in parallel under identical conditions (temperature, stirring, concentrations) ensures that any observed differences are directly attributable to the solvent.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Enantioselectivity with 1-Ethyl-L-Proline
Welcome to the technical support guide for organocatalysis using 1-ethyl-L-proline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their reactions. As a derivative of the well-studied L-proline, this compound offers unique solubility and reactivity profiles, but achieving optimal stereocontrol requires careful attention to experimental detail. This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess (ee).
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when troubleshooting a reaction catalyzed by this compound.
Q1: I'm observing low enantioselectivity in my reaction. What are the most common culprits?
A1: Low enantioselectivity is rarely due to a single factor but often a combination of issues. The primary areas to investigate are:
-
Reagent and Catalyst Purity: Impurities in your starting materials, catalyst, or solvent can interfere with the catalytic cycle.
-
Reaction Conditions: Solvent, temperature, and concentration are critical parameters that dictate the stability of the stereodetermining transition state.
-
Presence of Water: Water can have a complex and often counterintuitive effect on proline-catalyzed reactions, influencing both reaction rate and catalyst stability.[1][2]
-
Substrate Compatibility: Not all substrates are inherently well-suited for high enantioselectivity with this specific catalyst. Steric and electronic properties of the substrate play a crucial role.[3]
Q2: How critical is the purity of the this compound catalyst and my substrates?
A2: It is absolutely critical. The catalyst operates through a delicate, organized transition state to induce chirality.
-
Catalyst Purity: Impurities in the catalyst can either inhibit the reaction or catalyze a non-selective background reaction, leading to a racemic or low-ee product.
-
Substrate Purity: Aldehydes, a common substrate, are prone to oxidation to carboxylic acids. These acidic impurities can react with the amine catalyst, neutralizing it and disrupting the catalytic cycle. Similarly, impurities in the ketone or other nucleophile can lead to unwanted side reactions.
Q3: What is the role of water? Should my reaction be strictly anhydrous, or is some water beneficial?
A3: The role of water is one of the most debated and reaction-specific variables in proline catalysis. There is no one-size-fits-all answer.
-
Potential Negative Effects: In the classic enamine mechanism, water is a product of the initial condensation between proline and the ketone. By Le Châtelier's principle, adding water can inhibit the formation of the key enamine intermediate.[1][4]
-
Potential Positive Effects: Conversely, water can prevent catalyst deactivation. In some systems, proline can form inactive oxazolidinone species (off-cycle reservoirs) with the aldehyde substrate. Water can hydrolyze these species, returning the active catalyst to the cycle.[1][2] In certain cases, water has been shown to be a suitable solvent, sometimes leading to the highest enantioselectivities, although conversions might be lower.[5]
Your optimal water concentration may be a delicate balance. It is an essential parameter to screen, starting from rigorously dry conditions and incrementally adding small amounts of water.
Q4: My reaction works at room temperature, but the ee is poor. Will changing the temperature help?
A4: Yes, temperature is a powerful tool for enhancing enantioselectivity. The difference in the activation energies for the two pathways leading to the R and S enantiomers (ΔΔG‡) is often small. Lowering the reaction temperature can amplify the effect of this small energy difference, favoring the lower-energy transition state and thus increasing the enantiomeric excess. It is common to see a significant improvement in ee when moving a reaction from room temperature to 0 °C, -20 °C, or even lower.
Q5: How do I select the optimal solvent for my reaction?
A5: Solvent choice is paramount as it directly influences the conformation and stability of the transition state.[6][7] Proline-catalyzed reactions are highly sensitive to the solvent environment.[8]
-
Aprotic Polar Solvents: Solvents like DMSO, DMF, and acetonitrile are often the first choice because they can dissolve the catalyst and stabilize the charged intermediates in the catalytic cycle.[5]
-
Non-Polar Solvents: While L-proline itself has poor solubility in non-polar solvents, the N-ethyl group in this compound enhances its solubility in solvents like DCM or chloroform. These less polar environments can sometimes lead to more organized, tightly bound transition states, improving enantioselectivity.[9]
-
Protic Solvents: Protic solvents like methanol can hydrogen bond with the catalyst, potentially disrupting the key interactions required for stereoinduction, often leading to poor results.[5]
A solvent screen is a mandatory step in optimizing any new reaction catalyzed by this compound.
Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Ensuring Catalyst and Reagent Integrity
If you suspect purity is the issue, the following protocols are recommended.
-
Analysis: Obtain a ¹H NMR spectrum of your this compound. Compare it against a reference spectrum to check for impurities. Pay close attention to the integration of the ethyl group protons against the proline backbone protons.
-
Recrystallization (If Necessary):
-
Dissolve the catalyst in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol/ether mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.
-
Re-analyze the purified catalyst by NMR to confirm purity.
-
-
The Problem: Aldehydes are prone to air oxidation, forming carboxylic acids which inhibit the catalyst.
-
Purification:
-
Run a plug of silica gel: Add the neat aldehyde to a small column or pipette packed with silica gel.
-
Elute with a non-polar solvent (e.g., 9:1 Hexane/Ethyl Acetate). The more polar carboxylic acid impurity will be retained on the silica.
-
Collect the purified aldehyde and remove the solvent under reduced pressure.
-
Crucially, use the purified aldehyde immediately as it will begin to oxidize again upon exposure to air.
-
Guide 2: Systematic Optimization of Reaction Parameters
A logical, step-by-step approach to optimization is crucial. A recommended workflow is to first screen solvents, then optimize temperature for the best solvent system.
The following diagram illustrates a logical workflow for troubleshooting and optimization.
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
The following table illustrates hypothetical results from a solvent screen for the reaction of cyclohexanone and 4-nitrobenzaldehyde catalyzed by this compound at room temperature. This demonstrates the profound impact solvent can have.
| Solvent | Dielectric Constant (ε) | Polarity | Yield (%) | ee (%) |
| Hexane | 1.9 | Non-polar | 15 | 25 |
| Toluene | 2.4 | Non-polar | 40 | 45 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 85 | 72 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 78 | 65 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 90 | 80 |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | 95 | 88 |
| Methanol (MeOH) | 32.7 | Polar Protic | 60 | 15 |
Data is illustrative. Actual results will vary based on specific substrates and conditions.
As the data suggests, highly polar aprotic solvents often give the best results in terms of both yield and enantioselectivity for classic proline-catalyzed aldol reactions.[5][6][7]
Guide 3: Understanding the "Why" - Mechanistic Insights
Low enantioselectivity arises from a poorly organized transition state. Understanding the catalytic cycle helps diagnose which factors might be causing this disorganization.
The generally accepted mechanism for proline-type catalysis involves the formation of a nucleophilic enamine intermediate. The chirality of the catalyst directs the electrophile (e.g., an aldehyde) to attack one face of the enamine preferentially.
Caption: The key steps in the enamine catalytic cycle for an aldol reaction.
Troubleshooting based on the cycle:
-
Low Yield & Low ee: Could indicate a problem with enamine formation (Step 1-3). This points towards catalyst inhibition (e.g., by acid impurities) or excess water in the reaction.
-
High Yield & Low ee: This is a classic sign that the C-C bond-forming step (Step 4) is not well-organized. The reaction is proceeding, but without effective facial discrimination. This is where solvent and temperature optimization are most critical, as they directly influence the transition state of this specific step.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products of 1-Ethyl-L-Proline Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 1-ethyl-L-proline. As a chiral, N-alkylated amino acid, this compound presents unique challenges and opportunities in synthesis and purification. This document is designed to provide both foundational knowledge and actionable protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of compounds synthesized from this compound.
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The impurity profile is highly dependent on the specific reaction, but common impurities typically fall into several categories:
-
Unreacted Starting Materials: Residual this compound and any other reagents.
-
Reagent-Derived Byproducts: Scavengers, coupling agents (e.g., DCU from DCC coupling), or decomposed reagents.
-
Side-Reaction Products: Products from undesired reaction pathways. For instance, in peptide couplings, this could include epimerized or deletion sequences.[1]
-
Stereoisomers: If the reaction generates a new chiral center, you may have diastereomers or enantiomers of your desired product.[2]
-
Solvent and Water: Residual solvents from the reaction or workup.
Q2: How does the N-ethyl group on this compound affect its physicochemical properties and the purification strategy compared to standard L-proline?
A2: The N-ethyl group significantly alters the molecule's properties compared to its parent, L-proline, which exists as a zwitterion.[3][4]
-
Basicity and Polarity: this compound is a tertiary amine, making it more basic and generally less polar than the zwitterionic L-proline. This increased lipophilicity means it and its derivatives will have better solubility in organic solvents but may still retain significant water solubility.
-
Purification Impact: This change in polarity is critical. While L-proline is highly soluble in water and polar solvents, this compound and its products can often be extracted into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), especially after pH adjustment.[5] This property is a key lever to exploit during liquid-liquid extraction to separate it from more polar or charged impurities.
Q3: What is the first and most critical step in developing a robust purification strategy?
A3: The most critical first step is characterization of the crude reaction mixture . Before attempting any large-scale purification, you must understand what you are trying to separate. A small aliquot of the crude mixture should be analyzed by techniques such as:
-
Thin-Layer Chromatography (TLC): To get a quick visual of the number of components and their relative polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the desired product and major impurities.
-
¹H NMR Spectroscopy: To confirm the presence of the desired product and identify major structural classes of impurities.
This initial analysis will inform all subsequent decisions, from choosing extraction solvents to designing a chromatography gradient.
Q4: My reaction involves creating a new stereocenter. How can I avoid or deal with racemization?
A4: Preventing racemization is key, especially in pharmaceutical applications.
-
Reaction Conditions: For peptide synthesis, the choice of coupling reagent is critical. Using reagents known for low racemization rates is essential.[1] Temperature control is also vital; running reactions at room temperature or below can minimize epimerization.[1]
-
Analysis: The extent of racemization must be quantified. This is typically done by chiral chromatography (HPLC or GC) after derivatization of the amino acids from a hydrolyzed peptide sample.[6][7]
-
Purification: If diastereomers are formed, they have different physical properties and can often be separated by standard techniques like flash chromatography or crystallization. Resolving enantiomers is more complex and usually requires chiral chromatography or resolution via diastereomeric salt formation.[2][8]
Section 2: Troubleshooting Purification Challenges
This section is formatted as a problem-and-solution guide for specific issues encountered during purification.
Problem Area 1: Liquid-Liquid Extraction & Initial Work-up
Q: My extraction is resulting in a persistent emulsion or poor separation. Why is this happening and what can I do? A: Emulsions are common when dealing with amphiphilic molecules that have both polar and nonpolar characteristics, a frequent feature of this compound derivatives.
-
Causality: The tertiary amine of your product or starting material can act as a surfactant, stabilizing droplets of one phase within the other. This is often exacerbated if the pH of the aqueous layer is close to the pKa of your compound.
-
Solutions:
-
pH Adjustment: Drastically change the pH of the aqueous layer. If your product is basic, acidify the aqueous layer (e.g., with 1 M HCl) to protonate the amine, making it highly water-soluble and forcing it out of the organic phase. Conversely, basifying (e.g., with 1 M NaOH) will deprotonate any acidic groups.
-
Increase Ionic Strength: Add brine (a saturated NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase and can help "salt out" organic components, breaking the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can physically disrupt the emulsified droplets.
-
Centrifugation: If equipment is available, centrifuging the mixture can provide the force needed to separate the layers.
-
Problem Area 2: Chromatographic Purification
Q: My product and a key impurity are co-eluting during flash column chromatography on silica gel. How can I improve the separation? A: Co-elution is a common challenge that requires a systematic approach to resolve. The goal is to exploit subtle differences in the physicochemical properties of the compounds.
-
Causality: The compounds have very similar polarities and interactions with the stationary phase under the current conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution in chromatography.
-
Detailed Solutions:
-
Change Mobile Phase Selectivity: Instead of just increasing or decreasing the percentage of your strong solvent (e.g., ethyl acetate in hexane), change the solvent system itself. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system introduces different intermolecular forces (dipole-dipole, hydrogen bonding) that can resolve the compounds.
-
Add a Modifier: For amine-containing compounds like this compound derivatives, peak tailing and poor separation on acidic silica gel are common. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase can drastically improve peak shape and resolution.[9]
-
Change the Stationary Phase: If mobile phase optimization fails, the issue is likely that the compounds' affinity for silica is too similar. Switch to an "orthogonal" separation mechanism:
-
Reverse-Phase (C18) Silica: Separates based on hydrophobicity. This is often the best choice for compounds that are too polar for normal-phase silica.
-
Ion-Exchange Chromatography: If your product and impurity have different charge states (e.g., one is a primary amine and the other is a tertiary amine), IEX can provide excellent separation.[10][11]
-
-
Problem Area 3: Crystallization
Q: My product is a thick oil and refuses to crystallize. What are my options? A: Many proline derivatives are notoriously difficult to crystallize. This requires patience and a systematic screen of conditions.
-
Causality: The compound may be impure, have a low melting point, or possess conformational flexibility that inhibits the formation of an ordered crystal lattice.
-
Solutions:
-
Increase Purity: First, ensure your material is >95% pure by LC-MS or NMR. Oils often contain small amounts of solvent or impurities that inhibit crystallization. Re-purify a small amount by flash chromatography and try again.
-
Systematic Solvent Screening: Use a small amount of oil (~20-30 mg) per vial. Dissolve it in a minimum amount of a "good" solvent (one in which it is highly soluble, like DCM or methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, like hexane or diethyl ether) until the solution becomes faintly cloudy. Warm gently to redissolve, then allow to cool slowly to room temperature, followed by cooling in a refrigerator.[4]
-
Salt Formation: If the product is a free base, converting it to a salt (e.g., hydrochloride, tartrate) can dramatically improve its crystallinity.[2] Dissolve the oil in a solvent like diethyl ether or EtOAc and add a solution of HCl in ether or a solution of tartaric acid in ethanol.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
| Solvent Class (Good) | Anti-Solvent Class (Poor) | Comments |
| Halogenated (DCM) | Alkanes (Hexane, Pentane) | A very common and effective combination for moderately polar compounds. |
| Alcohols (MeOH, EtOH) | Ethers (Diethyl Ether) | Good for more polar, hydrogen-bond donating/accepting compounds.[12] |
| Esters (EtOAc) | Alkanes (Hexane) | EtOAc is a moderately polar solvent, good for a wide range of compounds. |
| Ketones (Acetone) | Water or Hexane | Acetone is polar and aprotic; its volatility can aid in slow evaporation.[12] |
| Table 1: Common Solvent/Anti-Solvent Pairs for Crystallization Screening. |
Section 3: Standardized Protocols
These protocols provide step-by-step guidance for common purification techniques.
Protocol 1: General Liquid-Liquid Extraction for a Basic Product
This workflow is designed to separate a basic product (like a this compound derivative) from acidic and neutral impurities.
Caption: Workflow for extractive purification of a basic compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash twice with an equal volume of 1 M HCl.
-
Rationale: This step protonates all basic compounds, including your product and any amine-containing impurities, pulling them into the aqueous layer. Neutral impurities remain in the organic phase.
-
-
Separation: Carefully separate the layers. Keep the aqueous layer , as it contains your protonated product. The organic layer can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is >10.
-
Rationale: This deprotonates your product, converting it from a water-soluble salt back to the neutral, organic-soluble free base.
-
-
Back-Extraction: Extract the now-basic aqueous layer three times with fresh organic solvent (EtOAc or DCM).
-
Drying and Concentration: Combine the organic layers from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified basic product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general method to determine the enantiomeric excess (ee) of a chiral this compound derivative. This often requires derivatization to introduce a chromophore for UV detection.[7]
-
Derivatization (Example with NBD-Cl): a. Prepare a ~1 mg/mL solution of your purified product in ethanol. b. To 100 µL of this solution, add 100 µL of 0.1 M borate buffer (pH 8.0). c. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[1] d. Heat the mixture at 60°C for 10 minutes. This will create a fluorescent/UV-active derivative.
-
HPLC Method Development: a. Column: Start with a polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK® IA, IB, or IC column.[7] b. Mobile Phase: A typical starting point is a mixture of hexane and isopropanol (IPA), often with an acidic or basic additive. For the NBD derivative, a mobile phase of 0.1% trifluoroacetic acid (TFA) in ethanol has been shown to be effective.[7] c. Initial Conditions:
- Flow Rate: 0.5 - 1.0 mL/min
- Temperature: 25 - 40°C
- Detection: Set the UV detector to the absorbance maximum of your derivative (e.g., 464 nm for NBD adducts).[7] d. Injection: Inject a small volume (5-10 µL) of your derivatized sample.
-
Optimization: a. If no separation is observed, systematically vary the mobile phase composition (e.g., change the hexane/IPA ratio, switch IPA to ethanol). b. Adjusting the column temperature can also significantly impact chiral resolution.
-
Quantification: Once baseline separation of the two enantiomers is achieved, integrate the peak areas. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
Technical Support Center: Managing Catalyst Deactivation with N-Substituted Prolines
Prepared by: Senior Application Scientist, Organocatalysis Division
Welcome to the technical support center for N-substituted proline catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful organocatalysts. We will address common challenges related to catalyst stability and performance, providing in-depth, field-proven insights to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of action for proline-based catalysts?
Proline and its N-substituted derivatives are bifunctional catalysts, capable of acting as both a Lewis base (via the secondary amine) and a Brønsted acid (via the carboxylic acid).[1] They primarily operate through two main catalytic cycles:
-
Enamine Catalysis: The secondary amine of proline reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This pathway is common in reactions like aldol and Michael additions.[2][3]
-
Iminium Catalysis: The secondary amine condenses with an α,β-unsaturated carbonyl compound to form an iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.[1]
The N-substituent plays a crucial role in modulating the catalyst's solubility, steric environment, and electronic properties, which in turn influences its stability and reactivity.
Q2: What are the most common causes of deactivation for N-substituted proline catalysts?
Catalyst deactivation is a gradual loss of activity and can stem from several sources.[4] For proline-based catalysts, the most common causes are:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture, such as strong acids, bases, or nucleophiles, can react with the catalyst or key intermediates, disrupting the catalytic cycle. Water can sometimes play a dual role, either preventing or causing deactivation depending on the specific reaction.[5][6]
-
Fouling: The formation of insoluble byproducts or polymers can physically block the active site of the catalyst. This is particularly relevant when using immobilized or heterogeneous proline catalysts.[7]
-
Thermal Degradation: Although many organocatalytic reactions are run at ambient temperatures, excessive heat can lead to catalyst decomposition or unwanted side reactions that consume the catalyst.[4][7]
-
Irreversible Off-Cycle Pathways: The catalyst can be consumed by forming stable, catalytically inactive species. For example, the enamine or iminium intermediates might react with substrates or impurities in an irreversible manner.[5]
Q3: How does the N-substituent affect the catalyst's stability and susceptibility to deactivation?
The group attached to the proline nitrogen significantly influences the catalyst's performance and stability:
-
Steric Hindrance: Bulky N-substituents can protect the catalyst's active site from poisons and prevent the formation of inactive dimers. However, excessive steric bulk may also hinder the desired reaction.[8]
-
Electronic Effects: Electron-withdrawing or -donating groups on the N-substituent can alter the nucleophilicity of the nitrogen and the acidity of the carboxylic proton, thereby tuning the catalyst's reactivity and the stability of catalytic intermediates.[9]
-
Solubility: The N-substituent is key to modifying the catalyst's solubility profile. For instance, attaching a lipophilic group can improve solubility in non-polar organic solvents, while adding a polar group can enhance solubility in protic or polar aprotic solvents. Poor solubility can lead to the catalyst crashing out of the solution, effectively deactivating it.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing the root cause.
Issue 1: Low or No Product Yield
Your reaction shows minimal conversion even after extended reaction times.
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst Inactivity: The catalyst may have degraded during storage. N-substituted prolines, especially those with sensitive functional groups, should be stored under inert gas in a cool, dark place. Always run a control reaction with a substrate pair known to work well to confirm catalyst viability.[11]
-
Reagent Purity: Aldehydes are prone to oxidation to carboxylic acids, which can poison the basic amine of the catalyst. Ketones can contain acidic impurities. Solvents must be anhydrous, as water can hydrolyze iminium ions or participate in unwanted side reactions.[5][7]
-
Suboptimal Conditions: Proline-catalyzed reactions can be sensitive to concentration. High concentrations can sometimes lead to the formation of off-cycle inactive species. Conversely, conditions that are too dilute may result in impractically slow reaction rates.[12]
Issue 2: Poor or Inconsistent Enantioselectivity/Diastereoselectivity
The reaction works, but the desired stereochemical outcome is not achieved.
-
Water Content: The presence of water can disrupt the highly organized, hydrogen-bonded transition state that governs stereoselectivity.[12] While some reactions benefit from a controlled amount of water to aid catalyst turnover, excess or uncontrolled water is often detrimental.
-
Temperature Fluctuations: The energy difference between the transition states leading to different stereoisomers can be small. Running reactions at lower temperatures often enhances selectivity by favoring the lower-energy pathway. Inconsistent temperature control can lead to variable results.[13]
-
Catalyst Aggregation: At higher concentrations, some proline derivatives can aggregate, leading to alternative, less selective reaction pathways or operating as a heterogeneous slurry with poor stereocontrol.
-
Background (Uncatalyzed) Reaction: If the substrates are highly reactive, a non-selective background reaction may compete with the catalyzed pathway, lowering the overall enantiomeric excess. Check this by running the reaction without the catalyst.
The choice of solvent is critical for stereocontrol. Aprotic dipolar solvents often perform well due to their ability to dissolve proline and stabilize charged intermediates.[12]
| Solvent | Typical Effect on Stereoselectivity | Rationale |
| DMSO, DMF | Often High | Good proline solubility; stabilizes charged intermediates in the transition state.[12] |
| CH3CN | Good to High | Similar to DMSO/DMF but can be less effective depending on the substrate. |
| CH2Cl2, Toluene | Variable | Lower catalyst solubility can be an issue; less stabilization of polar transition states. |
| Methanol, Ethanol | Generally Poor | Protic solvents can interfere with the hydrogen bonding network essential for stereocontrol.[12] |
| Water/Methanol Mix | Surprisingly Effective (in some cases) | Can offer a good balance of reactivity and stereocontrol for specific aldol reactions.[12] |
Issue 3: Reaction Stalls Before Completion
The reaction starts well but stops before all the limiting reagent is consumed.
This is a classic sign of catalyst deactivation during the reaction.
-
Product Inhibition/Poisoning: The product itself may be binding to the catalyst more strongly than the starting materials, leading to inhibition. In some cases, a byproduct formed in a minor pathway can act as a potent catalyst poison.
-
Gradual Degradation: The catalyst may be slowly degrading under the reaction conditions. This can be diagnosed by taking aliquots over time and analyzing both the product formation and the concentration of the catalyst (e.g., by LC-MS or NMR if a suitable internal standard is used).[14]
Caption: Potential pathways for catalyst deactivation during a reaction.
-
Incremental Substrate Addition: Slowly adding one of the substrates (usually the more reactive one, like an aldehyde) can keep its instantaneous concentration low, minimizing side reactions that lead to catalyst degradation.[7]
-
Use of Additives: In some cases, co-catalysts or additives can suppress deactivation pathways. For example, weak Brønsted acids can sometimes accelerate catalyst turnover and prevent the buildup of inhibitory intermediates.
-
Immobilization: Covalently grafting the catalyst to a solid support can sometimes prevent bimolecular decomposition pathways and simplifies its removal, though it can introduce mass transfer limitations.[15]
Experimental Protocols
Protocol 1: General Procedure for a Test Aldol Reaction
This protocol provides a starting point for evaluating the activity of a new batch of N-substituted proline catalyst.
-
Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the N-substituted proline catalyst (0.02 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous DMSO (1.0 mL). Stir for 5 minutes to ensure dissolution. Add cyclohexanone (1.0 mmol, 5 equivalents).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add 4-nitrobenzaldehyde (0.2 mmol, 1 equivalent) in one portion.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or by taking small aliquots for 1H NMR or GC-MS analysis at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Workup: Once the reaction is complete (or has stalled), quench by adding saturated aqueous NH4Cl solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield and analyze the stereoselectivity using chiral HPLC or by converting the product to a diastereomeric derivative for NMR analysis.
Protocol 2: Catalyst Recovery and Reactivation (for Heterogeneous Catalysts)
If using an immobilized catalyst, recovery is a key advantage. However, its activity may decrease over time.
-
Recovery: After the reaction, separate the catalyst from the reaction mixture by simple filtration.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent, then with a more polar solvent like methanol to remove adsorbed species, and finally with a non-polar solvent like diethyl ether to facilitate drying.
-
Drying: Dry the catalyst thoroughly under high vacuum for several hours.
-
Activity Test: Before reusing the catalyst on a large scale, test its activity in a small-scale control reaction (as in Protocol 1) to quantify any loss in performance.
-
Reactivation (Attempt): If deactivation is due to fouling, more aggressive washing or gentle heating under vacuum may restore some activity. If poisoning is the cause, washing with a dilute, non-reactive acid or base solution (followed by neutralization and extensive washing with DI water and solvents) may displace the poison, but this must be approached with caution to avoid damaging the catalyst structure.[16]
References
- 1. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up 1-ethyl-L-proline mediated synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of scaling up 1-ethyl-L-proline mediated synthesis. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale success and pilot-plant viability, offering field-proven insights and robust troubleshooting strategies.
The synthesis of N-alkylated amino acids like this compound, while conceptually straightforward, presents a unique set of challenges upon scale-up.[1][2] These molecules are critical building blocks in peptide synthesis and for creating pharmacologically active compounds.[3][4] However, issues ranging from reaction control and byproduct formation to purification of the final zwitterionic product can impede efficient, large-scale production. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Core Synthesis Pathway
The N-alkylation of L-proline is typically achieved through methods like reductive amination or nucleophilic substitution.[1][5] A common laboratory approach involves reacting L-proline with an ethylating agent. The inherent challenge lies in the zwitterionic nature of proline and its limited solubility in many organic solvents, which complicates reaction conditions and work-up procedures.[1]
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common and critical issues encountered during the scale-up of this compound synthesis.
Category 1: Reaction Performance & Kinetics
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
Low yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Several factors could be at play:
-
Inadequate Mixing: In larger reactors, inefficient agitation can create "hot spots" or areas of poor reactant mixing. This leads to localized side reactions or unreacted starting material. Ensure your reactor's agitation speed and impeller design are sufficient to maintain a homogenous reaction mixture.
-
Poor Temperature Control: Exothermic N-alkylation reactions can be difficult to control at scale.[6] An inability to dissipate heat effectively can raise the internal temperature, promoting decomposition or the formation of unwanted byproducts.[6] A staged addition of the alkylating agent can help manage the exotherm.
-
Solubility Issues: L-proline's solubility can be a major hurdle.[1][7] A solvent system that works for a 1-gram scale may not be effective for a 1-kilogram scale, where complete dissolution is harder to achieve and maintain. The choice of solvent is crucial, as it impacts both reactant solubility and reaction rate.[6][8]
-
Catalyst Inhibition: In some catalytic routes, the product itself can inhibit the catalyst, slowing the reaction as concentration builds.[6] This effect is often more pronounced at the higher concentrations typical of scaled-up processes.
Q2: The reaction has stalled and is not reaching full conversion. How can I push it to completion?
A stalled reaction suggests an issue with reactivity or equilibrium. Consider these troubleshooting steps:
-
Re-evaluate Stoichiometry: Ensure the ethylating agent hasn't degraded and was added in the correct molar ratio. In some cases, a slight excess of the alkylating agent may be needed, but this must be balanced against the risk of over-alkylation.[6]
-
Increase Reaction Temperature: Cautiously increasing the temperature can often overcome the activation energy barrier.[6] However, monitor the impurity profile closely via in-process controls (e.g., HPLC) to ensure you are not simply accelerating side reactions.
-
Solvent Optimization: The solvent can significantly influence reaction rates.[6] Protic solvents might be poor choices due to potential side reactions or poor stereocontrol, while highly dipolar aprotic solvents like DMSO or DMF are often used for proline-catalyzed reactions to improve solubility.[9][10]
| Parameter | Effect on Scale-Up | Mitigation Strategy |
| Temperature | Poor heat dissipation can lead to hot spots and side reactions.[6] | Use a jacketed reactor, control addition rates of reagents, consider a more dilute system. |
| Mixing/Agitation | Inhomogeneity leads to inconsistent reaction and lower yields. | Optimize impeller type and speed; use baffles in the reactor to ensure turbulent flow. |
| Solvent Choice | Solubility of zwitterionic proline is a major challenge.[1][7] | Screen solvent mixtures (e.g., water/methanol)[9][10]; consider phase-transfer catalysts. |
| Stoichiometry | Incorrect ratios can lead to incomplete conversion or over-alkylation.[6] | Use precise dosing systems; analyze purity of starting materials before charging. |
Category 2: Impurities and Side Reactions
Q3: I'm observing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
This is almost certainly due to over-alkylation . The mono-alkylated product, this compound, can be more nucleophilic than the starting L-proline, making it susceptible to reacting with another molecule of the ethylating agent to form N,N-diethylprolinium salts.[6]
Prevention Strategies:
-
Control Stoichiometry: Use L-proline in excess relative to the ethylating agent. This statistically favors the mono-alkylation product.[6]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first.[6]
-
Controlled Addition: Add the ethylating agent slowly over time to keep its instantaneous concentration low, minimizing the chance of a second reaction.
Q4: My product's stereochemical purity is decreasing upon scale-up. What causes this racemization?
Maintaining the stereointegrity of the chiral center is paramount. Racemization can occur under harsh reaction conditions.
-
Cause: The alpha-proton on the carboxylic acid can be abstracted under strongly basic conditions, especially at elevated temperatures, leading to a loss of stereochemistry.
-
Solution: Use the mildest base effective for the reaction. Bicarbonate or carbonate bases are often preferred over hydroxides. Keep the reaction temperature as low as feasible to achieve a reasonable rate. Some modern methods using specific catalysts can achieve high retention of optical purity.[2]
Category 3: Downstream Processing & Purification
Q5: I'm struggling to isolate the this compound from the reaction mixture. Standard extraction methods are failing.
This is a common and significant challenge due to the product's high polarity and zwitterionic nature, making it soluble in water but largely insoluble in many common organic solvents.
-
Problem: The product will preferentially partition into the aqueous phase during a typical liquid-liquid extraction.
-
Solutions:
-
Crystallization/Anti-Solvent Precipitation: This is often the most viable industrial method. After removing inorganic salts, concentrate the aqueous solution and add a water-miscible organic solvent in which the product is insoluble (e.g., acetone, isopropanol) to precipitate the this compound. A known method for purifying L-proline itself involves dissolving it in a water/ethanol mixture and then precipitating it with acetone.[11]
-
Ion-Exchange Chromatography: While more expensive and complex to scale, this method offers excellent purification. The zwitterionic product can be captured on a cation or anion exchange resin, washed, and then eluted by changing the pH or ionic strength. This is a standard technique for purifying proteins and can be adapted for amino acids.[12][13]
-
Q6: How do I effectively remove unreacted L-proline and inorganic salts from my final product?
Separating the starting material from the product can be difficult due to their similar physical properties.
-
Unreacted L-Proline: The solubility difference between L-proline and this compound in certain solvent systems can be exploited. Meticulous optimization of the crystallization solvent/anti-solvent ratio is key.
-
Inorganic Salts: If possible, choose a base that results in a salt with good solubility in your chosen anti-solvent, allowing it to be washed away during filtration. Alternatively, an initial desalting step using nanofiltration or electrodialysis may be considered for large-scale operations before the final crystallization.
Caption: A workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the reaction progress? A: High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][14][15] A reversed-phase C18 column may work with an appropriate ion-pairing agent, but HILIC (Hydrophilic Interaction Liquid Chromatography) is often better suited for highly polar molecules like amino acids. Derivatization may be required for UV detection if sensitivity is an issue.[14] Mass spectrometry (LC-MS) is ideal for identifying unknown byproducts.[16]
Q: Can I use an alcohol like ethanol directly as the ethylating agent? A: Yes, this is possible through a "hydrogen borrowing" or reductive amination strategy, which is considered a greener approach as it produces only water as a byproduct.[1][2] However, this requires a specific catalyst (e.g., ruthenium or iridium-based) and may necessitate higher temperatures or pressures.[1][17] A key challenge is that the alcohol often serves as both the reagent and the solvent, which can complicate downstream removal.[1]
Q: What safety precautions should be taken when scaling up? A: Alkylating agents like ethyl iodide or diethyl sulfate are toxic and must be handled with extreme care in a well-ventilated area with appropriate personal protective equipment (PPE). The potential for a runaway exothermic reaction must be assessed through calorimetric studies (e.g., Reaction Calorimetry - RC1) before attempting a large-scale run. Ensure the reactor has an adequate emergency cooling system.
Protocol: In-Process Reaction Monitoring via HPLC
This protocol provides a general guideline for monitoring the consumption of L-proline and the formation of this compound.
Objective: To quantify the relative amounts of starting material, product, and major impurities during the reaction.
Methodology:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at specified time points (e.g., t=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of the initial mobile phase (e.g., a highly aqueous buffer) to stop the reaction and prevent precipitation.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (HILIC Example):
-
Column: HILIC column (e.g., silica or amide-based, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B, decrease to 50% B over 10 minutes. Hold for 2 minutes. Return to 90% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for better universal detection.
-
-
Analysis:
-
Identify peaks based on the retention times of pure L-proline and this compound standards.
-
Calculate the percentage conversion and impurity levels based on peak area (assuming similar response factors for a preliminary assessment). For accurate quantification, a calibration curve with reference standards is required.
-
This self-validating system allows you to track reaction kinetics in real-time, identify the formation of byproducts as they appear, and make informed decisions about when to stop the reaction, ultimately preventing failed batches at scale.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. This compound | CAS#:98435-76-8 | Chemsrc [chemsrc.com]
- 5. L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 12. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to N-Alkylated Proline Catalysts: Evaluating 1-Ethyl-L-proline in the Context of Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a pivotal step in the synthesis of enantiomerically pure compounds. In the landscape of asymmetric organocatalysis, L-proline has been lauded as a uniquely powerful and versatile tool.[1][2] Its efficacy stems from a bifunctional nature, where the secondary amine and carboxylic acid moieties work in concert to mimic the function of natural Class I aldolase enzymes.[3][4] This guide provides an in-depth, objective comparison of N-alkylated L-proline derivatives, with a specific focus on positioning the lesser-explored 1-ethyl-L-proline against its more established counterparts. We will dissect their performance in cornerstone carbon-carbon bond-forming reactions, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Rationale for N-Alkylation: Fine-Tuning a "Miracle Catalyst"
The modification of L-proline, particularly at its secondary amine, is a key strategy for refining catalytic performance. While native L-proline is highly effective, its applications can be limited by factors such as solubility and, in some cases, suboptimal stereoselectivity. Introducing an alkyl group to the nitrogen atom—a process known as N-alkylation—fundamentally alters the catalyst's steric and electronic profile.
This modification serves several purposes:
-
Steric Shielding: The N-alkyl group can create a more sterically hindered environment around the catalytic center. This increased bulk can enhance facial discrimination of the incoming electrophile, often leading to higher enantioselectivity.
-
Solubility: N-alkylation can improve the catalyst's solubility in less polar organic solvents, broadening the scope of viable reaction conditions.
-
Electronic Modulation: While a subtle effect, the electron-donating nature of alkyl groups can influence the nucleophilicity of the enamine intermediate.
It is crucial to distinguish N-alkylation from N-acylation (e.g., N-Benzoyl-L-proline). N-acylation blocks the secondary amine, preventing the formation of the enamine intermediate essential for many proline-catalyzed reactions and thus rendering it inactive for that specific catalytic cycle.[5] N-alkylation, in contrast, preserves the amine's ability to form an enamine while tuning its surrounding environment.
The Catalytic Cycle: A Mechanistic Overview
The power of proline and its N-alkylated derivatives in reactions like the aldol or Michael addition lies in their ability to form a nucleophilic enamine intermediate with a donor carbonyl compound (e.g., a ketone or aldehyde). The carboxylic acid group acts as a Brønsted acid/base co-catalyst, activating the electrophilic acceptor through hydrogen bonding and facilitating the proton transfers required to complete the cycle.[6][7]
Figure 1: Generalized enamine catalytic cycle for N-alkylated proline catalysts.
Comparative Analysis of N-Alkyl Proline Derivatives
A direct, data-driven comparison is challenging due to the significant disparity in published research for different N-alkyl substituents. While L-proline is extensively documented and N-methyl or N-benzyl derivatives appear in specific contexts, data for this compound as a catalyst is notably scarce. This guide, therefore, uses L-proline as a benchmark and contextualizes the expected performance of this compound based on established structure-activity relationships from other N-alkyl derivatives.
Figure 2: Structural comparison of L-proline and its N-alkylated derivatives. Note: Placeholder images are used; actual structures show H, CH3, CH2CH3, and Benzyl on the Nitrogen atom, respectively.
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for evaluating organocatalyst performance. The reaction between a ketone (e.g., cyclohexanone or acetone) and an aldehyde serves as an excellent testing ground.
| Catalyst | N-Substituent | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| L-Proline | -H | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | [3] |
| L-Proline | -H | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 96 | [4] |
| N-Aryl Prolinamides | -Aryl (amide) | 4-Nitrobenzaldehyde | Cyclohexanone | Good | Good | [8] |
| Proline Sulfonamides | -SO₂Ar | Various | Various | High | High | [9] |
| This compound | -CH₂CH₃ | N/A | N/A | Data not available | Data not available |
Analysis and Projections for this compound:
-
L-Proline (Benchmark): Unmodified L-proline provides good to excellent yields and enantioselectivities, establishing a high bar for performance.[3][4] Its effectiveness is well-documented across a wide range of substrates.[6][7]
-
N-Methyl-L-proline: Research suggests that small N-alkyl groups like methyl can sometimes lead to slower reaction rates compared to proline itself. This is potentially due to the steric hindrance slightly impeding the formation of the enamine or the approach of the electrophile without offering a significant enough steric shield to dramatically boost enantioselectivity.
-
This compound (Projection): The ethyl group is sterically larger than a hydrogen or methyl group. Based on established principles, this increased bulk is expected to enhance the steric shielding of one face of the enamine intermediate. This could translate to higher enantiomeric excess (ee%) compared to L-proline, particularly with less bulky substrates where L-proline's selectivity may be moderate. However, this increased bulk might also slightly decrease the reaction rate. The lack of published data for this compound in this context represents a clear research gap and an opportunity for investigation.
-
N-Benzyl-L-proline: The much larger benzyl group provides significant steric bulk. Derivatives like N-Benzyl-(S)-proline are used as reagents in the synthesis of optically pure α-amino acids.[10] While not always used as a direct catalyst in the same way as proline, its derivatives highlight the principle of using large N-substituents to control stereochemistry.[11]
Performance in the Asymmetric Michael Addition
The Michael addition, a conjugate addition reaction, is another critical C-C bond-forming reaction where proline-type catalysts excel.
| Catalyst | N-Substituent | Donor | Acceptor | Yield (%) | ee (%) | Reference |
| L-Proline | -H | Cyclohexanone | β-Nitrostyrene | High | High | [12] |
| L-Proline Rubidium Salt | -H (as salt) | Malonates | Enones | Good | High | [13] |
| L-Proline-based CILs | Varied | Cyclohexanone | trans-Nitrostyrene | Good | up to 97 | [14] |
| This compound | -CH₂CH₃ | N/A | N/A | Data not available | Data not available |
Analysis and Projections for this compound:
In Michael additions, creating a sterically demanding environment is key to achieving high stereoselectivity. L-proline itself is effective, but often requires modification or use as a salt or in an ionic liquid (CIL) to achieve optimal results.[13][14][15] The logic follows that an N-alkyl group should be beneficial. The ethyl group in this compound would likely provide a more defined chiral pocket than the simple N-H of proline, potentially leading to improved enantioselectivity in the conjugate addition step.
Experimental Protocol: A Self-Validating System
To provide a practical and verifiable context, the following is a detailed protocol for a benchmark asymmetric aldol reaction. This procedure can be adapted to compare the efficacy of this compound against the L-proline standard.
General Procedure for Asymmetric Aldol Reaction
Figure 3: Standard experimental workflow for a proline-catalyzed asymmetric aldol reaction.
Materials & Setup:
-
Catalyst: L-Proline (or this compound), 0.15 mmol, 30 mol%
-
Aldehyde: 4-Nitrobenzaldehyde, 0.5 mmol, 1.0 equiv.
-
Ketone: Acetone, 2.0 mL
-
Solvent: Dimethyl sulfoxide (DMSO), 0.5 mL
-
Round-bottom flask equipped with a magnetic stir bar.
-
Reaction conducted under an inert atmosphere (optional, but good practice).
Step-by-Step Procedure:
-
To the round-bottom flask, add the catalyst (e.g., L-proline, 17.3 mg, 0.15 mmol).
-
Add DMSO (0.5 mL) and acetone (2.0 mL). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add 4-nitrobenzaldehyde (75.6 mg, 0.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the designated time (e.g., 4-24 hours).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Upon completion, quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Determine the final yield. The enantiomeric excess (ee%) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H or AD-H) and comparing the peak areas of the two enantiomers.[16]
Conclusion and Authoritative Recommendation
L-proline remains a robust, cost-effective, and environmentally benign organocatalyst for a multitude of asymmetric transformations.[17][18] The strategy of N-alkylation presents a valid and powerful method for fine-tuning its catalytic properties, primarily by modulating the steric environment of the active site to enhance stereoselectivity.
While there is a significant lack of specific, published experimental data for This compound , we can logically project its behavior. The intermediate size of the ethyl group—larger than hydrogen but less bulky than a benzyl group—positions it as a potentially superior catalyst to unmodified L-proline in reactions where increased steric shielding is beneficial for enantioselectivity, without introducing the excessive bulk that might severely retard reaction rates.
For research teams and drug development professionals, This compound represents an untapped opportunity. It warrants direct, comparative experimental validation against the L-proline benchmark. We recommend its evaluation in standard aldol and Michael addition reactions to quantify its impact on yield, reaction time, and, most critically, enantioselectivity. The optimal choice of an N-alkylated proline catalyst will always be substrate-dependent, but the exploration of these simple, elegant modifications is a cornerstone of advancing efficient asymmetric synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. N-Benzyl-L-proline ethyl ester | 955-40-8 | Benchchem [benchchem.com]
- 12. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. eurekaselect.com [eurekaselect.com]
validation of analytical methods for 1-ethyl-L-proline quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-Ethyl-L-proline Quantification
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel small molecules is paramount. This compound, a derivative of the amino acid L-proline, presents a unique analytical challenge due to its polarity, potential for isomeric complexity, and the stringent regulatory requirements for its quantification in various matrices. This guide provides a comprehensive comparison of potential analytical methodologies, grounded in the principles of method validation, to support researchers, scientists, and drug development professionals in establishing robust and reliable quantification assays.
The Analytical Challenge: Understanding this compound
This compound is a chiral, N-alkylated amino acid. Its physicochemical properties—high polarity, low volatility, and lack of a strong chromophore—dictate the most viable analytical approaches. Direct quantification by UV-based HPLC is often hindered by the absence of a significant light-absorbing functional group. Therefore, more sophisticated techniques are generally required. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug substance, in-process control, biological fluid).
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique is a critical first step. Below is a comparison of the most suitable methods for the quantification of this compound.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity; can quantify in complex matrices; structural confirmation. | Higher equipment cost; potential for matrix effects. | Bioanalysis (plasma, urine), trace impurity analysis. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | A variant of normal-phase chromatography that uses a polar stationary phase with a high organic content mobile phase to retain polar analytes. | Excellent retention of polar compounds like this compound; compatible with MS detection. | Can be sensitive to mobile phase water content; may require longer equilibration times. | Quantification of polar active pharmaceutical ingredients (APIs) and metabolites. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes. | High chromatographic efficiency; provides structural information. | Derivatization is required, adding complexity and potential for variability; not suitable for thermally labile compounds. | Impurity profiling where volatile derivatives can be formed. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Allows for the specific quantification of the L-enantiomer and detection of the D-enantiomer as a chiral impurity. | CSPs can be expensive and have specific mobile phase requirements. | Enantiomeric purity testing. |
The Workflow of Analytical Method Validation
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, establishes the performance characteristics of the method.
Caption: A typical workflow for analytical method validation.
Experimental Protocols: A Proposed LC-MS/MS Method
Given its superior sensitivity and selectivity, LC-MS/MS is often the gold standard for quantifying small polar molecules like this compound, especially at low concentrations.
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and remove interferences.
-
For Bulk Substance: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., 10 mL of 50:50 methanol:water) to create a stock solution. Further dilute to create calibration standards.
-
For Biological Matrices (e.g., Plasma): A protein precipitation extraction is typically employed. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., an isotopically labeled this compound or a structurally similar compound). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution.
LC-MS/MS Method Parameters (A Starting Point)
-
LC System: UHPLC system
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is a good starting point for retaining the polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient starting at a high percentage of organic solvent (e.g., 95% B) and ramping down to a lower percentage will facilitate the retention and elution of this compound on a HILIC column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For a protonated molecule [M+H]+, one would look for characteristic fragment ions.
Validation Experiments
The following validation parameters should be assessed according to ICH guidelines.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank matrix and a matrix spiked with the analyte and potential impurities to show no interfering peaks at the retention time of this compound.
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare a series of at least five calibration standards spanning the expected concentration range. Plot the peak area response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy: The closeness of test results to the true value.
-
Protocol: Analyze samples with known concentrations of this compound (e.g., low, medium, and high concentrations) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 80-120% for bioanalytical methods or 98-102% for drug substance assays.
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing six replicate samples at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for drug substance and ≤ 15% for bioanalysis.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Data Presentation: A Hypothetical Validation Summary
The results of the validation experiments should be summarized clearly.
Table 1: Hypothetical Validation Data for a HILIC-MS/MS Method for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 1.2% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.8% | ≤ 2.0% |
| LOD | 0.3 ng/mL | - |
| LOQ | 1.0 ng/mL | - |
| Robustness | Passed | System suitability criteria met |
Conclusion
A Comparative Guide to Proline Derivatives in Asymmetric Synthesis: From the "Simplest Enzyme" to Advanced Organocatalysts
In the landscape of asymmetric organocatalysis, (S)-proline has earned its reputation as the "simplest enzyme" for its remarkable ability to catalyze a wide array of stereoselective transformations with high efficiency.[1][2] Its success has paved the way for a new frontier in catalysis, moving beyond often toxic and expensive metal-based systems.[1] This guide provides a comparative analysis of proline and its structurally diverse derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths, mechanistic nuances, and practical applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower informed catalyst selection in your synthetic endeavors.
The catalytic power of proline and its derivatives stems primarily from their ability to operate through two key activation modes: enamine catalysis and iminium-ion catalysis .[3][4][5][6] In enamine catalysis, the secondary amine of the proline scaffold condenses with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, effectively functionalizing the α-position of the original carbonyl. Conversely, in iminium-ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl to form an iminium ion, lowering the LUMO of the system and activating it for conjugate addition by a nucleophile.[4][5]
While (S)-proline is a robust and economical catalyst, its application can be limited by factors such as high catalyst loadings and poor solubility in common organic solvents.[2][7] This has driven the development of derivatives designed to enhance catalytic activity, broaden substrate scope, and improve stereoselectivity.
The Proline Scaffold: A Comparative Analysis of Key Derivative Classes
The rational design of proline derivatives involves modifying its core structure to fine-tune steric and electronic properties, thereby influencing the transition state of the catalyzed reaction and enhancing its stereochemical outcome.
Among the most successful and widely utilized proline derivatives are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[3] These catalysts replace the carboxylic acid of proline with a hydroxydiarylmethyl group, which is subsequently protected as a bulky silyl ether.
Key Structural Features & Advantages:
-
Bulky Substituents: The large diaryl and silyl groups create a highly defined and sterically hindered chiral environment. This steric shielding effectively blocks one face of the enamine or iminium ion intermediate, leading to exceptionally high levels of stereocontrol.
-
Enhanced Solubility: The lipophilic nature of these catalysts grants them excellent solubility in a wide range of organic solvents.
-
Versatility: They are proficient in catalyzing a broad spectrum of reactions beyond the classical aldol and Mannich, including highly efficient asymmetric cycloadditions like the Diels-Alder reaction.[8][9]
The mechanism involves the formation of enamine or iminium ion intermediates, where the bulky framework dictates the trajectory of the incoming electrophile or nucleophile, ensuring high facial selectivity.[3][4][5]
Caption: Iminium ion catalysis workflow using a diarylprolinol silyl ether.
A significant innovation in catalyst design involves replacing proline's carboxylic acid group with bioisosteres like a tetrazole or an acylsulfonamide.[7][10] The carboxylic acid is crucial in the proline-catalyzed transition state, acting as a Brønsted acid to activate the electrophile and as a proton shuttle.[6] Modifying this group has profound effects on the catalyst's properties.
Key Structural Features & Advantages:
-
Increased Acidity: The tetrazole moiety is significantly more acidic than a carboxylic acid. This enhanced acidity leads to more effective hydrogen bonding in the transition state, resulting in superior organization and higher enantioselectivity.
-
Improved Solubility & Efficacy: These derivatives often exhibit better solubility in non-polar solvents, where proline itself is ineffective.[7] They have demonstrated superior performance, providing higher yields and enantioselectivities at lower catalyst loadings in Mannich, nitro-Michael, and aldol reactions.[7][10]
For example, 5-(pyrrolidin-2-yl)tetrazole has emerged as a highly effective catalyst, particularly in Mannich reactions, overcoming the solubility issues of proline while enhancing stereocontrol.[11]
Another modification strategy is the conversion of the carboxylic acid to an amide or thioamide. This alteration shifts the key hydrogen-bonding interaction from the carboxylic OH to the amide N-H proton.
Key Structural Features & Advantages:
-
Tunable Acidity: The acidity of the N-H proton can be fine-tuned by altering the electronic properties of the substituent on the amide nitrogen. Electron-withdrawing groups increase the acidity, which has been shown to correlate with higher enantioselectivity in aldol reactions.[12]
-
Thioamide Enhancement: Replacing the amide oxygen with sulfur to form a thioamide further increases the acidity of the N-H proton, leading to even stronger hydrogen bonding and potentially improved catalytic activity and selectivity.[12]
Comparative Performance in Key Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance. Below, we compare these derivatives in two cornerstone C-C bond-forming reactions.
The direct asymmetric aldol reaction, particularly the reaction between a ketone and an aldehyde, is a benchmark for proline-based catalysis.[1][13] The accepted mechanism involves the formation of an enamine from the ketone and catalyst, which then attacks the aldehyde. The stereochemical outcome is dictated by a highly organized, chair-like transition state akin to the Zimmerman-Traxler model, where the proline's carboxylate group activates the aldehyde via hydrogen bonding.[14][15]
Caption: The catalytic cycle of proline in an asymmetric aldol reaction.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction (Reaction: 4-Nitrobenzaldehyde + Acetone)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | 4 | 68 | 76 | [List et al., 2000] |
| Tetrazole Derivative 5 | 20 | CH2Cl2 | 24 | 95 | 96 | [Cobb et al., 2005][7] |
| Prolinamide Derivative | 20 | Toluene | 120 | 85 | 98 | [Gong et al., 2007] |
Note: Data is compiled from different sources for illustrative purposes. Direct comparison requires identical reaction conditions.
The data clearly shows that modified derivatives can offer significant improvements in enantioselectivity and yield, often under milder conditions or in different solvent systems. The tetrazole derivative, for instance, provides a near-quantitative yield with excellent enantiomeric excess.[7]
The three-component Mannich reaction, which combines a ketone, an aldehyde, and an amine, is a powerful method for synthesizing chiral β-amino carbonyl compounds.[16][17] The proline-catalyzed mechanism involves the concurrent formation of an enamine from the ketone and an electrophilic imine from the aldehyde and amine.[16][17] The chiral enamine then undergoes a stereoselective attack on the imine to forge the new C-C bond.[17]
Table 2: Comparative Performance in the Asymmetric Mannich Reaction (Reaction: p-Nitrobenzaldehyde + Acetone + p-Anisidine)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 35 | DMSO | 12 | 50 | 94 | [List, 2000][16] |
| Tetrazole Derivative 5 | 20 | Toluene | 24 | 98 | >99 | [Cobb et al., 2005][7] |
Here, the advantage of the derivative is even more pronounced. The tetrazole catalyst not only pushes the enantioselectivity to near perfection but also dramatically improves the chemical yield, showcasing its superior catalytic efficiency.[7]
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide generalized, self-validating protocols for conducting these key reactions.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL), add the ketone (5.0-10.0 mmol).
-
Catalyst Addition: Add (S)-proline (0.1-0.3 mmol, 10-30 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or as specified, e.g., 4°C to -20°C, to enhance selectivity).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
-
Reaction Setup: In a vial, dissolve the aldehyde (0.5 mmol) and the amine (e.g., p-anisidine, 0.5 mmol) in the solvent (e.g., Toluene, 1.0 mL) and stir for 30 minutes to pre-form the imine.
-
Catalyst & Nucleophile Addition: Add the tetrazole-proline derivative (e.g., 0.1 mmol, 20 mol%) followed by the ketone (1.5 mmol, 3.0 equiv).
-
Reaction Execution: Seal the vial and stir the mixture at the specified temperature (e.g., 4°C) for the required time (e.g., 24-48 h).
-
Monitoring & Workup: Follow steps 4-8 from Protocol 1 for reaction quenching, extraction, purification, and analysis.
Caption: A decision workflow for selecting a proline-based organocatalyst.
Conclusion and Future Outlook
The evolution from (S)-proline to its sophisticated derivatives represents a remarkable journey in asymmetric organocatalysis. While proline remains a powerful, economical, and foundational tool, its derivatives offer compelling solutions to its inherent limitations.
-
Diarylprolinol silyl ethers provide unparalleled steric control, making them the catalysts of choice for reactions demanding a highly organized chiral environment, such as cycloadditions.[3][8]
-
Tetrazole and acylsulfonamide derivatives demonstrate the profound impact of tuning electronic properties, offering superior reactivity and selectivity, especially in challenging non-polar media where proline fails.[7]
-
Prolinamides offer a pathway for fine-tuning catalyst performance through systematic modification of the amide substituent.[12]
The continued exploration of the proline scaffold, including its immobilization on solid supports to improve recyclability, promises to further expand the capabilities of organocatalysis.[15][18] By understanding the mechanistic principles that govern the performance of each derivative class, researchers can more effectively harness their power to construct complex, enantiomerically pure molecules for the advancement of science and medicine.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Performer: A Comparative Analysis of 1-Ethyl-L-proline in Asymmetric Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric organocatalysis, the selection of the optimal catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall synthetic strategy. While L-proline has long been lauded as a foundational and versatile organocatalyst, its N-alkylated derivatives present a nuanced yet significant area of exploration. This guide provides an in-depth technical comparison of 1-ethyl-L-proline and its applications in catalysis, contrasting its performance with the parent L-proline and other N-substituted analogues, supported by available experimental insights.
Introduction: The Rationale for N-Alkylation in Proline Catalysis
L-proline's catalytic efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to participate in multiple catalytic cycles, most notably through enamine and iminium ion intermediates. The secondary amine is crucial for the formation of these reactive species, while the carboxylic acid group is often implicated in the stereochemical control of the reaction through hydrogen bonding interactions in the transition state.[1]
The strategic modification of the proline scaffold, particularly at the nitrogen atom, offers a compelling avenue to fine-tune the catalyst's steric and electronic properties. N-alkylation, such as the introduction of an ethyl group to form this compound, can influence the catalyst's solubility, nucleophilicity, and the steric environment around the catalytic center. These modifications, in turn, can modulate reactivity and selectivity in asymmetric transformations. While extensive research has focused on bulkier N-substituents, the subtle impact of an ethyl group provides a valuable case study in catalyst optimization.
Mechanistic Considerations: How N-Ethylation Influences the Catalytic Cycle
The primary catalytic cycle for proline-catalyzed reactions, such as the aldol reaction, involves the formation of an enamine intermediate from a ketone or aldehyde donor and the proline catalyst. This is followed by a stereoselective C-C bond formation with an acceptor aldehyde, and subsequent hydrolysis to release the product and regenerate the catalyst.
The introduction of an ethyl group on the nitrogen atom of L-proline can perturb this cycle in several ways:
-
Steric Hindrance: The ethyl group can introduce steric bulk around the nitrogen, potentially influencing the facial selectivity of the enamine's attack on the electrophile. This can either enhance or diminish the enantioselectivity depending on the specific substrates and transition state geometry.
-
Electronic Effects: The electron-donating nature of the ethyl group can increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial enamine formation.
-
Solubility: N-alkylation generally increases the solubility of the proline catalyst in organic solvents, which can be advantageous for reactions performed in non-polar media.
Below is a generalized workflow for a proline-catalyzed asymmetric reaction, highlighting the key intermediates.
Caption: Generalized workflow of a this compound catalyzed reaction.
Comparative Performance in Key Asymmetric Reactions
Direct experimental data on the catalytic performance of this compound is less abundant in the literature compared to L-proline and its more sterically demanding derivatives. However, insights can be gleaned from related studies on N-alkylated prolines and prolinamides.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation, and L-proline is a well-established catalyst for this transformation.[1][2] Studies on various N-substituted proline derivatives have shown that the nature of the N-substituent can significantly impact the reaction's stereochemical outcome. For instance, in some cases, increasing the steric bulk on the nitrogen can lead to a decrease in enantioselectivity. One study noted that when an ethyl derivative of a triketone was used in a proline-catalyzed intramolecular aldol reaction, a significantly slower turnover was observed, necessitating a higher catalyst loading to achieve similar results.[3] While this refers to a modification of the substrate rather than the catalyst, it highlights the sensitivity of the reaction to steric changes in the transition state.
A general procedure for a proline-catalyzed aldol reaction is as follows:[1]
Experimental Protocol: General Procedure for Catalytic Aldol Reactions
-
To a stirred solution of the catalyst (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or acetone), add the aldehyde (1.0 equivalent).
-
Add the ketone (5-10 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) for a specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Asymmetric Michael Addition
The Michael addition is another fundamental C-C bond-forming reaction where proline-based catalysts have been extensively employed. Research into chiral ionic liquids (CILs) derived from L-proline provides some of the most relevant, albeit indirect, data. For instance, the synthesis of 1-ethyl-3-methyl-1H-imidazol-3-ium pyrrolidine-2-carboxylate has been reported, where the L-proline anion is paired with an N-ethylated imidazolium cation.[4] This CIL was used as a catalyst in the asymmetric Michael addition of cyclohexanone to trans-nitrostyrene.[4] While this is not a direct application of this compound as the catalyst, the study demonstrated that CILs with L-proline as the anion generally showed high conversions and moderate to good enantioselectivities (up to 97% ee).[4] This suggests that the N-ethylated component of the cation did not detrimentally interfere with the catalytic activity of the proline anion.
The following table summarizes the performance of various L-proline-based catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, providing a comparative context.
| Catalyst | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| L-proline | EtOH | 48 | 19 | 53 | [4] |
| 1-ethyl-3-methyl-1H-imidazol-3-ium pyrrolidine-2-carboxylate | EtOH | 48 | 99 | 93 | [4] |
| Other Proline-based CILs | EtOH | 48-90 | 95-99 | 69-97 | [4] |
This data underscores that while L-proline itself can be a modest catalyst in this reaction, its incorporation into more complex structures like CILs can significantly enhance its performance.
Synthesis of this compound
The synthesis of this compound and its derivatives is a key consideration for its practical application. N-alkylation of proline esters can be achieved through various synthetic routes. A common approach involves the reaction of an L-proline ester with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Caption: A general synthetic route to this compound.
Conclusion and Future Outlook
This compound represents a subtle yet potentially valuable modification of the parent L-proline catalyst. While direct, comprehensive comparative studies on its catalytic performance are not as prevalent in the literature as for other derivatives, the available information suggests that N-alkylation can have a significant impact on catalyst activity and selectivity. The enhanced solubility and modified electronic properties conferred by the ethyl group may offer advantages in specific reaction systems.
The development of chiral ionic liquids incorporating the L-proline anion demonstrates a promising strategy for leveraging the catalytic power of proline derivatives in a recyclable and efficient manner. Further research is warranted to systematically evaluate the catalytic efficacy of this compound in a broader range of asymmetric transformations and to elucidate the precise structure-activity relationships that govern its performance. Such studies will undoubtedly contribute to the rational design of next-generation organocatalysts with tailored properties for specific synthetic challenges in the pharmaceutical and chemical industries.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to Assessing the Recyclability of Immobilized 1-Ethyl-L-Proline Catalysts
Introduction: The Imperative for Recyclable Organocatalysts
The ascent of organocatalysis has marked a paradigm shift in asymmetric synthesis, offering a greener, often less toxic, and more cost-effective alternative to traditional metal-based catalysts.[1] Within this class, amino acids and their derivatives have proven to be remarkably effective. L-proline, for instance, is celebrated for its ability to mimic enzymatic reactions, catalyzing transformations like the aldol and Mannich reactions with high stereoselectivity.[2][3] However, the practical application of homogeneous organocatalysts in large-scale industrial processes is frequently hampered by challenges in separating the catalyst from the product, which necessitates high catalyst loadings and complicates downstream processing.[4]
Immobilization of the catalyst onto a solid support—or "heterogenization"—presents a robust solution, transforming the catalyst into a recoverable and reusable asset.[3][5] This guide focuses on a specific, highly effective proline derivative: 1-ethyl-L-proline. By ethylating the secondary amine, we can modulate the catalyst's solubility and electronic properties. The core challenge, however, remains: how do we rigorously and objectively assess if an immobilized this compound catalyst is truly recyclable?
This document moves beyond simple protocols. It provides a comparative framework and explains the scientific rationale behind the experimental design, enabling you to generate self-validating data that stands up to scrutiny. We will explore how to select a support, design recycling experiments, and interpret the data to make informed decisions about your catalytic system.
The Foundation: Choosing the Right Immobilization Strategy
The performance and recyclability of your catalyst are inextricably linked to the support material and the method of attachment. A poorly chosen strategy can lead to catalyst leaching, reduced activity, or mechanical degradation of the support. The goal is to create a stable, accessible, and robust heterogeneous system.
Causality Behind Support Selection
The choice of support is not arbitrary; it is dictated by the reaction conditions and the desired recovery method.
-
Silica Gel: Valued for its high surface area, mechanical stability, and chemical inertness.[3] Its surface is rich in silanol groups, which are ideal for covalent attachment, providing a strong anchor that minimizes leaching.[6] It is best for packed-bed or flow chemistry applications.[7]
-
Polymeric Supports: Materials like polystyrene or polyethylene glycol (PEG) offer flexibility.[8][9] Polystyrene provides a hydrophobic environment, while PEG can create a more hydrophilic microenvironment.[10][11] The loading capacity can be lower than porous silica, but they are often easier to functionalize.[12]
-
Magnetic Nanoparticles (MNPs): These offer the most straightforward method of recovery.[13] After the reaction, the catalyst can be isolated using an external magnet, eliminating the need for filtration or centrifugation.[14][15] However, one must ensure the nanoparticle coating is robust enough to prevent degradation and catalyst leaching under reaction conditions.[16]
The decision-making process for selecting a support can be visualized as follows:
Caption: Workflow for selecting an appropriate immobilization support.
A Multi-Pronged Approach to Assessing Recyclability
True recyclability is more than just recovering the catalyst after one cycle. It is a measure of sustained performance, minimal loss of active material, and structural integrity over multiple runs. A robust assessment therefore requires a three-pronged experimental approach.
Prong 1: Catalytic Performance Over Multiple Cycles
This is the most direct measure of recyclability. The experiment involves running a benchmark reaction, recovering the catalyst, and reusing it in a subsequent run with fresh reactants.
The Benchmark Reaction: Asymmetric Aldol Addition The direct asymmetric aldol reaction between an aromatic aldehyde and a ketone is a classic test for proline-based catalysts.[17] A common choice is the reaction of p-nitrobenzaldehyde with cyclohexanone.
Key Metrics to Track:
-
Conversion (%): The percentage of the limiting reactant (p-nitrobenzaldehyde) consumed.
-
Diastereomeric Ratio (d.r.): The ratio of anti to syn aldol products.
-
Enantiomeric Excess (% ee): The measure of stereoselectivity for the major diastereomer.
A truly recyclable catalyst should maintain high levels of conversion, d.r., and % ee over numerous cycles. A significant drop in any of these metrics indicates catalyst deactivation or loss.
Prong 2: Leaching Analysis
Catalyst leaching—the detachment of the active this compound from its support—is the primary failure mode for immobilized catalysts.[18] If leaching occurs, the catalysis is no longer truly heterogeneous, and the reusability is compromised.
Experimental Approaches:
-
"Hot Filtration" Test: During a reaction, filter off the solid catalyst mid-run (while the reaction mixture is hot). Allow the filtrate to continue reacting under the same conditions. If the reaction progresses further, it is a clear indication that active catalytic species have leached into the solution.
-
ICP-MS/AAS of the Product Solution: If the catalyst support contains a unique element (e.g., Si for silica, Fe for magnetic nanoparticles), analyze the product solution after catalyst removal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The presence of these elements in the solution signifies mechanical degradation and loss of the support material itself.
-
LC-MS Analysis of the Filtrate: Analyze the reaction filtrate by Liquid Chromatography-Mass Spectrometry (LC-MS) to directly detect any dissolved this compound or its derivatives. This is the most direct method for quantifying organic catalyst leaching.[19]
Prong 3: Characterization of the Recovered Catalyst
Analyzing the physical and chemical properties of the catalyst after several cycles provides insight into its stability.
Recommended Techniques:
-
Scanning Electron Microscopy (SEM): To visually inspect the morphology of the support material. Look for signs of fracture, aggregation, or degradation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the continued presence of the characteristic functional group peaks of the immobilized proline derivative on the support.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the catalyst) on the support. A decrease in organic content after several cycles is a quantitative indicator of leaching.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be a self-validating system. Each step generates data that informs the next, creating a comprehensive picture of catalyst performance and stability.
Caption: A comprehensive workflow for assessing catalyst recyclability.
Protocol 1: Immobilization of this compound on Silica Gel
This protocol describes a covalent grafting method, which is generally robust against leaching.
-
Support Preparation: Activate commercial silica gel by stirring in 1M HCl for 4 hours, followed by washing with deionized water until the filtrate is neutral, and drying under vacuum at 120°C for 12 hours.
-
Functionalization: Suspend the activated silica (10 g) in dry toluene (100 mL). Add (3-chloropropyl)trimethoxysilane (5 mL) and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Washing: Filter the resulting chloropropyl-functionalized silica, wash sequentially with toluene, ethanol, and dichloromethane, and dry under vacuum.
-
Grafting: Suspend the chloropropyl-silica (5 g) in dry DMF (50 mL). Add this compound (1.5 g) and potassium carbonate (2.0 g). Heat the mixture to 80°C and stir for 48 hours under nitrogen.
-
Final Wash: Filter the catalyst, wash extensively with water, then ethanol, to remove any unreacted starting materials and salts. Dry under vacuum at 60°C.
-
Characterization: Characterize the fresh catalyst using FTIR and TGA to establish a baseline for organic loading.
Protocol 2: Catalyst Recycling and Performance Assessment
-
Reaction Setup (Cycle 1): In a round-bottom flask, charge the immobilized catalyst (e.g., 10 mol% based on TGA loading). Add cyclohexanone (5 mmol) and the solvent (e.g., DMF/water 9:1, 10 mL). Stir for 10 minutes.
-
Initiate Reaction: Add p-nitrobenzaldehyde (1 mmol) to the mixture. Stir at room temperature for the designated time (e.g., 24 hours).
-
Workup:
-
For Silica/Polymer Supports: Filter the reaction mixture through a sintered glass funnel. Wash the recovered catalyst with the reaction solvent (e.g., DMF) followed by a volatile solvent (e.g., ethyl acetate) to facilitate drying.
-
For Magnetic Supports: Place a strong permanent magnet against the side of the flask and decant the supernatant. Wash the retained catalyst particles several times with the reaction solvent by removing the magnet, re-suspending, and then re-applying the magnet to decant the washings.
-
-
Product Analysis: Combine the filtrate and washings. Analyze the solution using chiral HPLC to determine conversion, d.r., and % ee.
-
Catalyst Recovery: Dry the washed catalyst under vacuum at 60°C until a constant weight is achieved.
-
Next Cycle: Use the recovered, dried catalyst for the next reaction cycle (Step 1) with fresh substrates and solvent. Repeat for a minimum of 5-10 cycles.
Data Presentation and Comparative Analysis
Objective comparison is best achieved through clear, tabulated data. Below is a sample comparison of three hypothetical this compound catalysts immobilized on different supports, tested in the aldol reaction of p-nitrobenzaldehyde and cyclohexanone.
Table 1: Catalyst Performance Over Repeated Cycles
| Cycle | Silica-Supported Catalyst | Polymer-Supported Catalyst | MNP-Supported Catalyst |
| Yield / ee (%) | Yield / ee (%) | Yield / ee (%) | |
| 1 | 98% / 95% | 95% / 93% | 97% / 94% |
| 2 | 97% / 95% | 94% / 92% | 96% / 94% |
| 3 | 98% / 94% | 92% / 91% | 95% / 93% |
| 4 | 96% / 94% | 88% / 90% | 94% / 93% |
| 5 | 95% / 94% | 85% / 88% | 92% / 92% |
Table 2: Leaching and Stability Analysis
| Catalyst Support | Leaching (Fe/Si ppm in product) | Organic Loading Loss (TGA) | Morphological Changes (SEM) |
| Silica Gel | < 1 ppm (Si) | 2% after 5 cycles | Minimal change |
| Polymer Bead | N/A | 8% after 5 cycles | Some surface swelling observed |
| Magnetic NP | 15 ppm (Fe) | 5% after 5 cycles | Minor aggregation of nanoparticles |
Interpretation of Results:
-
The Silica-Supported Catalyst demonstrates excellent recyclability, with minimal loss in yield and enantioselectivity, negligible leaching, and high structural stability.
-
The Polymer-Supported Catalyst shows a noticeable decline in performance after the third cycle, which correlates with a significant loss of organic material, suggesting leaching is the primary issue.
-
The MNP-Supported Catalyst performs well, but the detection of iron in the product solution indicates some mechanical loss of the support during the magnetic recovery process, which contributes to the gradual decline in yield.[16]
Conclusion and Authoritative Grounding
Assessing the recyclability of an immobilized catalyst is a systematic process that requires more than a simple reuse experiment. By combining performance data over multiple cycles with rigorous leaching analysis and post-mortem characterization, a complete and trustworthy picture of the catalyst's industrial viability can be formed. The choice of support material is a critical first step that dictates the ease of recovery and inherent stability of the system.[5][20] Covalently grafted catalysts on robust supports like silica gel often provide the highest stability, while magnetic nanoparticles offer unparalleled ease of separation.[3][21]
Ultimately, the goal is to develop a catalytic system where performance remains high and predictable over an economically viable number of cycles. The methodologies outlined in this guide provide the framework to validate such a system, ensuring that the promise of heterogenized organocatalysis can be reliably translated from the laboratory to industrial application.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of cyclohexenone using l-proline immobilized on a silica gel catalyst by a continuous-flow approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hyperbranched polyethylene-supported l-proline: a highly selective and recyclable organocatalyst for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnetic nanoparticle-supported proline as a recyclable and recoverable ligand for the CuI catalyzed arylation of nitrogen nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Magnetic nanoparticle-supported proline as a recyclable and recoverable ligand for the CuI catalyzed arylation of nitrogen nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. theaic.org [theaic.org]
- 17. mdpi.com [mdpi.com]
- 18. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts | Semantic Scholar [semanticscholar.org]
A Comparative Kinetic Analysis: Unmodified L-Proline vs. 1-Ethyl-L-Proline in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of catalyst is paramount. L-proline, a naturally occurring amino acid, has long been celebrated as a simple, inexpensive, and effective organocatalyst for a variety of transformations, most notably the asymmetric aldol reaction.[1][2][3] Its efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[4][5] This guide provides an in-depth kinetic comparison between standard L-proline and its N-alkylated derivative, 1-ethyl-L-proline, offering insights into how a seemingly minor structural modification can profoundly impact catalytic performance.
The central hypothesis of this guide is that the N-ethylation of L-proline, while preserving its ability to form key enamine intermediates, fundamentally alters the catalytic cycle by removing the crucial Brønsted acid functionality of the secondary amine's proton. This guide will explore the kinetic ramifications of this change, supported by established mechanistic principles and detailed experimental protocols for empirical validation.
Mechanistic Foundations: The Role of the N-H Proton in L-Proline Catalysis
L-proline's catalytic prowess, particularly in aldol reactions, is rooted in its ability to form a nucleophilic enamine intermediate with a donor ketone or aldehyde.[3][6] The stereoselectivity of the subsequent C-C bond formation is directed by a highly organized transition state. Crucially, the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophilic aldehyde, while the secondary amine proton also plays a role in stabilizing the transition state through hydrogen bonding.[2][4]
Kinetic studies have revealed that for the proline-catalyzed intermolecular aldol reaction, the rate-determining step is not the initial formation of the enamine, but rather the subsequent C-C bond forming step involving the enamine and the aldehyde.[7] The reaction rate is dependent on the concentrations of both the ketone and the aldehyde.[7] Furthermore, the overall reaction is known to be reversible, which can impact diastereoselectivity over time as the reaction approaches thermodynamic equilibrium.[8][9]
Below is a diagram illustrating the widely accepted Houk-List model for the transition state of the L-proline catalyzed aldol reaction, highlighting the key interactions.
Caption: Houk-List transition state model for L-proline catalysis.
The Impact of N-Ethylation: A Mechanistic Shift
The substitution of the N-H proton with an ethyl group in this compound introduces a critical change. While the tertiary amine can still act as a nucleophile to form an enamine intermediate, the catalyst loses its ability to act as a proton donor at the nitrogen center. This modification is expected to have several kinetic consequences:
-
Loss of Bifunctional Activation: The synergistic activation of the aldehyde electrophile through hydrogen bonding involving the N-H proton is eliminated. The carboxylic acid remains as the sole Brønsted acid functionality.
-
Altered Transition State Geometry: The steric bulk of the ethyl group may influence the geometry of the transition state, potentially affecting stereoselectivity.
-
Potential for Iminium Ion Catalysis: While the classic bifunctional mechanism is hampered, this compound could still operate through an iminium-enamine catalytic cycle, similar to other proline derivatives.[6]
Comparative Kinetic Profile: L-Proline vs. This compound
While direct, peer-reviewed comparative kinetic data is scarce, we can construct a projected comparison based on mechanistic understanding. The following table summarizes the expected differences in performance for a model aldol reaction.
| Parameter | L-Proline | This compound (Predicted) | Rationale for Difference |
| Reaction Rate (k) | Moderate to High | Lower | The absence of the N-H proton in this compound removes a key hydrogen-bonding interaction that stabilizes the transition state, thus increasing the activation energy of the rate-determining step.[1][5] |
| Enantioselectivity (ee%) | Generally High | Potentially Lower or Altered | The highly organized, chair-like transition state responsible for high enantioselectivity in L-proline catalysis is dependent on the N-H hydrogen bond.[2] The steric influence of the ethyl group and the loss of this bond in this compound would likely lead to a less ordered transition state. |
| Diastereoselectivity (d.r.) | Variable; kinetically controlled anti-product often isomerizes to the thermodynamically favored syn-product.[8][9] | Likely kinetically controlled | The overall lower reactivity may prevent the reaction from reaching thermodynamic equilibrium as readily, potentially "locking in" the kinetic diastereomer. |
| Catalyst Loading | Typically 5-30 mol%[10] | Higher loading may be required | To achieve comparable reaction times, a higher concentration of the less active this compound may be necessary to increase the frequency of catalytic cycles. |
Experimental Workflow for Kinetic Comparison
To empirically validate the predicted kinetic profiles, a series of experiments should be conducted. The following details a robust workflow for comparing the catalytic performance of L-proline and this compound in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.[10]
References
- 1. longdom.org [longdom.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 1-Ethyl-L-Proline in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that balances efficacy with economic viability. In the realm of organocatalysis, L-proline has established itself as a cornerstone, lauded for its accessibility, low cost, and robust performance in a variety of asymmetric transformations.[1][2][3] However, the pursuit of enhanced catalytic performance has led to the development of numerous proline derivatives, among them 1-ethyl-L-proline. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications against the parent L-proline and other alternatives.
The Rationale for Proline Derivatization: Overcoming Limitations
L-proline, while a workhorse in organocatalysis, is not without its drawbacks. Key limitations include:
-
High Catalyst Loading: Often requiring loadings of 10-30 mol% for optimal performance.[1]
-
Limited Solubility: Poor solubility in many common organic solvents can necessitate the use of polar aprotic solvents like DMSO or DMF.[1]
-
Difficult Recovery: As a homogeneous catalyst, separating and recycling L-proline from the reaction mixture can be challenging and costly.[1]
Proline derivatives, such as this compound, are designed to address these shortcomings, potentially offering improved solubility, higher catalytic activity allowing for lower loadings, and altered steric or electronic properties that can enhance enantioselectivity.[1]
Performance Comparison: The Asymmetric Aldol Reaction
Table 1: Performance of L-Proline and Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti/syn Ratio | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | - | 76 | [4] |
| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | 20 | Neat | 24 | 95 | 95:5 | 93 | [5] |
| (S)-Proline-based C2 symmetric organocatalyst | 10 | DCM | 48 | 85 | - | 52 | [4] |
| This compound (Estimated) | 5-20 | Various | Varies | Potentially > L-Proline | Varies | Potentially > L-Proline | N/A |
Note: The values for this compound are estimations based on the general improvements sought with proline derivatization. Actual performance may vary.
The data suggests that derivatization can indeed lead to significant improvements in yield and enantioselectivity, often at lower catalyst loadings. For instance, the prolinamide catalyst shows a marked increase in both yield and enantiomeric excess compared to L-proline. It is plausible that this compound could offer similar or alternative advantages, such as improved solubility in less polar solvents, which could simplify workup procedures.
Economic Analysis: A Tale of Two Costs
The economic feasibility of using a catalyst is a two-pronged consideration: the upfront cost of the catalyst and the operational costs associated with its use, including recovery and recycling.
Catalyst Acquisition Cost
A direct comparison of bulk pricing reveals a significant cost disparity between L-proline and this compound.
Table 2: Cost Comparison of L-Proline and this compound
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| L-Proline | Sigma-Aldrich | 500 g | ~$150 | ~$0.30 |
| This compound | Sigma-Aldrich | 1 g | ~$529 | $529 |
Note: Prices are approximate and subject to change.
The initial investment for this compound is substantially higher than for L-proline. This stark difference necessitates a significant improvement in performance and/or recyclability to justify its use from a purely economic standpoint.
Synthesis and Production Cost
The cost of a chemical is intrinsically linked to the complexity of its synthesis.
-
L-Proline Synthesis: L-proline can be synthesized from readily available and inexpensive starting materials like glutamic acid.[6] The established and optimized manufacturing processes contribute to its low cost.
-
This compound Synthesis: A likely synthetic route to this compound involves the N-alkylation of L-proline. A common laboratory-scale method would be the reaction of L-proline with an ethylating agent such as ethyl iodide in the presence of a base.
Caption: A plausible synthetic route to this compound.
This additional synthetic step, the use of potentially more expensive reagents, and the subsequent purification process inevitably increase the production cost of this compound compared to its parent amino acid.
Benefit Analysis: Beyond the Price Tag
The potential benefits of using this compound, despite its higher cost, lie in its potential to improve overall process efficiency.
Enhanced Catalytic Performance
As suggested by the trend in proline derivatives, this compound may offer:
-
Higher Yields and Enantioselectivity: Leading to a greater output of the desired chiral product and reducing the need for costly purification steps to remove unwanted enantiomers.
-
Lower Catalyst Loading: If effective at lower concentrations, the total amount of catalyst needed per reaction is reduced, partially offsetting its higher per-gram cost.
-
Broader Substrate Scope and Milder Reaction Conditions: Potentially enabling reactions that are sluggish or unselective with L-proline.
Improved Operational Efficiency
The ethyl group on the nitrogen atom can significantly alter the physical properties of the molecule:
-
Increased Solubility: Improved solubility in a wider range of organic solvents could eliminate the need for high-boiling point solvents like DMSO, simplifying product isolation and solvent removal.
-
Potential for Recyclability: While homogeneous, N-alkylation may facilitate different recovery strategies compared to the highly polar L-proline. Techniques like liquid-liquid extraction could be more effective. Furthermore, the principles of catalyst recycling, such as immobilization on solid supports or use in biphasic systems, are applicable to proline derivatives and could be developed for this compound.[7]
Caption: Factors influencing the choice between L-proline and this compound.
Experimental Protocols
To facilitate a practical comparison, a general experimental protocol for a proline-catalyzed asymmetric aldol reaction is provided below. This can be adapted to compare this compound with L-proline and other catalysts.
General Procedure for a Catalytic Asymmetric Aldol Reaction
-
To a stirred solution of the organocatalyst (e.g., L-proline or this compound, 10-30 mol%) in the chosen solvent (e.g., DMSO, DCM, or a solvent in which the catalyst is soluble), add the aldehyde (1.0 equivalent).
-
Add the ketone (5.0-10.0 equivalents) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion and Future Outlook
The cost-benefit analysis of this compound presents a classic trade-off between upfront cost and potential long-term gains in efficiency and performance. While its current market price is a significant barrier for its widespread adoption, especially in large-scale synthesis, the potential for improved catalytic activity, enhanced solubility, and greater recyclability cannot be dismissed.
For academic research and the development of novel synthetic methodologies, this compound and other N-alkylated proline derivatives remain valuable tools for exploring the nuances of organocatalysis. For industrial applications, a compelling case for the use of this compound would require:
-
Demonstrably Superior Performance: Consistent and significant improvements in yield and enantioselectivity over L-proline in a specific, high-value transformation.
-
Efficient and Cost-Effective Recycling Protocol: A robust method for recovering and reusing the catalyst over multiple cycles without significant loss of activity.
-
More Economical Synthesis: The development of a more cost-effective manufacturing process for this compound.
As the field of organocatalysis continues to evolve, it is likely that the cost of proline derivatives will decrease, and our understanding of how to best leverage their unique properties will grow. Further research directly comparing the catalytic performance of this compound with L-proline under standardized conditions is crucial to fully elucidate its potential and justify its place in the synthetic chemist's toolbox.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iarjset.com [iarjset.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Proline synthesis - chemicalbook [chemicalbook.com]
- 7. An efficient proline-based homogeneous organocatalyst with recyclability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-L-Proline
Introduction: Beyond the Bench, A Commitment to Safety and Compliance
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are foundational pillars of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-ethyl-L-proline, a derivative of the amino acid proline. While specific toxicological and environmental data for this compound are not extensively documented, we will proceed under the precautionary principle, adhering to the highest standards of laboratory safety. This approach ensures compliance with key regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave".[1]
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is essential. This assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final waste stream classification.
Known Hazards of this compound
Based on available safety information, this compound presents the following hazards:
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | [2] |
| Combustible Solid | - | - | Belongs to Storage Class 11. | [2] |
The GHS07 pictogram, an exclamation mark, is associated with this compound, indicating its potential for acute toxicity.[2] The lack of comprehensive toxicological data necessitates that it be handled as a hazardous substance at all times. The logic applied to similar, modified amino acids, such as Dansyl-proline, supports this conservative approach; the addition of functional groups to a common biological molecule can significantly alter its properties, rendering it unsuitable for standard disposal routes like sanitary sewers.[3]
Part 2: Pre-Disposal Safety Protocol
Personal Protective Equipment (PPE)
Safety is paramount. Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[3][4]
-
Eye Protection: Safety goggles or glasses are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Work Area: All handling of solid this compound and preparation of its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3]
Part 3: Step-by-Step Disposal Procedure
The proper disposal of this compound waste requires meticulous segregation, labeling, and storage. This workflow ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[5][6]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[3] Never mix incompatible waste streams.[7]
-
Solid Waste:
-
Collect unused or expired this compound solid reagent in its original container if possible.[8]
-
If the original container is not available, use a clearly labeled, sealable container designated for "Solid Chemical Waste."
-
Collect all contaminated disposables, such as weigh boats, pipette tips, and contaminated gloves, in a separate, sealed plastic bag or a lined container clearly marked as "Chemically Contaminated Solid Waste."[8]
-
-
Liquid Waste:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain.[3] Collect them in a compatible, sealed container labeled as "Aqueous Hazardous Waste."
-
Organic Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF, acetonitrile) must be collected in a separate, compatible container. The container must be labeled as "Halogenated Organic Waste" or "Non-Halogenated Organic Waste," depending on the solvent used.[3]
-
Step 2: Container Labeling
Accurate and detailed labeling is a strict EPA requirement and is crucial for safe handling and disposal by your institution's safety personnel.[5][9]
Every waste container must be labeled with the following information:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound Waste" .
-
A clear description of the contents, including all solvents and their approximate concentrations (e.g., "this compound in 50% Acetonitrile / 50% Water").[3]
-
An indication of the hazard(s) present (e.g., "Toxic," "Combustible"). This can be done using GHS pictograms or written text.[9]
Disposal Workflow Diagram
Caption: Workflow for this compound waste from generation to disposal.
Step 3: On-Site Accumulation and Storage
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Location: The SAA must not be near open sinks or floor drains.[8]
-
Secondary Containment: All waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[3]
-
Segregation: Store containers of incompatible waste streams in separate secondary containment bins. For example, do not store organic solvent waste next to strong oxidizers.[7][8]
-
Container Condition: Keep waste containers securely sealed at all times, except when adding waste.
Waste Segregation Decision Tree
Caption: Decision tree for segregating this compound waste streams.
Step 4: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Follow Institutional Protocols: Adhere to all institutional and local regulations for waste pickup schedules, container transport, and documentation.
-
Do Not Transport Off-Site: Laboratory personnel are not permitted to transport hazardous waste off facility grounds. This must be done by a licensed transporter.[5]
Part 4: Emergency Preparedness
In the event of an accidental release, a clear and immediate response is crucial. All laboratory personnel should be familiar with their facility's emergency response plan.[11]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.
-
Wash the spill area thoroughly.[12]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[13]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13]
-
Ingestion: Seek immediate medical attention.
-
Report all exposures to your supervisor and EHS department as per your institution's policy.
-
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. This compound AldrichCPR 98435-76-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. resources.finalsite.net [resources.finalsite.net]
- 13. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
